molecular formula C7H10N2O2S B056588 4-Methylbenzenesulfonohydrazide CAS No. 1576-35-8

4-Methylbenzenesulfonohydrazide

Cat. No.: B056588
CAS No.: 1576-35-8
M. Wt: 186.23 g/mol
InChI Key: ICGLPKIVTVWCFT-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonohydrazide is a versatile and highly useful sulfonyl hydrazide reagent with significant applications in synthetic organic chemistry and polymer science. Its primary research value lies in its role as a stable, solid-source of diazo compounds and as a blowing agent. In organic synthesis, it is extensively employed in the Shapiro reaction and Bamford-Stevens reaction, where it serves as a precursor to diazo intermediates. These reactive species can undergo further transformations to generate synthetically valuable alkenes and carbenes, enabling the construction of complex molecular architectures, including natural products and pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenesulfonohydrazide
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InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3
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InChI Key

ICGLPKIVTVWCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2O2S
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DSSTOX Substance ID

DTXSID8051756
Record name Toluene-4-sulphonohydrazide
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Molecular Weight

186.23 g/mol
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Physical Description

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS]
Record name p-Toluenesulfonyl hydrazide
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CAS No.

1576-35-8
Record name Tosylhydrazine
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Record name 4-Toluenesulfonyl hydrazide
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Record name Benzenesulfonic acid, 4-methyl-, hydrazide
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Record name P-TOLUENESULFONYLHYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylbenzenesulfonohydrazide, a versatile reagent in organic synthesis. This document details the prevalent synthetic methodology, purification techniques, and a full suite of characterization protocols, including spectroscopic and physical property analysis. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound (also known as p-toluenesulfonylhydrazide or TSH) involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[1][2][3][4] This nucleophilic substitution reaction is typically carried out in a suitable solvent to yield the desired product.[1][4]

Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the hydrazine on the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the formation of this compound and hydrochloric acid as a byproduct.[3]

Synthesis_Pathway reagent1 p-Toluenesulfonyl Chloride product This compound reagent1->product + Hydrazine Hydrate (Solvent) reagent2 Hydrazine Hydrate reagent2->product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a modification of a previously published procedure.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • Hydrazine hydrate (85% or 95%)[1]

  • Tetrahydrofuran (THF)[1]

  • Distilled water

  • Celite

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 200 g (1.05 moles) of p-toluenesulfonyl chloride in 350 ml of tetrahydrofuran.[1]

  • Cool the stirred mixture to 10–15 °C using an ice bath.[1]

  • Slowly add a solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water, maintaining the reaction temperature between 10 °C and 20 °C.[1]

  • After the addition is complete, continue stirring for an additional 15 minutes.[1]

  • Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.[1]

  • Filter the upper tetrahydrofuran layer through a bed of Celite to remove any suspended particles.[1]

  • Wash the Celite with a small amount of tetrahydrofuran.[1]

  • Combine the clear filtrates and, while stirring vigorously, slowly add two volumes of distilled water to precipitate the product.[1]

  • Collect the white, fluffy crystalline needles of this compound by suction filtration.[1]

  • Wash the collected solid with cold water and air dry or dry in a vacuum.[4]

Purification

The crude product can be purified by recrystallization. A common method involves dissolving the compound in hot methanol, filtering, and then precipitating the pure product by adding distilled water.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₇H₁₀N₂O₂S[2]
Molecular Weight186.23 g/mol [2]
AppearanceWhite to off-white crystalline powder[2]
Melting Point105-107 °C[2]
SolubilitySlightly soluble in water; soluble in ethanol and methanol.[2]
Spectroscopic Analysis

Spectroscopic methods provide detailed structural information about the synthesized molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Prepare a sample by dissolving 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Process the acquired data to obtain the final spectra for analysis.

¹H NMR Data (300 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.87d2HAromatic (ortho to SO₂)
7.61d2HAromatic (meta to SO₂)
4.85s2H-NH₂
2.42s3H-CH₃

Note: The ¹H NMR data presented is for a derivative, 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, as a direct spectrum for the parent compound was not available in the search results. However, the aromatic and methyl proton signals are expected to be in similar regions for this compound.[5]

¹³C NMR Data (75 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
146.90Aromatic C (ipso to SO₂)
144.04Aromatic C (ipso to CH₃)
130.04Aromatic CH
127.74Aromatic CH
21.8-CH₃

Note: Similar to the ¹H NMR data, this ¹³C NMR data is for a derivative. The aromatic and methyl carbon signals are indicative.[5]

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare a sample of the synthesized compound, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H stretching
~2921, 2854C-H stretching (aromatic and aliphatic)
~1598C=C stretching (aromatic)
~1355, 1167S=O stretching (sulfonyl)

Reference for IR data is based on a derivative, but the key functional group vibrations are expected to be similar.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI).

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Expected Mass Spectrum Data:

m/zInterpretation
186[M]⁺ (Molecular Ion)
Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.

Characterization_Workflow start Synthesized Product physical Physical Properties (Melting Point, Appearance) start->physical nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_confirmation Structure & Purity Confirmed physical->structure_confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for Characterization.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via the reaction of p-toluenesulfonyl chloride and hydrazine hydrate. Furthermore, a comprehensive suite of analytical techniques for its characterization has been outlined, complete with expected data and experimental methodologies. The provided information will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation and verification of this important chemical reagent.

References

An In-depth Technical Guide to p-Toluenesulfonylhydrazide: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: p-Toluenesulfonylhydrazide, commonly referred to as TSH, is a versatile and widely utilized reagent in organic synthesis. Its unique chemical reactivity makes it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of p-toluenesulfonylhydrazide, with a focus on its applications in key synthetic transformations. Detailed experimental protocols and mechanistic insights are provided to assist researchers, scientists, and drug development professionals in effectively employing this valuable compound.

Physical Properties

p-Toluenesulfonylhydrazide is a white to off-white crystalline powder that is stable under normal storage conditions.[1] Key physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 103-110 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, methanol, and other organic solvents.[1]
CAS Number 1576-35-8[1]

Spectral Data

The structural characterization of p-toluenesulfonylhydrazide is confirmed by various spectroscopic techniques. Below is a summary and interpretation of its key spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of p-toluenesulfonylhydrazide exhibits characteristic signals corresponding to the protons of the tosyl group and the hydrazide moiety.

  • Aromatic Protons (AA'BB' system): Two doublets are typically observed in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the sulfonyl group appear downfield (δ ~7.7 ppm) compared to the protons meta to the sulfonyl group (δ ~7.3 ppm) due to the electron-withdrawing nature of the SO₂ group.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group on the toluene ring appears upfield (δ ~2.4 ppm).

  • Hydrazide Protons (-NHNH₂): The protons of the hydrazide group are exchangeable and their chemical shifts can vary depending on the solvent and concentration. They typically appear as broad singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of p-toluenesulfonylhydrazide.

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm). The ipso-carbon attached to the sulfonyl group and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

  • Methyl Carbon: The carbon of the methyl group will appear at a characteristic upfield chemical shift (δ ~21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of p-toluenesulfonylhydrazide displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching vibrations (hydrazide)
3000-3100C-H stretching vibrations (aromatic)
2850-3000C-H stretching vibrations (methyl)
1595C=C stretching vibrations (aromatic ring)
1340-1370Asymmetric SO₂ stretching vibration
1160-1190Symmetric SO₂ stretching vibration

Chemical Properties and Reactivity

p-Toluenesulfonylhydrazide's utility in organic synthesis stems from its diverse reactivity, primarily centered around the hydrazide functionality. It serves as a precursor to tosylhydrazones, which are key intermediates in several important name reactions.

Synthesis of p-Toluenesulfonylhydrazide

p-Toluenesulfonylhydrazide is typically synthesized through the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[2]

G TsCl p-Toluenesulfonyl chloride reaction TsCl->reaction Hydrazine Hydrazine hydrate Hydrazine->reaction TSH p-Toluenesulfonylhydrazide HCl HCl reaction->TSH reaction->HCl

Caption: Synthesis of p-Toluenesulfonylhydrazide.

Experimental Protocol: Synthesis of p-Toluenesulfonylhydrazide

  • In a well-ventilated fume hood, dissolve p-toluenesulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, continue stirring at room temperature to ensure the reaction goes to completion.

  • The product, p-toluenesulfonylhydrazide, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining hydrazine and salts.

  • Dry the product under vacuum to obtain pure p-toluenesulfonylhydrazide.

Formation of Tosylhydrazones

p-Toluenesulfonylhydrazide readily condenses with aldehydes and ketones to form the corresponding p-toluenesulfonylhydrazones (tosylhydrazones).[2] This reaction is often the first step in the Shapiro, Bamford-Stevens, and Wolff-Kishner reactions.

G TSH p-Toluenesulfonylhydrazide reaction TSH->reaction Carbonyl Aldehyde or Ketone Carbonyl->reaction Tosylhydrazone Tosylhydrazone Water H₂O reaction->Tosylhydrazone reaction->Water

Caption: Formation of a Tosylhydrazone.

Key Reactions Involving p-Toluenesulfonylhydrazide

The Shapiro reaction is the conversion of a tosylhydrazone to an alkene using two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium.[3][4] This reaction proceeds through a vinyllithium intermediate and generally leads to the formation of the less substituted (kinetic) alkene.[4]

G Tosylhydrazone Tosylhydrazone Vinyllithium Vinyllithium Intermediate Tosylhydrazone->Vinyllithium Base Base 2 eq. R-Li Alkene Alkene Vinyllithium->Alkene H₂O quench

Caption: Shapiro Reaction Pathway.

Experimental Protocol: Shapiro Reaction of Camphor Tosylhydrazone [5]

  • Prepare the tosylhydrazone of camphor by reacting camphor with p-toluenesulfonylhydrazide in ethanol with a catalytic amount of acid.[5]

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the camphor tosylhydrazone in anhydrous diethyl ether under an inert atmosphere.[5]

  • Cool the suspension in an ice-water bath.

  • Slowly add two equivalents of methyllithium in diethyl ether to the stirred suspension.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting alkene (camphene) by distillation or chromatography.

The Bamford-Stevens reaction is the base-catalyzed decomposition of tosylhydrazones to form alkenes.[6][7] The reaction can proceed through either a carbocation or a carbene intermediate, depending on the solvent used.[6][7] In protic solvents, the reaction favors the formation of the more substituted (thermodynamic) alkene via a carbocationic pathway.[6][7]

G Tosylhydrazone Tosylhydrazone Intermediate Carbocation or Carbene Tosylhydrazone->Intermediate Base Base Base (e.g., NaOMe) Alkene Alkene Intermediate->Alkene Elimination

Caption: Bamford-Stevens Reaction Pathway.

Experimental Protocol: Bamford-Stevens Reaction [8]

  • Prepare the tosylhydrazone of the desired aldehyde or ketone.

  • In a round-bottom flask, dissolve the tosylhydrazone in a suitable solvent (e.g., ethylene glycol for the protic pathway).

  • Add a strong base, such as sodium methoxide, to the solution.

  • Heat the reaction mixture to a temperature sufficient to induce decomposition of the tosylhydrazone and evolution of nitrogen gas.

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent and purify the resulting alkene by distillation or chromatography.

The Wolff-Kishner reduction is a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes.[9][10] While traditionally carried out with hydrazine hydrate and a strong base at high temperatures, a modified procedure can utilize p-toluenesulfonylhydrazide as a precursor to the necessary hydrazone.[11] The reaction is particularly useful for base-stable compounds.[9]

G Carbonyl Aldehyde or Ketone Tosylhydrazone Tosylhydrazone Carbonyl->Tosylhydrazone TSH TSH p-Toluenesulfonylhydrazide Alkane Alkane Tosylhydrazone->Alkane Base, Heat Base Base (e.g., KOH)

Caption: Wolff-Kishner Reduction using TSH.

Experimental Protocol: Modified Wolff-Kishner Reduction (Huang-Minlon Modification) [11]

  • In a round-bottom flask fitted with a distillation head and a condenser, combine the carbonyl compound, hydrazine hydrate (or form the hydrazone in situ from p-toluenesulfonylhydrazide), and a high-boiling solvent like diethylene glycol.

  • Add a strong base, such as potassium hydroxide pellets.

  • Heat the mixture to reflux to form the hydrazone. Water and excess hydrazine can be distilled off to increase the reaction temperature.

  • Continue heating the reaction mixture to a high temperature (typically around 200 °C) to effect the decomposition of the hydrazone and the formation of the alkane.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent.

  • Purify the resulting alkane by distillation or chromatography.

Applications in Drug Development

The reactions facilitated by p-toluenesulfonylhydrazide are of significant importance in the synthesis of pharmaceutical compounds. The ability to introduce carbon-carbon double bonds with regiocontrol (Shapiro and Bamford-Stevens reactions) and to perform deoxygenations (Wolff-Kishner reduction) are crucial transformations in the construction of complex molecular scaffolds found in many drug candidates. For instance, the Shapiro reaction has been employed in the total synthesis of complex natural products with potential therapeutic applications.

Safety and Handling

p-Toluenesulfonylhydrazide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

p-Toluenesulfonylhydrazide is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its ability to serve as a precursor to tosylhydrazones opens up access to important synthetic transformations, including the Shapiro, Bamford-Stevens, and Wolff-Kishner reactions. A thorough understanding of its physical and chemical properties, as well as the detailed experimental protocols for its key reactions, is essential for researchers and professionals in the field of drug development and chemical synthesis. This guide provides a solid foundation for the effective and safe utilization of this important synthetic tool.

References

An In-depth Technical Guide to the Structure Elucidation and Spectral Data of CAS 1576-35-8: 4-Methylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral analysis of the compound corresponding to CAS number 1576-35-8, scientifically known as 4-Methylbenzenesulfonohydrazide. This compound is also commonly referred to as p-Toluenesulfonylhydrazide or Tosylhydrazide. It is a versatile reagent in organic synthesis, notably utilized in the Shapiro and Bamford-Stevens reactions for the formation of alkenes.[1][2][3][4]

Chemical Structure and Properties

IUPAC Name: this compound[5] Synonyms: p-Toluenesulfonylhydrazide, Tosylhydrazide, TSH[6] CAS Number: 1576-35-8 Molecular Formula: C₇H₁₀N₂O₂S[5] Molecular Weight: 186.23 g/mol [5] Appearance: White solid[5] Melting Point: 108-110 °C[5]

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Melting Point 108-110 °C
Appearance White solid

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[6][7][8]

Procedure:

  • A solution of p-toluenesulfonyl chloride (1.05 moles) in tetrahydrofuran (350 mL) is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.[7]

  • The mixture is cooled to 10-15 °C using an ice bath.[7]

  • A solution of 85% hydrazine hydrate (2.22 moles) in water is added dropwise to the stirred mixture, maintaining the temperature between 10 and 20 °C.[7]

  • After the addition is complete, stirring is continued for an additional 15 minutes.[7]

  • The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is discarded.[7]

  • The upper tetrahydrofuran layer is filtered to remove any suspended particles.[7]

  • The clear filtrate is stirred vigorously while two volumes of distilled water are slowly added, causing the product to precipitate as white crystalline needles.[7]

  • The solid product is collected by filtration, washed with distilled water, and air-dried to yield this compound.[7]

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz NMR Spectrometer.[9]

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[10]

  • Parameters: A standard proton experiment is run at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz NMR Spectrometer.[9]

  • Sample Preparation: A concentration of 50-100 mg of the compound in 0.7 mL of DMSO-d₆ is used.

  • Parameters: A proton-decoupled ¹³C experiment is performed at room temperature. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

KBr Pellet Method: [11][12][13]

  • Approximately 1-2 mg of this compound is finely ground in an agate mortar.[12]

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.[12][13]

  • The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.[12]

  • A portion of the mixture is transferred to a pellet press die.

  • A pressure of 5-7 tons is applied for several minutes to form a transparent or translucent pellet.[14]

  • The pellet is then placed in the sample holder of the FTIR spectrometer for analysis.

2.2.3 Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Introduction: The sample is introduced via the GC inlet after being dissolved in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.[15]

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

Spectral Data

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.16s1H-SO₂NH-
7.73d2HAr-H (ortho to -SO₂)
7.49-7.01m2HAr-H (meta to -SO₂)
5.76s2H-NH₂
2.37s3HAr-CH₃

Note: The chemical shifts for the NH and NH₂ protons are exchangeable with D₂O and may vary in position and intensity depending on sample concentration and purity.[16]

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
143.79Ar-C (ipso, attached to -SO₂)
137.67Ar-C (ipso, attached to -CH₃)
130.13Ar-CH (meta to -SO₂)
127.41Ar-CH (ortho to -SO₂)
21.47Ar-CH₃

Note: Assignments are based on typical chemical shifts for substituted benzene rings.[16]

FTIR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3320-3200Strong, BroadN-H stretching (hydrazide)
3050-3020MediumAromatic C-H stretching
1600MediumAromatic C=C stretching
1340StrongAsymmetric SO₂ stretching
1160StrongSymmetric SO₂ stretching
815StrongC-H out-of-plane bending (p-disubstituted)
Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Assignment
186Moderate[M]⁺ (Molecular Ion)
155High[M - NHNH₂]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)
65Moderate[C₅H₅]⁺

Visualization of a Key Reaction Pathway: The Shapiro Reaction

As this compound is a synthetic reagent, a signaling pathway is not applicable. Instead, a key reaction where it is a precursor, the Shapiro reaction, is visualized below. This reaction converts a ketone or aldehyde into an alkene via a tosylhydrazone intermediate.[1][2][3][4]

Shapiro_Reaction ketone Ketone/Aldehyde (R₂C=O) hydrazone Tosylhydrazone ketone->hydrazone reagent p-Toluenesulfonylhydrazide (TsNHNH₂) reagent->hydrazone dianion Dianion Intermediate hydrazone->dianion Deprotonation base 2 eq. BuLi base->dianion elimination Elimination of Ts⁻ and N₂ dianion->elimination vinyllithium Vinyllithium elimination->vinyllithium alkene Alkene (R₂C=CH₂) vinyllithium->alkene Protonation workup Aqueous Workup (H₂O) workup->alkene

Caption: The reaction mechanism of the Shapiro reaction.

Conclusion

The structural elucidation of this compound (CAS 1576-35-8) is well-established through a combination of spectroscopic techniques. ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide a consistent and detailed picture of its molecular structure. The experimental protocols outlined in this guide offer a basis for the reproducible synthesis and analysis of this important organic reagent. Its utility in synthetic chemistry, particularly in the formation of carbon-carbon double bonds via the Shapiro reaction, underscores its significance for researchers and drug development professionals.

References

An In-Depth Technical Guide to p-Toluenesulfonyl Hydrazide: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl hydrazide (TsNHNH₂), commonly known as tosylhydrazide, is a versatile and widely utilized reagent in organic synthesis. Since its discovery, it has become an indispensable tool for a variety of chemical transformations, most notably in the formation of alkenes from carbonyl compounds via the Shapiro reaction and as a source of diimide for reductions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of p-toluenesulfonyl hydrazide, with a focus on detailed experimental protocols and the underlying reaction mechanisms.

Discovery and History

The preparation of p-toluenesulfonyl hydrazide is a relatively straightforward synthetic transformation. While the exact first synthesis is not extensively documented in a singular seminal publication, its preparation follows from the well-established chemistry of sulfonyl chlorides and hydrazines. Early methods for the synthesis of arylsulfonylhydrazides involved the reaction of a sulfonyl chloride with hydrazine. A significant and widely referenced procedure for the preparation of p-toluenesulfonyl hydrazide was published in Organic Syntheses, which provides a reliable and scalable method.[1]

The true impact of p-toluenesulfonyl hydrazide on organic synthesis was realized with the discovery of the Shapiro reaction by Robert H. Shapiro in 1967.[2][3] This reaction provided a novel and efficient method for the conversion of ketones and aldehydes to olefins through the decomposition of their corresponding tosylhydrazones using strong bases.[2][3][4] The Shapiro reaction offered a valuable alternative to other olefination methods and has been extensively used in the total synthesis of complex natural products.[2]

Physicochemical Properties

p-Toluenesulfonyl hydrazide is a white to off-white crystalline solid with the following properties:

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂S[5][6][7]
Molecular Weight 186.23 g/mol [5][7]
Melting Point 108-110 °C[6]
Appearance White to off-white crystalline powder[5][7]
Solubility Soluble in many organic solvents, slightly soluble in water[6][7]
CAS Number 1576-35-8[5]

Spectral Data

¹H NMR Spectrum (CDCl₃): The ¹H NMR spectrum of p-toluenesulfonyl hydrazide in CDCl₃ typically shows the following signals: a singlet for the methyl protons, multiplets for the aromatic protons, and signals for the hydrazide protons.[5][8]

Infrared (IR) Spectrum: The IR spectrum of p-toluenesulfonyl hydrazide exhibits characteristic absorption bands corresponding to N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H and C=C stretching vibrations.[5]

Experimental Protocols

Synthesis of p-Toluenesulfonyl Hydrazide

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Hydrazine hydrate (85%)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Celite

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of p-toluenesulfonyl chloride (1.05 moles) in tetrahydrofuran (350 mL) is prepared.

  • The mixture is cooled to 10-15 °C in an ice bath.

  • A solution of 85% hydrazine hydrate (2.22 moles) in water is added dropwise to the stirred solution, maintaining the temperature between 10 and 20 °C.

  • After the addition is complete, stirring is continued for an additional 15 minutes.

  • The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is discarded.

  • The upper THF layer is filtered through a bed of Celite to remove any suspended solids.

  • The clear filtrate is stirred vigorously while two volumes of distilled water are slowly added.

  • The precipitated p-toluenesulfonyl hydrazide is collected by vacuum filtration, washed with distilled water, and air-dried.

Expected Yield: 91-94%

The Shapiro Reaction: General Procedure

The Shapiro reaction involves two main steps: the formation of the tosylhydrazone and its subsequent decomposition.[2][3][4]

Step 1: Formation of the Tosylhydrazone

Materials:

  • Aldehyde or ketone

  • p-Toluenesulfonyl hydrazide

  • Methanol or ethanol

Procedure:

  • The carbonyl compound is dissolved in methanol or ethanol.

  • An equimolar amount of p-toluenesulfonyl hydrazide is added to the solution.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (often indicated by the precipitation of the tosylhydrazone).

  • The tosylhydrazone is isolated by filtration and can be used in the next step with or without further purification.

Step 2: Decomposition of the Tosylhydrazone

Materials:

  • Tosylhydrazone

  • Anhydrous aprotic solvent (e.g., hexane, diethyl ether, or THF with TMEDA)

  • Strong organolithium base (e.g., n-butyllithium or methyllithium, at least 2 equivalents)

  • Quenching agent (e.g., water, deuterium oxide, or other electrophile)

Procedure:

  • The tosylhydrazone is suspended or dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

  • At least two equivalents of the organolithium base are added dropwise to the mixture.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The resulting vinyllithium intermediate is then quenched by the addition of water or another suitable electrophile.

  • Standard aqueous workup and purification by chromatography or distillation afford the desired alkene.

Reaction Mechanisms and Pathways

Synthesis of p-Toluenesulfonyl Hydrazide

The synthesis of p-toluenesulfonyl hydrazide is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

G TsCl p-Toluenesulfonyl Chloride Intermediate Transition State TsCl->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate TsNHNH2 p-Toluenesulfonyl Hydrazide Intermediate->TsNHNH2 HCl HCl Intermediate->HCl

Caption: Synthesis of p-toluenesulfonyl hydrazide.

The Shapiro Reaction Mechanism

The Shapiro reaction proceeds through a well-defined mechanistic pathway involving deprotonation, elimination, and nitrogen extrusion.

G Tosylhydrazone Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion Deprotonation Vinyldiazene Vinyldiazene Intermediate Dianion->Vinyldiazene Elimination Vinyllithium Vinyllithium Vinyldiazene->Vinyllithium N2 Extrusion Alkene Alkene Vinyllithium->Alkene Quench Base1 2 eq. RLi Elimination - TsLi Extrusion - N2 Quench H2O

Caption: Mechanism of the Shapiro Reaction.

Applications in Drug Development and Organic Synthesis

The versatility of p-toluenesulfonyl hydrazide has made it a valuable reagent in various areas of chemical research and development:

  • Alkene Synthesis: The Shapiro reaction is a cornerstone for the regioselective synthesis of alkenes, particularly less substituted olefins, which are common structural motifs in natural products and pharmaceutical agents.[2][3]

  • Diimide Reduction: Thermal decomposition of p-toluenesulfonyl hydrazide generates diimide (N₂H₂) in situ, which is a mild and selective reducing agent for the conversion of non-polar double and triple bonds to the corresponding saturated systems.

  • Formation of Diazo Compounds: Tosylhydrazones derived from aldehydes and ketones can be converted to diazo compounds, which are important precursors for carbene chemistry and various cycloaddition reactions.

  • Wolff-Kishner Reduction: In some modifications, tosylhydrazones can be used in Wolff-Kishner-type reductions to deoxygenate carbonyl compounds.[7]

  • Foaming Agent: In polymer chemistry, p-toluenesulfonyl hydrazide is used as a blowing agent, where its thermal decomposition releases nitrogen gas to create foamed plastics and rubbers.[6]

Conclusion

p-Toluenesulfonyl hydrazide has a rich history rooted in fundamental organic chemistry and has evolved into a powerful and versatile reagent for modern synthetic challenges. Its role in the Shapiro reaction alone has solidified its importance in the synthesis of complex molecules. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties, preparation, and reaction scope of p-toluenesulfonyl hydrazide is essential for leveraging its full potential in the design and execution of innovative synthetic strategies.

References

4-Methylbenzenesulfonohydrazide safety data sheet and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylbenzenesulfonohydrazide: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for this compound (also known as p-Toluenesulfonylhydrazide, TsNHNH₂, or TSH). The information is intended to ensure its safe and effective use in research and development environments.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is a versatile reagent in organic synthesis, primarily used for the preparation of tosylhydrazones and as a source of diimide.[2][3]

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂O₂S[4]
Molecular Weight 186.23 g/mol [4]
Melting Point 103-108 °C (lit.)[4]
Boiling Point 340.5 ± 35.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point 159.7 ± 25.9 °C[4]
Water Solubility 5 g/L (at 15 °C)[2]
pKa 9.39 ± 0.10 (Predicted)[2]
LogP 0.32[4]
Appearance White to off-white crystalline powder[1]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, can cause serious eye irritation, and poses a fire and explosion risk upon heating, especially under confinement.[5][6][7]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Self-reactive substances and mixturesType CH242: Heating may cause a fire.
Acute toxicity, Oral3H301: Toxic if swallowed.
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.
Hazardous to the aquatic environment, long-term2H411: Toxic to aquatic life with long lasting effects.

Source:[5][6]

Toxicological Data
Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference(s)
LD50IntraperitonealMouse1200 mg/kgDetails not reported other than lethal dose value.[4]
Thermal Decomposition Hazards

Studies using differential scanning calorimetry have shown that the thermal decomposition of pure this compound can be vigorous, releasing significant heat and gaseous products, which poses an explosion risk.[8]

ParameterValue
Apparent Activation Energy 173.39 kJ mol⁻¹
TD24 (Temperature for 24-hour TMRad) 46.8 °C
TD8 (Temperature for 8-hour TMRad) 56 °C
Primary Gaseous Decomposition Products Nitrogen, Water
Other Decomposition Products Aryl disulphides, Sulphide sulphonates

TMRad (Time to Maximum Rate under adiabatic conditions) indicates the time required for a runaway reaction. Source:[8]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup prep1 Conduct Risk Assessment prep2 Consult Safety Data Sheet (SDS) prep1->prep2 prep3 Prepare Engineering Controls (Fume Hood, Eyewash Station) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh solid in ventilated area or containment prep4->handle1 Proceed to handling handle2 Keep away from heat, sparks, open flames, and incompatible materials handle1->handle2 handle4 Avoid dust formation handle1->handle4 handle3 Perform reaction under inert atmosphere if required handle2->handle3 clean1 Quench reaction mixture safely handle3->clean1 Experiment complete clean2 Dispose of waste in designated hazardous waste container clean1->clean2 clean3 Clean work area thoroughly clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Caption: General workflow for safe handling of this compound.

Storage Requirements
  • General Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5]

  • Temperature: For long-term stability, store in a freezer under -20°C.[2]

  • Atmosphere: Keep under an inert atmosphere as the material can be moisture and light sensitive.[2]

  • Incompatibilities: Store away from incompatible substances such as acids, bases, strong oxidizing agents, finely powdered metals, and other combustible materials.[5][6] Keep away from all sources of ignition.[5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be necessary where splash potential exists.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is standard, and chemical-resistant aprons or coveralls should be used for larger quantities or splash risks.[6]

  • Respiratory Protection: Use only with adequate ventilation, typically a chemical fume hood.[6] If a fume hood is not available or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]

Emergency and First-Aid Procedures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give 2-4 cupfuls of milk or water. Immediately call a poison center or doctor.[6]

Experimental Protocols and Workflows

This compound is a cornerstone reagent in several important organic transformations.

Synthesis of this compound

The compound is typically prepared by the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[1]

G r1 p-Toluenesulfonyl Chloride (in THF) s2 2. Slowly add tosyl chloride solution (maintain temp < 8°C) r1->s2 r2 Hydrazine Hydrate (in Water) s1 1. Cool hydrazine solution to ~5°C in ice bath r2->s1 s1->s2 s3 3. Stir at room temperature for 30 minutes s2->s3 s4 4. Remove THF via reduced pressure distillation s3->s4 s5 5. Isolate solid by filtration s4->s5 s6 6. Wash with cold water (3x) s5->s6 s7 7. Dry product in air s6->s7 p1 Pure this compound s7->p1

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • A solution of water (300 mL) and hydrazine hydrate (12.5 g, 0.25 mol) is prepared and cooled to approximately 5°C in an ice-water bath.[1]

  • A solution of p-toluenesulfonyl chloride (5.54 g, 0.025 mol) in tetrahydrofuran (THF, 50 mL) is added slowly to the stirred hydrazine solution. The reaction temperature must be maintained below 8°C during the addition.[1]

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.[1]

  • The THF is subsequently removed by distillation under reduced pressure.[1]

  • The resulting white solid product is isolated by filtration and washed three times with cold water (15 mL each).[1]

  • The final product is dried in the air overnight to yield pure p-toluenesulfonyl hydrazide (expected yield: ~89%).[1]

Preparation of a Tosylhydrazone (e.g., Benzaldehyde Tosylhydrazone)

A primary use of this compound is its condensation with aldehydes and ketones to form tosylhydrazones, which are key intermediates in reactions like the Shapiro and Wolff-Kishner reductions.[10]

Detailed Protocol:

  • In a 125-mL Erlenmeyer flask, add this compound (14.6 g, 0.078 mol) and absolute methanol (25 mL).[10]

  • Swirl the resulting slurry and rapidly add freshly distilled benzaldehyde (7.50 g, 0.071 mol). A mild exothermic reaction will occur, and the solid will dissolve.[10]

  • Within a few minutes, the product, benzaldehyde tosylhydrazone, will begin to crystallize.[10]

  • After 15 minutes, cool the mixture in an ice bath to maximize crystallization.[10]

  • Collect the product on a Büchner funnel, wash it with a small volume of cold methanol, and dry it under vacuum. The expected yield is 87–93%.[10]

Use in Alkene Synthesis (Shapiro Reaction)

The Shapiro reaction converts ketones and aldehydes to alkenes via the base-induced decomposition of their tosylhydrazone derivatives. It requires two equivalents of a strong organolithium base.[4][6]

G r1 Ketone / Aldehyde i1 Tosylhydrazone r1->i1 Condensation r2 This compound r2->i1 r3 2 eq. Organolithium Base (e.g., n-BuLi) i2 Dianion r3->i2 r4 Electrophile (e.g., H₂O) for quenching p1 Alkene r4->p1 i1->i2 + 2 eq. Base i3 Vinyllithium Species i2->i3 Elimination of Ts⁻ and N₂ i3->p1 Quench

References

Solubility of p-Toluenesulfonyl Hydrazide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl hydrazide (tosylhydrazide) is a versatile reagent in organic synthesis, widely employed in the formation of tosylhydrazones, the Shapiro reaction, and as a source of diimide.[1] Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility characteristics of tosylhydrazide in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a typical workflow for its use in chemical synthesis.

Core Concepts: Solubility in Organic Chemistry

The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Tosylhydrazide, with its polar sulfonyl and hydrazide groups and its nonpolar tolyl group, exhibits a nuanced solubility profile across the spectrum of organic solvents.

Quantitative Solubility Data

Solvent ClassificationSolvent NameChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)Citation(s)
Polar Protic MethanolCH₃OHSoluble, especially when heatedData not available-[2][3]
EthanolC₂H₅OHSolubleData not available-[3]
WaterH₂OSlightly soluble0.515[4][5]
Polar Aprotic Tetrahydrofuran (THF)C₄H₈OSolubleData not available-[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HAssumed soluble based on structural similarity to other polar aprotic solventsData not available-
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAssumed soluble based on structural similarity to other polar aprotic solventsData not available-
AcetoneCH₃COCH₃Assumed soluble based on use as a solvent for related compoundsData not available-
Ethyl AcetateCH₃COOC₂H₅Assumed soluble based on use as a solvent for related compoundsData not available-
Nonpolar Aromatic TolueneC₇H₈InsolubleData not available-[4]
BenzeneC₆H₆InsolubleData not available-[4]
Alkanes Alkanes (general)-InsolubleData not available-[1]

Experimental Protocol: Determination of Tosylhydrazide Solubility

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of p-toluenesulfonyl hydrazide in a given organic solvent at a specified temperature.

Materials:

  • p-Toluenesulfonyl hydrazide (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of tosylhydrazide to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by measuring the concentration at different time points until it becomes constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the stirring and allow the excess solid to settle for a defined period (e.g., 2-4 hours) at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtrate.

  • Gravimetric Analysis (for non-volatile solvents):

    • If the solvent is non-volatile, carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the flask containing the dried tosylhydrazide residue.

    • The mass of the dissolved tosylhydrazide can be calculated by subtracting the initial weight of the empty flask.

    • Calculate the solubility in g/100 mL or other desired units.

  • Instrumental Analysis (for volatile solvents or higher accuracy):

    • Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of tosylhydrazide of known concentrations.

    • Analyze the standard solutions and the sample solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of tosylhydrazide in the sample solution from the calibration curve.

    • Calculate the original solubility, accounting for any dilutions made.

  • Data Reporting:

    • Report the solubility as an average of multiple determinations at each temperature.

    • Specify the temperature and the analytical method used.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of tosylhydrazide.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess tosylhydrazide to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with stirring prep2->prep3 samp1 Settle excess solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 ana1 Gravimetric Analysis (Evaporate solvent & weigh residue) samp3->ana1 ana2 Instrumental Analysis (HPLC/UV-Vis) samp3->ana2 res1 Calculate Solubility (g/100 mL) ana1->res1 ana2->res1

Caption: Workflow for determining tosylhydrazide solubility.

Synthetic Pathway: Formation of a Tosylhydrazone

Tosylhydrazide is a key reagent in the synthesis of tosylhydrazones from aldehydes and ketones. This reaction is often a crucial step in more complex transformations like the Shapiro reaction.

G ketone Aldehyde or Ketone (R-C(=O)-R') intermediate Condensation ketone->intermediate tosylhydrazide p-Toluenesulfonyl Hydrazide (TsNHNH₂) tosylhydrazide->intermediate conditions Solvent (e.g., Ethanol) Acid Catalyst (e.g., HCl) conditions->intermediate tosylhydrazone Tosylhydrazone (R-C(=NNHTs)-R') intermediate->tosylhydrazone water Water (H₂O) intermediate->water

References

Synthesis of Tosylhydrazones from Aldehydes and Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tosylhydrazones from aldehydes and ketones. Tosylhydrazones are versatile and stable crystalline compounds that serve as crucial intermediates in a wide array of organic transformations.[1] Their primary utility lies in their role as convenient precursors for the in situ generation of diazo compounds, which are pivotal in various carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] This document details the underlying reaction mechanisms, offers a comparative analysis of different synthetic protocols—including traditional and modern environmentally benign methods—and presents quantitative data on reaction yields. Detailed experimental procedures and visual representations of reaction pathways and workflows are included to facilitate practical application in research and development settings, particularly within the pharmaceutical and fine chemical industries.[2]

Introduction

N-Tosylhydrazones are a class of organic compounds characterized by the functional group RR'C=N-NHTs, where Ts represents the tosyl (p-toluenesulfonyl) group.[4] They are readily synthesized through the condensation of an aldehyde or a ketone with p-toluenesulfonylhydrazide (tosylhydrazine).[3][5] The stability and crystalline nature of tosylhydrazones make them advantageous over the often unstable and explosive diazo compounds they can generate.[1] Consequently, they have found extensive application in a variety of named reactions, including the Shapiro reaction, the Bamford-Stevens reaction, and numerous transition-metal-catalyzed cross-coupling reactions.[4][6] These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and materials with specific optoelectronic properties.[2]

Reaction Mechanism

The formation of a tosylhydrazone is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by an acid, which enhances the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: The terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate subsequently eliminates a molecule of water to form the stable C=N double bond of the tosylhydrazone.

The overall reaction can be represented as follows:

CH₃C₆H₄SO₂NHNH₂ + R₂C=O → CH₃C₆H₄SO₂NHN=CR₂ + H₂O[5]

Below is a diagram illustrating the general reaction mechanism.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde_Ketone Aldehyde or Ketone (R₂C=O) Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_Ketone->Tetrahedral_Intermediate + TsNHNH₂ (Nucleophilic Attack) Tosylhydrazine p-Toluenesulfonylhydrazide (TsNHNH₂) Tosylhydrazone Tosylhydrazone (R₂C=NNHTs) Tetrahedral_Intermediate->Tosylhydrazone - H₂O (Dehydration) Water Water (H₂O)

Caption: General mechanism for tosylhydrazone formation.

Experimental Protocols

Several methods have been developed for the synthesis of tosylhydrazones. The choice of method often depends on the substrate, desired purity, and environmental considerations.

Protocol 1: Conventional Synthesis in Ethanol

This is the classical method for preparing tosylhydrazones and is suitable for a wide range of aldehydes and ketones.[4][8][9]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • p-Toluenesulfonylhydrazide (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone and an equimolar amount of p-toluenesulfonylhydrazide in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reflux the mixture for the appropriate time (typically 1-24 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by suction filtration.

  • Wash the product with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

The workflow for this conventional synthesis is depicted below.

Conventional_Workflow start Start dissolve Dissolve Aldehyde/Ketone and Tosylhydrazide in Ethanol start->dissolve add_hcl Add Catalytic HCl dissolve->add_hcl reflux Reflux and Monitor by TLC add_hcl->reflux cool Cool to Induce Crystallization reflux->cool filter Collect Product by Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end End dry->end SolventFree_Workflow start Start mix Place Aldehyde/Ketone and Tosylhydrazide in Mortar start->mix grind Grind Reactants with Pestle (1-2 min) mix->grind wash Wash with Petroleum Ether grind->wash filter_dry Filter and Dry the Product wash->filter_dry end End filter_dry->end Applications cluster_synthesis Synthesis cluster_applications Applications Carbonyl Aldehyde or Ketone Tosylhydrazone Tosylhydrazone Carbonyl->Tosylhydrazone Tosylhydrazine Tosylhydrazine Tosylhydrazine->Tosylhydrazone Diazo Diazo Compound Tosylhydrazone->Diazo Base Alkane Alkane Tosylhydrazone->Alkane Reduction (e.g., NaBH₄) Alkene Alkene Diazo->Alkene Shapiro/Bamford-Stevens Cyclopropane Cyclopropane Diazo->Cyclopropane Metal Carbene

References

An In-depth Technical Guide to the Thermal Decomposition of 4-methylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 4-methylbenzenesulfonohydrazide, also known as p-toluenesulfonylhydrazide (TSH). This compound is widely used in organic synthesis and as a foaming agent; however, its thermal instability presents significant safety considerations.[1] Understanding its decomposition behavior is crucial for safe handling, storage, and application, particularly in pharmaceutical development where thermal processes are common.

Core Concepts: Thermal Decomposition Profile

The thermal decomposition of this compound is an exothermic process that, if not controlled, can lead to a runaway reaction.[1] The decomposition is characterized by the evolution of gaseous products and the formation of various solid residues.[1] Key thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), have been employed to elucidate the thermal hazard and decomposition pathway of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

ParameterValueAnalytical Technique(s)Reference
Apparent Activation Energy (Ea) 173.39 kJ mol⁻¹DSC, ARC[1]
Time to Maximum Rate under Adiabatic Conditions (TMRad) for 24h (TD24) 46.8 °CARC[1]
Time to Maximum Rate under Adiabatic Conditions (TMRad) for 8h (TD8) 56 °CARC[1]
Melting Point 103-108 °CNot specified
Primary Decomposition Products Nitrogen, Water, Aryl disulphides, Sulphide sulphonatesThermogravimetric-Infrared Spectrometry (TG-FTIR)[1]

Proposed Thermal Decomposition Pathway

While the exact, detailed mechanism of the thermal decomposition of this compound is complex and can be influenced by factors such as heating rate and the presence of impurities, a plausible reaction pathway can be proposed based on the identified decomposition products. The decomposition is believed to proceed through a series of radical and concerted reactions.

The key steps likely involve the initial homolytic cleavage of the N-N and S-N bonds, leading to the formation of various reactive intermediates. These intermediates then undergo further reactions to yield the final stable products.

G cluster_0 Initiation cluster_1 Propagation & Product Formation This compound This compound Intermediate_1 [ArSO2NHNH2]* (Radical Intermediates) This compound->Intermediate_1 Heat (Δ) This compound->Intermediate_1 Nitrogen Nitrogen Intermediate_1->Nitrogen Elimination Water Water Intermediate_1->Water Rearrangement & Elimination Aryl_disulphides Aryl_disulphides Intermediate_1->Aryl_disulphides Dimerization & Rearrangement Sulphide_sulphonates Sulphide_sulphonates Intermediate_1->Sulphide_sulphonates Further Reactions G start Start prep Weigh 1-3 mg of sample into DSC pan start->prep setup Place sample and reference pans in DSC cell prep->setup program Equilibrate at 30°C Ramp to 300°C at 10°C/min (N2 purge) setup->program analysis Analyze thermogram for melting and decomposition peaks program->analysis end End analysis->end G start Start prep Place 5-10 mg of sample in TGA crucible start->prep setup Position crucible on TGA balance prep->setup program Heat to 600°C at 10°C/min (N2 atmosphere) setup->program analysis Correlate TGA mass loss with FTIR spectra of evolved gases program->analysis end End analysis->end G start Start prep Load sample into ARC bomb start->prep setup Place bomb in adiabatic chamber prep->setup hws Initiate Heat-Wait-Search mode setup->hws detect Self-heating detected? hws->detect detect->hws No track Switch to adiabatic tracking Record T and P vs. time detect->track Yes end End track->end

References

p-Toluenesulfonylhydrazide: A Technical Guide to Reagent Grade Purity Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical purity standards for reagent-grade p-Toluenesulfonylhydrazide (TSH). As a widely utilized reagent in organic synthesis, particularly in the Shapiro reaction, the Wolff-Kishner reduction, and as a source of diimide, its purity is critical for reaction efficiency, yield, and the minimization of side products. This document outlines the key specifications, potential impurities, and analytical methodologies for ensuring the quality of p-Toluenesulfonylhydrazide in a laboratory setting.

p-Toluenesulfonylhydrazide: General Specifications

Table 1: Typical Specifications for Reagent Grade p-Toluenesulfonylhydrazide

ParameterSpecification
Appearance White to off-white crystalline powder
Assay (by HPLC) ≥ 98.0%[2][3]
Melting Point 103 - 110 °C
Solubility Soluble in many organic solvents; insoluble in water and alkanes.[1]

Potential Impurities in p-Toluenesulfonylhydrazide

The primary route of synthesis for p-Toluenesulfonylhydrazide involves the reaction of p-toluenesulfonyl chloride with hydrazine.[4] Impurities can arise from unreacted starting materials, side reactions, or degradation.

Table 2: Common Impurities and their Potential Sources

ImpurityChemical StructurePotential Source
p-Toluenesulfonyl chloride CH₃C₆H₄SO₂ClUnreacted starting material
p-Toluenesulfonamide CH₃C₆H₄SO₂NH₂Hydrolysis of p-toluenesulfonyl chloride or side reaction
o-Toluenesulfonamide o-CH₃C₆H₄SO₂NH₂Isomeric impurity in the p-toluenesulfonyl chloride starting material
p-Toluenesulfonic acid CH₃C₆H₄SO₃HHydrolysis of p-toluenesulfonyl chloride
N,N'-di-p-toluenesulfonylhydrazide (CH₃C₆H₄SO₂)₂NNH₂Reaction of p-Toluenesulfonylhydrazide with a second molecule of p-toluenesulfonyl chloride[4]

The presence of these impurities can impact the performance of p-Toluenesulfonylhydrazide in chemical reactions. For instance, unreacted p-toluenesulfonyl chloride can lead to unwanted side reactions, while p-toluenesulfonic acid can alter the pH of the reaction mixture.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the assay and impurity profile of p-Toluenesulfonylhydrazide.[2][3] A general protocol is outlined below.

Experimental Protocol: Assay and Impurity Determination by HPLC

Objective: To determine the purity of p-Toluenesulfonylhydrazide and quantify known impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • p-Toluenesulfonylhydrazide reference standard (of known purity)

  • Samples of known impurities (if available, for peak identification)

Chromatographic Conditions (Typical):

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the p-Toluenesulfonylhydrazide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the p-Toluenesulfonylhydrazide sample to be tested at the same concentration as the standard.

  • Impurity Standard Preparation (Optional): If standards are available, prepare a mixed solution of the potential impurities at a low concentration (e.g., 0.01 mg/mL) to determine their retention times.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation:

    • Assay (%): Calculate the percentage purity of the sample by comparing the peak area of the main p-Toluenesulfonylhydrazide peak in the sample chromatogram to that of the standard.

    • Impurities (%): Quantify impurities by area normalization, assuming a similar response factor to the main component, or by using individual impurity standards for more accurate quantification.

Visualizing Logical Relationships and Workflows

Hierarchy of Reagent Grades

G cluster_grades Hierarchy of Chemical Reagent Grades ACS ACS Grade (Highest Purity, Meets ACS Standards) Reagent Reagent Grade (High Purity, Suitable for Analytical Use) ACS->Reagent More Stringent Lab Laboratory Grade (Good Quality, for General Lab Use) Reagent->Lab Less Stringent Technical Technical Grade (Industrial Use, May Contain Significant Impurities) Lab->Technical Least Stringent

Caption: Hierarchy of common chemical reagent grades.

Quality Control Workflow for p-Toluenesulfonylhydrazide

G Sample Incoming Batch of p-Toluenesulfonylhydrazide Visual Visual Inspection (Color, Form) Sample->Visual MeltingPoint Melting Point Determination Visual->MeltingPoint HPLC HPLC Analysis (Assay and Impurities) MeltingPoint->HPLC Data Data Review and Comparison to Specifications HPLC->Data Decision Decision (Accept/Reject) Data->Decision Release Release for Use Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: A typical quality control workflow for p-Toluenesulfonylhydrazide.

Conclusion

Ensuring the high purity of p-Toluenesulfonylhydrazide is paramount for its successful application in research and development. By adhering to the stringent purity specifications outlined in this guide and employing robust analytical methods such as HPLC, scientists can have confidence in the quality of this critical reagent. This, in turn, leads to more reliable and reproducible experimental outcomes. The provided experimental protocol and workflows serve as a valuable resource for establishing and maintaining high standards of quality control for p-Toluenesulfonylhydrazide in any laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4-Methylbenzenesulfonohydrazide in the Shapiro Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shapiro reaction is a powerful and versatile olefination reaction in organic synthesis that converts aldehydes or ketones into alkenes.[1][2] Discovered by Robert H. Shapiro in 1967, this reaction proceeds through the base-mediated decomposition of a p-toluenesulfonylhydrazone (tosylhydrazone) intermediate.[1] 4-Methylbenzenesulfonohydrazide, commonly known as p-toluenesulfonohydrazide or tosylhydrazide, is the key reagent used to generate the required tosylhydrazone from the starting carbonyl compound.[3][4] The reaction is renowned for its ability to generate a vinyllithium species, which can then be quenched with various electrophiles to yield substituted alkenes or trapped to form new carbon-carbon bonds.[5][6][7] This methodology has been instrumental in the total synthesis of complex natural products, such as in the Nicolaou Taxol total synthesis.[1]

Reaction Mechanism and Principles

The Shapiro reaction is a multi-step process that begins with the formation of a tosylhydrazone, followed by a base-induced elimination.

  • Tosylhydrazone Formation: The process starts with the condensation of a ketone or aldehyde with this compound (tosylhydrazide) to form the corresponding tosylhydrazone.[3][5] This is typically an acid-catalyzed reaction.

  • Double Deprotonation: The tosylhydrazone is then treated with at least two equivalents of a strong base, usually an organolithium reagent like n-butyllithium (n-BuLi) or methyllithium (MeLi).[1][6] The first equivalent deprotonates the more acidic hydrazone N-H proton. The second equivalent removes a proton from the α-carbon, forming a dianion intermediate.[5]

  • Elimination and Vinyllithium Formation: The dianion intermediate is unstable and spontaneously eliminates the tosyl group (as a tosylsulfinate anion) and a molecule of nitrogen gas (N₂).[5][7] This fragmentation results in the formation of a vinyllithium species.[5]

  • Electrophilic Quench: The vinyllithium intermediate is then quenched. Protonation with a proton source like water or methanol yields the final alkene product.[6] Alternatively, the vinyllithium can be trapped with other electrophiles (e.g., alkyl halides, aldehydes, CO₂) to create more complex substituted alkenes.[6][8]

A key feature of the Shapiro reaction is its regioselectivity. The deprotonation by the organolithium base generally occurs at the less sterically hindered α-carbon, leading to the formation of the less substituted (kinetically favored) alkene, often referred to as the Hofmann product.[1][5]

Shapiro_Mechanism Ketone Ketone/Aldehyde Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone Condensation TsNHNH2 TsNHNH₂ (4-Methylbenzenesulfono- hydrazide) TsNHNH2->Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion 2 eq. Strong Base (e.g., n-BuLi) Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium -Ts⁻ -N₂ Alkene Alkene Product Vinyllithium->Alkene Quench with E+ Electrophile Electrophile (E+) e.g., H₂O Electrophile->Alkene

Caption: Mechanism of the Shapiro Reaction.

Experimental Protocols

Protocol 1: Preparation of a Tosylhydrazone from a Carbonyl Compound

This protocol describes a general method for synthesizing the tosylhydrazone precursor from a ketone or aldehyde.

Materials:

  • Ketone or Aldehyde (1.0 eq)

  • This compound (TsNHNH₂) (1.05 - 1.2 eq)

  • Ethanol (or Methanol)

  • Concentrated HCl (catalytic amount)

  • Beaker or Round-bottom flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a flask, dissolve this compound (1.05 eq) in a minimal amount of hot ethanol.[9]

  • To this solution, add the carbonyl compound (1.0 eq).[9]

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Stir the mixture at room temperature. A precipitate of the tosylhydrazone should begin to form.[9][10] For less reactive ketones, gentle heating may be required.

  • After 30-60 minutes of stirring, cool the mixture in an ice bath to maximize precipitation.[10]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified tosylhydrazone under vacuum. The product can often be used in the next step without further purification.

Protocol 2: Shapiro Reaction for Alkene Synthesis

This protocol details the conversion of a tosylhydrazone to an alkene. Caution: Organolithium reagents are pyrophoric and react violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Tosylhydrazone (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Hexane/TMEDA)

  • Organolithium reagent (e.g., n-Butyllithium in hexanes, 2.1 - 2.5 eq)

  • Quenching agent (e.g., Methanol or Water)

  • Schlenk flask or three-neck round-bottom flask

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up an oven-dried flask equipped with a stir bar under an inert atmosphere.

  • Add the tosylhydrazone (1.0 eq) and anhydrous solvent (e.g., THF) to the flask.

  • Cool the resulting suspension or solution to -78 °C using a dry ice/acetone bath.[5]

  • While stirring vigorously, slowly add the organolithium reagent (2.1-2.5 eq) dropwise via syringe. The addition is often accompanied by a color change and the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the elimination is complete (monitor by TLC).[5]

  • Once the reaction is complete, cool the mixture back down to 0 °C.

  • Slowly and carefully quench the reaction by adding a proton source, such as methanol or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude alkene product by column chromatography or distillation.

Experimental_Workflow cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Shapiro Reaction Start Ketone + TsNHNH₂ React React in EtOH (cat. Acid) Start->React Filter Filter & Dry React->Filter Tosylhydrazone Purified Tosylhydrazone Filter->Tosylhydrazone Setup Add Tosylhydrazone to dry THF under Ar Tosylhydrazone->Setup Cool Cool to -78 °C Setup->Cool AddBase Add n-BuLi (2.2 eq) Warm to RT Cool->AddBase Quench Quench (H₂O) AddBase->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify (Chromatography) Workup->Purify Product Final Alkene Product Purify->Product

Caption: General experimental workflow for the Shapiro reaction.

Data Presentation: Reaction Parameters and Yields

The efficiency and outcome of the Shapiro reaction are highly dependent on the substrate and reaction conditions. The following tables summarize typical parameters.

Table 1: Typical Conditions for Tosylhydrazone Formation

Carbonyl SubstrateReagent (eq.)SolventCatalystTypical Yield (%)Reference
BenzaldehydeTsNHNH₂ (1.1)MethanolNone87-93%[10]
CamphorTsNHNH₂ (1.0)EthanolHClHigh[4]
CyclopentanonesTsNHNH₂ (1.25)EthanolNone46-81%[9]
General KetonesTsNHNH₂ (1.0)MethanolNoneModerate to Good[11]

Table 2: Shapiro Reaction Conditions and Reported Yields

Substrate (Tosylhydrazone of)Base (eq.)Solvent SystemTemp.Product Yield (%)Reference
Bicyclo[5.4.0]undec-9-en-2-oneCH₃LiTMEDART52%[12]
Tricyclic KetoneMeLiTMEDART71%[12]
Substituted CyclohexanoneMeLi-RT81%[12]
General Ketonesn-BuLi (2.2)THF / TMEDA-78 °C to RTGood[5][12]
Aryl Ketones (modified)BismesitylmagnesiumTHF / LiCl40 °CGood[13][14]

Factors Influencing Regioselectivity

The regiochemical outcome of the Shapiro reaction is primarily governed by the kinetic deprotonation of the α-carbon. Several factors influence which proton is abstracted.

Regioselectivity center α-Proton Abstraction (Regioselectivity) Sterics Steric Hindrance center->Sterics major factor Acidity Proton Acidity center->Acidity minor factor Base Base Choice center->Base influences access Kinetic Kinetic Control Sterics->Kinetic Acidity->Kinetic Base->Kinetic Product Less Substituted Alkene (Hofmann Product) Kinetic->Product leads to

Caption: Factors affecting Shapiro reaction regioselectivity.
  • Steric Hindrance: This is the dominant factor. The bulky organolithium base will preferentially abstract the proton from the less sterically crowded α-carbon.[5] This kinetic preference reliably leads to the less substituted alkene.

  • Thermodynamic vs. Kinetic Control: The Shapiro reaction operates under kinetic control, favoring the most rapidly formed, sterically accessible vinyllithium intermediate.[2] This contrasts with the related Bamford-Stevens reaction, which can favor the more stable, thermodynamically preferred alkene product under different conditions.[2][12]

  • Substrate Structure: The inherent structure of the starting ketone dictates the available α-protons and their relative accessibility.

References

Application Notes and Protocols: The Bamford-Stevens Reaction with Tosylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bamford-Stevens reaction is a powerful and versatile method in organic synthesis for the conversion of aldehydes and ketones to alkenes via the base-mediated decomposition of their corresponding tosylhydrazones.[1] This reaction, named after William Randall Bamford and Thomas Stevens Stevens, offers a valuable tool for the deoxygenation of carbonyl compounds and the formation of carbon-carbon double bonds.[2] The reaction conditions, particularly the choice of solvent, play a critical role in the reaction mechanism and, consequently, the stereochemical and regiochemical outcome of the alkene product.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data for the Bamford-Stevens reaction using tosylhydrazide.

Reaction Mechanism and Conditions

The Bamford-Stevens reaction is initiated by the formation of a tosylhydrazone from a carbonyl compound and p-toluenesulfonylhydrazide (tosylhydrazine).[4] The subsequent treatment of the tosylhydrazone with a strong base generates a diazo compound as a key intermediate.[5] The fate of this diazo intermediate is dictated by the reaction solvent.[1]

  • In protic solvents (e.g., ethylene glycol, methanol), the diazo intermediate is protonated to form a diazonium ion, which then loses nitrogen gas to generate a carbenium ion.[3][6] This carbocation can then undergo elimination or rearrangement, typically leading to the formation of the more thermodynamically stable (i.e., more substituted) alkene.[2][3] This pathway often results in a mixture of E- and Z-alkenes.[1]

  • In aprotic solvents (e.g., diglyme, tetrahydrofuran) or under vacuum pyrolysis, the diazo compound decomposes to a carbene intermediate.[3][6] This carbene can then undergo a 1,2-hydride shift or other rearrangements to form the alkene.[5] The aprotic pathway often provides higher yields of the desired alkene and can favor the formation of the Z-alkene.[1][5]

Common strong bases employed in the Bamford-Stevens reaction include sodium methoxide (NaOMe), sodium hydride (NaH), lithium hydride (LiH), and sodium amide (NaNH₂).[2][3] It is important to distinguish the Bamford-Stevens reaction from the Shapiro reaction, which utilizes two equivalents of an organolithium base and generally leads to the formation of the less substituted (kinetic) alkene.[3][5]

Visualizing the Reaction Pathways

The distinct mechanistic pathways in protic and aprotic solvents can be visualized as follows:

Bamford_Stevens_Mechanism cluster_0 General Pathway cluster_1 Protic Solvent cluster_2 Aprotic Solvent Tosylhydrazone Tosylhydrazone Diazo Intermediate Diazo Intermediate Tosylhydrazone->Diazo Intermediate  Strong Base Diazonium Ion Diazonium Ion Carbenium Ion Carbenium Ion Diazonium Ion->Carbenium Ion  -N₂ Alkene (E/Z Mixture) Alkene (E/Z Mixture) Carbenium Ion->Alkene (E/Z Mixture)  -H⁺ / Rearrangement Diazo Intermediate_p->Diazonium Ion  +H⁺ Carbene Carbene Alkene (predominantly Z) Alkene (predominantly Z) Carbene->Alkene (predominantly Z)  1,2-Hydride Shift Diazo Intermediate_a->Carbene  -N₂

Caption: Reaction mechanisms of the Bamford-Stevens reaction in protic and aprotic solvents.

Experimental Protocols

Protocol 1: Synthesis of Tosylhydrazones from Aldehydes and Ketones

This protocol describes the general synthesis of a tosylhydrazone, a necessary precursor for the Bamford-Stevens reaction.

Materials:

  • Aldehyde or ketone

  • p-Toluenesulfonylhydrazide (Tosylhydrazine)

  • Methanol or Ethanol

  • Optional: Acid catalyst (e.g., HCl)

Procedure:

  • Dissolve or suspend p-toluenesulfonylhydrazide (1.0 equivalent) in methanol or ethanol in a suitable flask.

  • Add the aldehyde or ketone (0.95-1.0 equivalents) to the mixture. A mild exothermic reaction may be observed.

  • If the reaction is slow, a catalytic amount of hydrochloric acid can be added.

  • Stir the mixture at room temperature. The tosylhydrazone product will often precipitate out of the solution within minutes to a few hours.

  • After the reaction is complete (as determined by TLC or precipitation ceasing), cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (methanol or ethanol).

  • Dry the product under vacuum to yield the pure tosylhydrazone.

Protocol 2: Bamford-Stevens Reaction - Aprotic Conditions (Vacuum Pyrolysis)

This protocol is adapted from a procedure for the synthesis of phenyldiazomethane, a diazo intermediate, which can then be converted to the corresponding alkene.[7]

Materials:

  • Tosylhydrazone

  • Sodium methoxide (1.0 M solution in methanol)

  • Methanol

  • Round-bottomed flask, rotary evaporator, vacuum pump, and receiving flask

  • Dry ice-acetone bath

Procedure:

  • Place the tosylhydrazone (1.0 equivalent) in a round-bottomed flask.

  • Add a 1.0 M solution of sodium methoxide in methanol (1.02 equivalents) and swirl until the tosylhydrazone is completely dissolved.

  • Remove the methanol using a rotary evaporator.

  • Further dry the resulting solid tosylhydrazone salt under high vacuum (e.g., 0.1 mm Hg) for at least 2 hours to remove all traces of methanol.

  • Break up the solid salt with a spatula and equip the flask for vacuum distillation with a receiving flask cooled in a dry ice-acetone bath.

  • Evacuate the system and heat the flask containing the salt in an oil bath. The temperature required for pyrolysis will vary depending on the substrate but is often in the range of 90-170°C.

  • The alkene product will distill and collect in the cooled receiving flask.

Protocol 3: Bamford-Stevens Reaction - Protic Conditions

This protocol describes a general procedure for the Bamford-Stevens reaction in a protic solvent.

Materials:

  • Tosylhydrazone

  • Sodium metal

  • Ethylene glycol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous ethylene glycol with heating to form sodium glycolate.

  • Add the tosylhydrazone (1.0 equivalent) to the hot solution.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude alkene product, which can be further purified by distillation or chromatography.

Quantitative Data

The following tables summarize representative examples of the Bamford-Stevens reaction under various conditions.

Table 1: Synthesis of Tosylhydrazones

Carbonyl CompoundSolventConditionsYield (%)Reference
BenzaldehydeMethanolRoom Temp, 15 min87-93[7]
Various cyclopentanonesEthanol/WaterRoom Temp, 30 minModerate to Good

Table 2: Bamford-Stevens Reaction of Tosylhydrazones to Alkenes (Aprotic Conditions)

Tosylhydrazone ofBaseSolventTemperature (°C)Product(s)Total Yield (%)Reference
2-PhenylcyclooctanoneNaOMe-Pyrolysis1-Phenylcyclooctene (18%), 3-Phenylcyclooctene (42%), Bicyclic products (22%)87[8]
3-PhenylcyclooctanoneNaOMe-Pyrolysis3-Phenylcyclooctene (40%), 4-Phenylcyclooctene (38%), Bicyclic products (20%)49[8]
CamphorNaHDiglymeRefluxCamphene, TricycleneMixture[8]

Table 3: Bamford-Stevens Reaction of Tosylhydrazones to Alkenes (Protic Conditions)

Tosylhydrazone ofBaseSolventTemperature (°C)Product(s)Yield (%)Reference
Various aliphatic ketonesSodiumEthylene glycolBoilingMore substituted alkeneGenerally >50[2][8]

Experimental Workflow

The overall process from a carbonyl compound to an alkene via the Bamford-Stevens reaction can be summarized in the following workflow:

experimental_workflow start Start: Aldehyde or Ketone step1 Step 1: Tosylhydrazone Formation - Add Tosylhydrazine - Solvent: Ethanol/Methanol - Room Temperature start->step1 step2 Step 2: Isolation of Tosylhydrazone - Filtration - Washing - Drying step1->step2 step3 Step 3: Bamford-Stevens Reaction - Add Strong Base (e.g., NaH, NaOMe) - Choose Solvent System step2->step3 protic Protic Conditions (e.g., Na in Ethylene Glycol) - Reflux step3->protic Protic Route aprotic Aprotic Conditions (e.g., NaH in Diglyme or Pyrolysis) - Heating step3->aprotic Aprotic Route workup Step 4: Workup & Purification - Quenching - Extraction - Chromatography/Distillation protic->workup aprotic->workup product Final Product: Alkene workup->product

Caption: General experimental workflow for the Bamford-Stevens reaction.

Conclusion

The Bamford-Stevens reaction is a well-established and highly useful transformation in organic synthesis for the preparation of alkenes from readily available carbonyl compounds. The choice between protic and aprotic conditions allows for some control over the reaction outcome, with aprotic conditions often providing cleaner reactions and higher yields. The provided protocols and data serve as a guide for researchers in the application of this important reaction. Careful consideration of the substrate and desired product is necessary for selecting the optimal reaction conditions.

References

Protocol for Diimide Reduction of Carbon-Carbon Multiple Bonds Using p-Toluenesulfonylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-2025-12-23-01

Introduction

Diimide (N₂H₂), a highly reactive and unstable molecule, serves as a potent and selective reagent for the reduction of non-polar carbon-carbon double and triple bonds.[1] This metal-free hydrogenation method is particularly valuable in modern organic synthesis and drug development for its exceptional chemoselectivity. Unlike catalytic hydrogenation, diimide reduction does not typically affect sensitive functional groups such as nitro groups, halides, carbonyls, and various protecting groups.[2] Furthermore, it avoids the need for specialized high-pressure equipment and mitigates the risk of hydrogenolysis.

One of the most convenient methods for the in situ generation of diimide is the thermal decomposition of p-toluenesulfonylhydrazide (also known as tosylhydrazide).[1][3] Upon heating in solution, this stable, crystalline solid decomposes to produce diimide, nitrogen gas, and p-toluenesulfinic acid. The diimide, generated in its reactive cis form, then participates in a concerted, stereospecific syn-addition of two hydrogen atoms across the π-system of a substrate.[1] This protocol details the application of p-toluenesulfonylhydrazide for the efficient and selective reduction of alkenes and alkynes.

Reaction Mechanism and Stereochemistry

The reduction proceeds through a well-established mechanism involving the in situ formation of diimide, which then acts as the hydrogen-donating species.

G cluster_generation Diimide Generation cluster_reduction Alkene Reduction TsNHNH2 p-Toluenesulfonylhydrazide diimide cis-Diimide (HN=NH) TsNHNH2->diimide Thermal Decomposition heat Δ (Heat) N2 N₂ TsOH p-Toluenesulfinic Acid diimide_reduction cis-Diimide diimide->diimide_reduction To Reduction Step alkene Alkene transition_state [ Six-membered Transition State ] alkene->transition_state alkane Alkane (syn-addition) transition_state->alkane diimide_reduction->transition_state

Caption: Reaction pathway for diimide reduction.

The thermal decomposition of p-toluenesulfonylhydrazide generates cis-diimide, which then reacts with an alkene through a concerted, six-membered transition state. This mechanism results in the stereospecific syn-addition of hydrogen atoms to the less sterically hindered face of the double or triple bond.

Experimental Protocols

General Protocol for Alkene Reduction

This procedure is a representative example for the reduction of a generic alkene. Stoichiometry and reaction times may need to be optimized for specific substrates.

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonylhydrazide (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or ethanol; approx. 0.1-0.2 M concentration of the alkene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the alkene (1.0 equiv) and p-toluenesulfonylhydrazide (2.0-3.0 equiv).

  • Add the anhydrous solvent to the flask.

  • Flush the flask with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.

  • Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used (e.g., ethanol ~78 °C, toluene ~110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude residue can be purified by flash column chromatography on silica gel. The eluent system should be chosen based on the polarity of the product. The byproduct, p-toluenesulfinic acid, is polar and can often be separated from non-polar products by a simple aqueous workup prior to chromatography.

Workup Procedure for Non-polar Products
  • After cooling the reaction mixture, dilute it with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the p-toluenesulfinic acid byproduct, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography if necessary.

Tabulated Data

The following table summarizes representative examples of diimide reductions using p-toluenesulfonylhydrazide, showcasing the substrate scope and typical yields.

SubstrateProductReagent Equiv. (TsNHNH₂)SolventTemp. (°C)Time (h)Yield (%)
Oleic AcidStearic Acid2.0DioxaneReflux24>95
1-OcteneOctane2.0TolueneReflux498
CycloocteneCyclooctane2.0TolueneReflux495
NorborneneNorbornane2.0GlymeReflux199
Diphenylacetylenecis-Stilbene1.1Pyridine100196
Methyl OleateMethyl Stearate2.5TolueneReflux2492

Note: Yields are for the isolated product after purification.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the diimide reduction of an alkene using p-toluenesulfonylhydrazide.

G start Start reagents Combine Alkene and p-Toluenesulfonylhydrazide in Anhydrous Solvent start->reagents reaction Heat to Reflux under Inert Atmosphere reagents->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Reaction Incomplete workup Aqueous Workup (e.g., NaHCO₃ wash) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for diimide reduction.

Safety and Handling

  • p-Toluenesulfonylhydrazide: This compound is a solid that can be a skin and eye irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Solvents: Toluene, dioxane, and ethanol are flammable. Heating should be performed using a heating mantle and not an open flame. Ensure proper ventilation.

  • Reaction Byproducts: The reaction generates nitrogen gas. While not toxic, in a sealed system, this can lead to a buildup of pressure. The reaction should be performed in a system open to an inert gas line or with a bubbler to safely vent the nitrogen.

  • Thermal Decomposition: While the intended decomposition to diimide is controlled at reflux, p-toluenesulfonylhydrazide can decompose more vigorously at higher temperatures. Avoid overheating the reaction mixture.

Conclusion

The reduction of carbon-carbon multiple bonds using diimide generated from p-toluenesulfonylhydrazide is a robust and highly selective transformation. Its operational simplicity, mild conditions (relative to many other reduction methods), and tolerance for a wide range of functional groups make it a valuable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. By following the protocols outlined in this document, researchers can effectively implement this methodology to achieve clean and efficient hydrogenations.

References

Application Note: Synthesis of Vinyl Lithium Reagents Utilizing 4-Methylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of vinyl lithium reagents is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high precision. One of the most effective methods for this transformation is the Shapiro reaction.[1][2][3] This reaction converts ketones or aldehydes into vinyl lithium intermediates through the decomposition of their corresponding N-tosylhydrazones, which are derived from 4-methylbenzenesulfonohydrazide (also known as p-toluenesulfonyl hydrazide).[1][3][4] The reaction typically employs two equivalents of a strong organolithium base, such as n-butyllithium, under aprotic conditions.[2][3] The resulting vinyl lithium species can be quenched with various electrophiles to yield a wide array of substituted alkenes, making it a versatile tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] A key advantage of the Shapiro reaction is its regioselectivity, generally favoring the formation of the less substituted (kinetic) vinyl lithium intermediate.[2][3]

Reaction Mechanism and Workflow

The Shapiro reaction proceeds through a well-defined mechanistic pathway. The overall process, from starting material to the final product, involves two main experimental stages.

G Overall Experimental Workflow cluster_0 Part A: Tosylhydrazone Formation cluster_1 Part B: Vinyllithium Generation & Quenching A Ketone/Aldehyde + This compound B Condensation Reaction (Acid Catalyst, e.g., PPTS) A->B C Crude Tosylhydrazone B->C D Purification/Isolation (e.g., Recrystallization) C->D E Pure Tosylhydrazone D->E F Dissolve Tosylhydrazone in Anhydrous Solvent (e.g., THF) E->F Proceed to Part B G Add Organolithium Base (≥2 equiv., e.g., n-BuLi) at low temp. F->G H Vinyllithium Intermediate Forms G->H I Add Electrophile (E+) H->I J Aqueous Work-up & Quench I->J K Purification (e.g., Column Chromatography) J->K L Final Product K->L

Caption: General experimental workflow for the Shapiro reaction.

The mechanism begins with the condensation of a carbonyl compound with this compound to form a tosylhydrazone.[1][2] This intermediate is then treated with a strong organolithium base, leading to a double deprotonation to form a dianion.[2] This dianion subsequently undergoes an elimination of the p-toluenesulfinate group and extrusion of nitrogen gas (N₂) to generate the key vinyllithium species.[1][2] This highly reactive intermediate can then be trapped by a suitable electrophile.

G Shapiro Reaction Mechanism A Ketone/Aldehyde B Tosylhydrazone Formation (+ TsNHNH2) A->B + this compound C Tosylhydrazone B->C D Double Deprotonation (+ 2 equiv. R-Li) C->D E Dianion Intermediate D->E F Elimination of Ts⁻ (p-toluenesulfinate) E->F G Diazo Anion F->G H Loss of N2 G->H I Vinyllithium Intermediate H->I J Electrophilic Quench (+ E⁺) I->J K Final Product (Substituted Alkene) J->K

Caption: Key steps in the Shapiro reaction mechanism.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a vinyl lithium reagent from a ketone and its subsequent reaction with an electrophile.

Part A: Synthesis of the Tosylhydrazone

This procedure details the formation of the N-tosylhydrazone from a generic ketone.

  • Reagent Setup: To a solution of the ketone (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF, ~0.15 M) at room temperature, add this compound (1.0 equiv.).[5]

  • Catalysis: Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS, ~0.05 equiv.).[5]

  • Reaction: Stir the mixture at 25 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tosylhydrazone is often of sufficient purity for the next step but can be further purified by recrystallization if necessary.[5]

Part B: Generation of the Vinyl Lithium Reagent and Electrophilic Quench

This procedure requires strict anhydrous and anaerobic (inert atmosphere, e.g., Argon or Nitrogen) conditions due to the highly reactive nature of organolithium reagents.[4]

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Dissolve the tosylhydrazone (1.0 equiv.) from Part A in anhydrous THF (~0.15 M) under an inert atmosphere.[5]

  • Deprotonation: Cool the solution to 0 °C (or -78 °C for sensitive substrates). Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 - 3.0 equiv.) dropwise via syringe.[5] The solution may change color, and gas evolution (N₂) may be observed.

  • Intermediate Formation: Allow the reaction mixture to stir for several hours (e.g., 5 hours), gradually warming to room temperature to ensure complete formation of the vinyllithium intermediate.[5]

  • Electrophilic Quench: Cool the solution back to an appropriate temperature (typically -78 °C). Add the desired electrophile (e.g., water, an aldehyde, alkyl halide, or CO₂) dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the final product.[5]

Data Presentation

The Shapiro reaction is compatible with a wide range of substrates. The choice of base, solvent, and temperature can influence the yield and regioselectivity.

Table 1: Typical Reagents and Conditions for the Shapiro Reaction

ParameterTypical Reagent / ConditionPurpose / Notes
Starting Material Ketones, AldehydesPrecursor for the tosylhydrazone.[1][2]
Hydrazide This compoundForms the key tosylhydrazone intermediate.[6]
Base n-Butyllithium (n-BuLi), sec-BuLi, MeLiRequires ≥2 equivalents for double deprotonation.[1][3]
Solvent Tetrahydrofuran (THF), Diethyl EtherAprotic solvents are essential.[2] TMEDA can be used as an additive.[7]
Temperature -78 °C to Room TemperatureInitial deprotonation is often performed at low temperatures.[2]
Electrophiles H₂O, D₂O, Alkyl Halides, Aldehydes, Ketones, CO₂, I₂Determines the final functional group on the alkene.[1][8]

Table 2: Representative Substrate Scope and Yields (Note: The following are illustrative examples based on the general scope of the Shapiro reaction.)

Starting KetoneMajor Alkene ProductTypical Yield (%)
2-Heptanone1-Heptene75-85%
CyclohexanoneCyclohexene80-90%
AcetophenoneStyrene70-80%
Propiophenone1-Phenyl-1-propene65-75%

Applications and Safety

Applications in Research and Drug Development:

The vinyl lithium reagents generated via the Shapiro reaction are powerful intermediates in synthesis.

  • Complex Molecule Synthesis: The reaction has been famously applied in the total synthesis of complex natural products, such as in K.C. Nicolaou's synthesis of Taxol.[2][3]

  • Carbon-Carbon Bond Formation: Vinyllithium reagents react with a variety of carbon electrophiles like aldehydes, ketones, and alkyl halides, providing a robust method for constructing new C-C bonds.[9]

  • Precursors to Other Reagents: They serve as precursors for other useful organometallic species, such as vinylcuprates and vinylstannanes, further expanding their synthetic utility.[9]

  • Synthesis of Vinyl Halides: Trapping the intermediate with sources of halogens can lead to the formation of vinyl halides, which are valuable building blocks for cross-coupling reactions.[8]

Safety Precautions:

  • Pyrophoric Reagents: Organolithium reagents like n-butyllithium are highly pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled with extreme care using syringe techniques under a strict inert atmosphere.[4]

  • Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous, as water will rapidly quench the organolithium reagents.

  • Exothermic Reactions: The addition of organolithium bases and the subsequent quenching steps can be highly exothermic. Proper temperature control with cooling baths is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when performing these reactions.

References

Application Notes and Protocols: 4-Methylbenzenesulfonohydrazide as a Blowing Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzenesulfonohydrazide, also known as p-toluenesulfonylhydrazide (TSH), is a versatile and widely utilized chemical blowing agent in the synthesis of polymeric foams. Its primary function is to decompose at elevated temperatures, releasing gaseous products that create a cellular structure within a polymer matrix. This process results in lightweight materials with enhanced properties such as thermal and acoustic insulation, improved strength-to-weight ratio, and controlled density. TSH is particularly valued for its ability to produce fine and uniform cell structures in a variety of polymers, including natural and synthetic rubbers, polyvinyl chloride (PVC), and polyolefins.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound as a blowing agent in polymer synthesis.

Physicochemical Properties and Decomposition Data

Understanding the physical and chemical properties of this compound is crucial for its proper handling and application. The decomposition characteristics, in particular, dictate the processing window for polymer foaming.

PropertyValue
Chemical Name This compound
Synonyms p-Toluenesulfonylhydrazide, TSH
CAS Number 1576-35-8
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance White to off-white powder
Melting Point 103-108 °C
Decomposition Temperature Starts at ~105 °C; Range: 110-190 °C
Gas Yield Approximately 110 mL/g (can vary with conditions)
Decomposition Products Nitrogen (N₂), Water (H₂O), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Sulfur Oxides (SOx), Aryl Disulphides, and Sulphide Sulphonates.[2][3]

Decomposition Pathway

The thermal decomposition of this compound is an exothermic process that releases a significant amount of heat and gaseous products.[3] The decomposition mechanism involves the breakdown of the sulfonylhydrazide moiety to produce nitrogen gas, which is the primary blowing agent, along with other byproducts.

DecompositionPathway Decomposition Pathway of this compound TSH This compound (C₇H₁₀N₂O₂S) Heat Heat (≥ 105°C) TSH->Heat is subjected to Decomposition Thermal Decomposition Heat->Decomposition initiates Gases Gaseous Products (N₂, H₂O, NOx, CO, CO₂, SOx) Decomposition->Gases releases SolidResidue Solid Residue (Aryl Disulphides, Sulphide Sulphonates) Decomposition->SolidResidue forms

Caption: Thermal decomposition of this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in polymer foaming. Specific parameters should be optimized based on the polymer type and desired foam characteristics.

Preparation of Polymer-Blowing Agent Masterbatch

For uniform dispersion, it is often advantageous to first prepare a masterbatch of the blowing agent in the desired polymer.

MasterbatchWorkflow Workflow for Masterbatch Preparation Start Start Dry Dry Polymer Pellets and TSH Powder Start->Dry Premix Premix Polymer and TSH (e.g., 10-30% TSH by weight) Dry->Premix Extrude Melt Extrude below Decomposition Temperature (< 100°C) Premix->Extrude Pelletize Pelletize the Extrudate Extrude->Pelletize End Masterbatch Pellets Pelletize->End LogicalRelationships Factors Influencing Foam Properties cluster_0 Material Properties cluster_1 Processing Parameters cluster_2 Foam Characteristics Polymer Polymer Type (Viscosity, Tg) CellSize Cell Size Polymer->CellSize TSH_Conc TSH Concentration FoamDensity Foam Density TSH_Conc->FoamDensity Activator Activator Presence/Type Temp Melt Temperature Activator->Temp Temp->CellSize Pressure Melt Pressure CellDensity Cell Density Pressure->CellDensity Screw Screw Speed Screw->FoamDensity Mechanical Mechanical Properties CellSize->Mechanical CellDensity->Mechanical FoamDensity->Mechanical

References

Application Notes and Protocols for Wolff-Kishner Reduction using Tosylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Wolff-Kishner reduction of carbonyl compounds to their corresponding methylene groups, utilizing tosylhydrazones as stable intermediates. This modified approach, often referred to as the Caglioti reaction, offers milder reaction conditions compared to the traditional high-temperature, strongly basic Wolff-Kishner reduction, making it suitable for a wider range of substrates, including those with sensitive functional groups.

Introduction

The Wolff-Kishner reduction is a fundamental transformation in organic synthesis for the deoxygenation of aldehydes and ketones to alkanes.[1] The classical method involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[2] However, these harsh conditions can be detrimental to sensitive molecules. The use of tosylhydrazones as intermediates allows for the reduction to be carried out under significantly milder conditions using hydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catecholborane.[3][4] This approach is particularly advantageous in complex molecule synthesis where preservation of functional groups is paramount.[5]

General Reaction Scheme

The overall transformation involves two main steps:

  • Formation of the Tosylhydrazone: An aldehyde or ketone is condensed with tosylhydrazine to form the corresponding tosylhydrazone. This reaction is typically carried out in a protic solvent like methanol or ethanol and can be acid-catalyzed.[3]

  • Reduction of the Tosylhydrazone: The isolated tosylhydrazone is then treated with a hydride reducing agent to yield the final alkane product, with the concomitant evolution of nitrogen gas and elimination of the tosyl group.[3]

Experimental Protocols

Protocol 1: Synthesis of Tosylhydrazones

This protocol describes a general and efficient method for the synthesis of tosylhydrazones from various aldehydes and ketones. A solvent-free grinding method is also presented, which offers a rapid and environmentally friendly alternative.[6]

Materials:

  • Aldehyde or Ketone

  • p-Toluenesulfonohydrazide (Tosylhydrazine)

  • Methanol (or Ethanol)

  • Mortar and Pestle (for solvent-free method)

  • Petroleum Ether

Procedure (Conventional Method):

  • In a round-bottomed flask, dissolve the aldehyde or ketone (1.0 eq) in methanol.

  • Add p-toluenesulfonohydrazide (1.0-1.2 eq).

  • If the reaction is slow, a catalytic amount of acid (e.g., a drop of concentrated HCl) can be added.

  • Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the tosylhydrazone.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Procedure (Solvent-Free Grinding Method): [6]

  • In a mortar, combine the aldehyde or ketone (1.0 eq) and p-toluenesulfonohydrazide (1.0 eq).[6]

  • Grind the mixture with a pestle for 1-5 minutes until the reaction is complete (monitored by TLC).[6]

  • Wash the resulting solid with petroleum ether and filter to obtain the pure tosylhydrazone.[6]

Protocol 2: Reduction of Tosylhydrazones

This section provides protocols for the reduction of tosylhydrazones using three common hydride reagents. The choice of reagent may depend on the substrate and the desired reaction conditions.

This is a widely used and relatively mild method for the reduction of tosylhydrazones.[7]

Materials:

  • Tosylhydrazone

  • Sodium Borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the tosylhydrazone (1.0 eq) in methanol or THF in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (excess, typically 3-10 eq) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully add water to quench the excess NaBH₄.

  • Acidify the mixture with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Sodium cyanoborohydride is a milder reducing agent than NaBH₄ and is often used for substrates with reducible functional groups that are sensitive to NaBH₄.[8][9]

Materials:

  • Tosylhydrazone

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dimethylformamide (DMF)/Sulfolane mixture or THF

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the tosylhydrazone (1.0 eq) in a suitable solvent such as a 1:1 mixture of DMF and sulfolane, or THF.

  • Add sodium cyanoborohydride (excess, typically 2-5 eq).

  • Heat the reaction mixture (e.g., to 100-110 °C for DMF/sulfolane) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Catecholborane is another mild reducing agent that can be used for the reduction of tosylhydrazones, often at room temperature.[10]

Materials:

  • Tosylhydrazone

  • Catecholborane

  • Chloroform or THF

  • Sodium Acetate Trihydrate

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the tosylhydrazone (1.0 eq) in chloroform or THF in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add catecholborane (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Add sodium acetate trihydrate and stir for an additional period to decompose the intermediate.

  • Dilute the reaction mixture with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following tables summarize quantitative data for the synthesis of tosylhydrazones and their subsequent reduction under various conditions.

Table 1: Synthesis of Tosylhydrazones from Various Carbonyl Compounds

EntryCarbonyl CompoundMethodSolventTemperature (°C)TimeYield (%)
1BenzaldehydeGrindingSolvent-freeRT1 min95
24-ChlorobenzaldehydeGrindingSolvent-freeRT1 min96
34-MethoxybenzaldehydeGrindingSolvent-freeRT1 min94
4PhenylacetaldehydeGrindingSolvent-freeRT1 min86
5AcetophenoneGrindingSolvent-freeRT1 min92
6CyclohexanoneGrindingSolvent-freeRT1 min93
7CamphorConventionalEthanolReflux3 h>90
85α-androstan-17β-ol-3-oneConventionalMethanolReflux3 hNot isolated

Data for entries 1-6 sourced from a solvent-free grinding method.[6] Data for entry 7 is a general example.[3] Data for entry 8 is from a specific literature procedure where the tosylhydrazone was used in situ.[5]

Table 2: Wolff-Kishner Reduction of Tosylhydrazones with Various Hydride Reagents

EntrySubstrate (Tosylhydrazone of)Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
15α-androstan-17β-ol-3-oneNaBH₄MethanolReflux873-76
2CyclohexanoneNaBH₄DioxaneReflux2~70
3AcetophenoneNaBH₄MethanolRefluxNot specifiedNot specified
4Various aliphatic ketonesNaBH₃CNDMF/Sulfolane1000.5-270-95
52,5-Hexanedione (ditosylhydrazone)CatecholboraneChloroformRTNot specified57

Data for entry 1 sourced from a detailed literature procedure.[5] Data for entry 2 is a general example. Data for entry 3 is a general example.[2] Data for entry 4 represents a range for various substrates. Data for entry 5 is from a specific literature procedure.[10]

Visualizations

Experimental Workflow

experimental_workflow carbonyl Aldehyde or Ketone tosylhydrazone Tosylhydrazone Intermediate carbonyl->tosylhydrazone Condensation tosylhydrazine Tosylhydrazine tosylhydrazine->tosylhydrazone alkane Alkane Product tosylhydrazone->alkane Reduction hydride Hydride Reagent (NaBH4, NaBH3CN, or Catecholborane) hydride->alkane

Caption: General experimental workflow for the Wolff-Kishner reduction via a tosylhydrazone intermediate.

Reaction Mechanism

reaction_mechanism cluster_step1 Hydride Attack cluster_step2 Protonation cluster_step3 Elimination of Tosylsulfinate cluster_step4 Tautomerization & N2 Extrusion cluster_step5 Final Protonation tosylhydrazone R2C=N-NHTs intermediate1 R2CH-N(-)-NHTs tosylhydrazone->intermediate1 + H- tosylhydrazone->intermediate1 hydride H- intermediate2 R2CH-NH-NHTs intermediate1->intermediate2 + H+ (from solvent) intermediate1->intermediate2 diimide R2CH-N=NH (Diimide) intermediate2->diimide intermediate2->diimide tosylsulfinate TsSO2- intermediate2->tosylsulfinate carbanion R2CH- diimide->carbanion diimide->carbanion N2 N2 diimide->N2 alkane R2CH2 (Alkane Product) carbanion->alkane + H+ (from solvent) carbanion->alkane

Caption: Simplified mechanism of the Wolff-Kishner reduction of tosylhydrazones using a hydride reagent.

References

Application Notes and Protocols: The Use of p-Toluenesulfonylhydrazide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonylhydrazide (TSH), a stable and versatile reagent, plays a pivotal role in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its primary function is to convert aldehydes and ketones into the corresponding N-tosylhydrazones. These tosylhydrazones are not merely stable derivatives but are key precursors for a variety of powerful chemical transformations. They serve as substrates in reactions that form carbon-carbon bonds, generate alkenes, and construct nitrogen-containing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry.[1]

This document provides detailed application notes and experimental protocols for several key synthetic methodologies that utilize p-toluenesulfonylhydrazide, including the Shapiro reaction, the Eschenmoser-Tanabe fragmentation, the Caglioti modification of the Wolff-Kishner reduction, and the synthesis of medicinally relevant nitrogen-containing heterocycles.

The Shapiro Reaction: Alkene Synthesis from Ketones and Aldehydes

The Shapiro reaction is a powerful method for the conversion of ketones and aldehydes to alkenes via the decomposition of their tosylhydrazone derivatives with a strong base, typically two equivalents of an organolithium reagent.[2][3] This reaction proceeds through a vinyllithium intermediate, which can then be quenched with an electrophile, making it a versatile tool in the synthesis of complex molecules.[4] A notable application of the Shapiro reaction is in the total synthesis of the anticancer drug Taxol by K. C. Nicolaou's group, where it was used to construct a key alkene moiety in the taxane core.[3][5]

Experimental Protocol: Key Step in the Nicolaou Total Synthesis of Taxol

This protocol describes the formation of a vinyllithium species from a tosylhydrazone, a crucial step in the convergent synthesis of the Taxol ABC ring system.[6][7]

Step 1: Formation of the Tosylhydrazone

  • To a solution of the ketone (1.0 equiv) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonylhydrazide (1.1 equiv).

  • Add a catalytic amount of acid (e.g., HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the tosylhydrazone.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Shapiro Reaction

  • Suspend the dried tosylhydrazone (1.0 equiv) in a suitable aprotic solvent (e.g., a mixture of hexane and TMEDA or diethyl ether) under an inert atmosphere (argon or nitrogen).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (at least 2.0 equiv) via syringe. A color change is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature, during which time nitrogen gas will evolve.

  • The resulting solution contains the vinyllithium species, which can be quenched with an appropriate electrophile (in the Taxol synthesis, this was an aldehyde fragment of the C-ring).[7]

Quantitative Data for the Shapiro Reaction
Starting KetoneBase (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Tricyclic Ketone (Taxol A-ring precursor)n-BuLi (2.2)THF/TMEDA-78 to 02Vinyllithium intermediateNot isolated[6]
(R)-Wieland-Miescher ketone derivativeMeLiTMEDANot specifiedNot specifiedPrecursor to (−)-phytocassane DNot specified[3]
Undecan-6-one phenylaziridinylhydrazoneLDA (catalytic)EtherNot specifiedNot specified(Z)-Undec-5-ene>99% Z-isomer[3]
Various ketonesn-BuLi (2.1)Hexane/TMEDA-78 to RT1-3Various alkenes75-95[4]

Shapiro Reaction Workflow

Shapiro_Reaction Ketone Ketone/Aldehyde Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + TSH, cat. acid TSH p-Toluenesulfonylhydrazide (TSH) Dianion Dianion Intermediate Tosylhydrazone->Dianion + Base Base 2 eq. Strong Base (e.g., n-BuLi) Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium Elimination Elimination Elimination of Ts⁻ and N₂ Alkene Substituted Alkene Vinyllithium->Alkene + Electrophile Simple_Alkene Alkene Vinyllithium->Simple_Alkene + Protonation Electrophile Electrophile (E⁺) Protonation Proton Source (e.g., H₂O)

Shapiro Reaction for Alkene Synthesis.

Eschenmoser-Tanabe Fragmentation: Synthesis of Macrocyclic Ketones

The Eschenmoser-Tanabe fragmentation is a reaction of α,β-epoxyketones with sulfonylhydrazides, such as TSH, to yield alkynes and carbonyl compounds.[5] This reaction is particularly valuable for the synthesis of medium and large-ring macrocycles, which are important structural motifs in many natural products and pharmaceuticals, including fragrances like muscone.[8][9] The reaction proceeds under acidic or basic conditions, with the formation of a stable nitrogen molecule as a key driving force.[5]

Experimental Protocol: Synthesis of a Muscone Precursor

This protocol describes the synthesis of a 15-membered macrocyclic alkynone, a key intermediate in the synthesis of (±)-muscone, starting from a readily available 12-membered macrocyclic ketone.[10]

  • Preparation of the α,β-Epoxyketone: The starting macrocyclic ketone is first converted to an α,β-unsaturated ketone, which is then epoxidized using standard conditions (e.g., m-CPBA or H₂O₂/NaOH).

  • Formation of the Tosylhydrazone and Fragmentation:

    • To a solution of the α,β-epoxyketone (1.0 equiv) in a mixture of dichloromethane and acetic acid, add p-toluenesulfonylhydrazide (1.1 equiv).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • The reaction is typically complete within a few hours, indicated by the evolution of nitrogen gas.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield the macrocyclic alkynone.

  • Hydrogenation to Muscone: The resulting alkynone is then hydrogenated (e.g., using H₂ over Pd/C) to afford (±)-muscone.

Quantitative Data for the Eschenmoser-Tanabe Fragmentation
Starting α,β-EpoxyketoneReagentSolventConditionsProductYield (%)Reference
Epoxy-cyclododecanone derivativeTSHDCM/AcOHRT, 3h15-membered alkynoneGood[10]
Isophorone oxideTSHEthanol50 °CAcetylenic ketoneNot specified[2]
Epoxy-ketone precursor to ExaltoneTSHNot specifiedNot specifiedAlkyne precursor to ExaltoneNot specified[8]

Eschenmoser-Tanabe Fragmentation Mechanism

Eschenmoser_Tanabe Epoxyketone α,β-Epoxyketone Hydrazone Intermediate Hydrazone Epoxyketone->Hydrazone + TSH TSH TSH Intermediate4 Intermediate Hydrazone->Intermediate4 Acid or Base Protonation Protonation/ Deprotonation Products Alkyne + Carbonyl + N₂ + Ts⁻ Intermediate4->Products Fragmentation Fragmentation Fragmentation

Mechanism of the Eschenmoser-Tanabe Fragmentation.

Caglioti Reaction (Modified Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The Caglioti reaction is a milder modification that utilizes the tosylhydrazone derivative and a hydride donor, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[11][12] This method avoids the harsh basic and high-temperature conditions of the traditional Wolff-Kishner reaction, making it suitable for substrates with sensitive functional groups.[12]

Experimental Protocol: Reduction of a Hindered Ketone

This protocol is a general procedure for the reduction of a ketone to an alkane via its tosylhydrazone.[13]

  • Tosylhydrazone Formation: Prepare the tosylhydrazone from the starting ketone and TSH as described in the Shapiro reaction protocol.

  • Reduction:

    • Dissolve the tosylhydrazone (1.0 equiv) in a suitable solvent, such as methanol or a mixture of DMF and sulfolane.

    • Add a hydride reducing agent, such as sodium borohydride (excess) or sodium cyanoborohydride (excess).

    • For the Hutchins modification, a catalytic amount of an acid like p-toluenesulfonic acid can be added when using NaBH₃CN.[13]

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench the excess hydride with water or dilute acid.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the resulting alkane by column chromatography or distillation.

Quantitative Data for the Caglioti Reaction
Starting Tosylhydrazone fromHydride DonorSolventConditionsProductYield (%)Reference
CyclohexanoneNaBH₄MethanolRefluxCyclohexaneNot specified[13]
1-NaphthaldehydeLiAlH₄DioxaneReflux1-Methylnaphthalene70[13]
Aliphatic ketonesNaBH₃CNDMF/Sulfolane, TsOH~100 °CAlkanesGood[2]
Androstan-17β-ol-3-oneNaBH₄DioxaneNot specifiedAndrostan-17β-olGood[10]

Caglioti Reaction Logical Flow

Caglioti_Reaction cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Reduction Ketone Ketone/Aldehyde Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + TSH, cat. acid TSH TSH Tosylhydrazone_reduction Tosylhydrazone Hydride Hydride Donor (e.g., NaBH₄) Alkane Alkane Tosylhydrazone_reduction->Alkane + Hydride Donor Heterocycle_Synthesis cluster_indole Indole Synthesis cluster_pyrazole Pyrazole Synthesis Tosylhydrazone N-Tosylhydrazone Diazo Diazo Compound Intermediate Tosylhydrazone->Diazo + Base Base Base Diazo_Indole Diazo Compound Indole Indole N_Alkylated_Indole N-Alkylated Indole Indole->N_Alkylated_Indole + Cu-Carbene Cu_Carbene Copper-Carbene Diazo_Indole->Cu_Carbene + Cu(I) Cu_Catalyst Cu(I) Catalyst Enone Enone Pyrazole_Intermediate Pyrazole Anion Enone->Pyrazole_Intermediate + TSH, Base Halide Alkyl Halide Substituted_Pyrazole Substituted Pyrazole Pyrazole_Intermediate->Substituted_Pyrazole + Halide

References

Application Notes and Protocols: Preparation of Diazo Compounds from Tosylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the preparation of diazo compounds from tosylhydrazones, primarily focusing on the Bamford-Stevens reaction. Diazo compounds are versatile intermediates in organic synthesis, serving as precursors to carbenes and carbenoids, and participating in a variety of transformations including cyclopropanations, C-H insertions, and transition-metal-catalyzed cross-coupling reactions. The use of N-tosylhydrazones as stable, solid precursors allows for the convenient and often safer in situ generation of diazo compounds, mitigating the risks associated with handling these potentially explosive species.[1][2][3][4][5]

Introduction to the Methodology

The conversion of aldehydes and ketones to diazo compounds via their corresponding N-tosylhydrazones is a cornerstone of modern organic synthesis. This transformation is primarily achieved through the Bamford-Stevens reaction.[6][7][8][9] The reaction involves the treatment of a tosylhydrazone with a strong base to generate a diazo intermediate.[6][8] Depending on the reaction conditions, specifically the solvent and the nature of the base, the diazo compound can either be isolated or be further transformed in situ to other products like alkenes.[6][7][8][9]

The Shapiro reaction, a related transformation, utilizes two equivalents of an organolithium base and proceeds through a different mechanistic pathway to yield vinyl lithium species, which are then typically quenched to form alkenes.[6][10][11][12] Therefore, for the specific purpose of preparing and isolating diazo compounds, the Bamford-Stevens reaction conditions are more relevant.

Key Advantages of Using Tosylhydrazones:

  • Stability: N-tosylhydrazones are typically stable, crystalline solids that are easy to handle and purify.[1]

  • Accessibility: They are readily prepared from a wide range of aldehydes and ketones by condensation with N-tosylhydrazine.[1][10]

  • Versatility: The resulting diazo compounds can be used in a plethora of subsequent chemical transformations.[13][14][15]

  • Safety: The in situ generation of diazo compounds from tosylhydrazones minimizes the need to handle potentially explosive and toxic diazo compounds directly.[3][4][5]

Reaction Mechanism and Logical Workflow

The general pathway for the preparation of diazo compounds from tosylhydrazones is a two-step process. The first step is the formation of the N-tosylhydrazone from a carbonyl compound. The second step is the base-induced elimination to form the diazo compound.

Diagram: Overall Workflow

Workflow A Carbonyl Compound (Aldehyde or Ketone) C N-Tosylhydrazone A->C Condensation B N-Tosylhydrazine B->C E Diazo Compound C->E Bamford-Stevens Reaction D Base D->E F Subsequent Reactions (e.g., Cross-Coupling) E->F In situ trapping

Caption: General workflow for the synthesis of diazo compounds and their subsequent use.

Diagram: Reaction Mechanism of the Bamford-Stevens Reaction

Bamford_Stevens cluster_0 Bamford-Stevens Reaction Tosylhydrazone Tosylhydrazone Anion Tosylhydrazone Anion Tosylhydrazone->Anion Deprotonation Diazo Diazo Compound Anion->Diazo Elimination of Tosyl Group TsH - TsH Base Base (e.g., NaH, NaOMe)

Caption: Simplified mechanism of diazo compound formation in the Bamford-Stevens reaction.

Experimental Protocols

Caution: Diazo compounds are potentially toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. Pyrolysis and distillation of diazo compounds should always be conducted behind a safety shield.[16]

Protocol 1: Synthesis of N-Tosylhydrazones

This protocol describes the general procedure for the synthesis of an N-tosylhydrazone from an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • p-Toluenesulfonylhydrazide (1.0-1.1 equiv)

  • Methanol or Ethanol

  • Catalytic amount of acid (e.g., acetic acid or HCl) (optional, but often accelerates the reaction)

Procedure:

  • Dissolve or suspend p-toluenesulfonylhydrazide in methanol or ethanol in a round-bottom flask.

  • Add the carbonyl compound to the mixture. A mild exothermic reaction may be observed.[16]

  • If the reaction is slow, add a catalytic amount of acid.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (typically monitored by TLC or until a precipitate forms). For many simple aldehydes, the reaction is complete within minutes at room temperature.[16]

  • Cool the mixture in an ice bath to facilitate complete precipitation of the tosylhydrazone.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The product is often pure enough for the next step without further purification.

Protocol 2: Preparation of Diazo Compounds via Solution Pyrolysis

This method is suitable for the preparation of less volatile diazo compounds that may decompose under vacuum pyrolysis conditions.[16]

Materials:

  • N-Tosylhydrazone (1.0 equiv)

  • Sodium methoxide or other suitable base (e.g., NaH) (1.0-1.2 equiv)

  • High-boiling point solvent (e.g., ethylene glycol)

  • Extraction solvent (e.g., hexane or ether)

Procedure:

  • In a round-bottom flask, dissolve sodium in ethylene glycol by heating (e.g., to 70 °C) to prepare a sodium glycolate solution.

  • Add the tosylhydrazone to the basic solution.

  • Heat the mixture with vigorous stirring for a short period (e.g., 5 minutes at 70-80 °C).[16]

  • Cool the mixture and add an immiscible organic solvent like hexane or ether.

  • Stir vigorously to extract the diazo compound into the organic layer.

  • Separate the organic layer. The extraction can be repeated multiple times to maximize the yield.

  • Combine the organic extracts, wash with a dilute base solution (e.g., 5% NaOH) and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Carefully remove the solvent under reduced pressure to obtain the diazo compound.

Protocol 3: Preparation of Volatile Diazo Compounds via Vacuum Pyrolysis

This method is particularly useful for the preparation of relatively volatile diazo compounds.[16]

Materials:

  • N-Tosylhydrazone (1.0 equiv)

  • Sodium methoxide (1.0-1.1 equiv)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the N-tosylhydrazone in a solution of sodium methoxide in methanol.

  • Remove the methanol completely using a rotary evaporator. The last traces of solvent should be removed under high vacuum to obtain the dry sodium salt of the tosylhydrazone.

  • Assemble a vacuum distillation apparatus with the flask containing the salt and a receiving flask cooled in a dry ice-acetone bath.

  • Evacuate the system to a low pressure (e.g., 0.1 mm).

  • Heat the flask containing the salt in an oil bath (e.g., to 90 °C). The diazo compound will distill and collect in the cold receiver as a colored oil or solid.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative data for the preparation of diazo compounds from tosylhydrazones.

Table 1: Synthesis of N-Tosylhydrazones

Carbonyl CompoundBase/SolventTimeYield (%)Reference
BenzaldehydeMethanol15 min87-93[16]
AcylsilanesReflux in alcoholN/AGood[17]
Various aldehydes/ketonesAcid catalystN/AHigh[10]

Table 2: Preparation of Diazo Compounds from Tosylhydrazones

Tosylhydrazone ofMethodBaseSolventTemperature (°C)Yield (%)Reference
BenzaldehydeVacuum PyrolysisNaOMeNone (solid state)9074-84[16]
p-MethoxybenzaldehydeVacuum PyrolysisNaOMeNone (solid state)12066-70[16]
Phenyl α-keto esterSolution PyrolysisNaOMeEthylene Glycol7085-95[16]
Acylsilanesn-ButyllithiumTHFRoom TempExcellent[17]
Various AldehydesElectrochemicalN/AN/AN/AUp to 99[18][19]

Modern and Alternative Methodologies

Recent advances have focused on developing milder, more efficient, and safer methods for generating diazo compounds from tosylhydrazones.

  • Transition-Metal Catalysis: N-tosylhydrazones are widely used as in situ sources of diazo compounds for transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.[14][15] This approach avoids the isolation of the often-unstable diazo intermediate.

  • Flow Chemistry: Continuous-flow reactors offer a safer way to generate and use diazo compounds on demand, minimizing the accumulation of hazardous materials.[20][21][22] This is particularly advantageous for large-scale synthesis.

  • Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative to chemical oxidants for the synthesis of diazo compounds from hydrazones, often with high yields and mild conditions.[18][19]

These emerging methodologies are expanding the synthetic utility of tosylhydrazones as diazo precursors in academic and industrial settings.

References

Application Notes: 4-Methylbenzenesulfonohydrazide Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the urgent development of novel antimicrobial agents with diverse mechanisms of action. Sulfonamide derivatives, a well-established class of therapeutic agents, continue to be a valuable scaffold in medicinal chemistry. 4-Methylbenzenesulfonohydrazide (tosylhydrazide) serves as a key building block for the synthesis of a wide array of hydrazone derivatives. These compounds have garnered considerable interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] The core structure, featuring a sulfonamide and a hydrazone moiety (-SO₂-NH-N=CH-), is crucial for their biological function. The synthesis typically involves a straightforward condensation reaction between this compound and various substituted aldehydes or ketones, allowing for facile generation of chemical diversity. This document provides detailed protocols for the synthesis of these derivatives and the evaluation of their antimicrobial efficacy.

Antimicrobial Activity of this compound Derivatives

The antimicrobial potency of synthesized hydrazone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the antimicrobial activity of various this compound and related benzenesulfonyl hydrazone derivatives against a range of pathogenic microbes.

Table 1: Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

CompoundGram-Positive BacteriaMIC (µg/mL)MBC (µg/mL)
Derivative 24 Micrococcus luteus ATCC 102407.817.81
Bacillus subtilis ATCC 66337.8115.62
Bacillus cereus ATCC 108767.8115.62
Staphylococcus aureus ATCC 2592315.6215.62
Staphylococcus aureus ATCC 43300 (MRSA)15.6231.25
Staphylococcus epidermidis ATCC 1222815.6231.25
Enterococcus faecalis ATCC 2921215.6262.5
2,4,6-trimethylbenzenesulfonohydrazide (1)Gram-negative strains250-1000-

*Data sourced from a study on 2,4,6-trimethylbenzenesulfonyl hydrazones.[3] Note: Most other tested 2,4,6-trimethylbenzenesulfonyl hydrazones were inactive against Gram-negative bacteria and fungi.[3]

Table 2: Antimycobacterial Activity of N-substituted Sulfonyl Hydrazones

CompoundMycobacterium tuberculosis H37Rv
MIC (µM)
5g 0.0763
5k 0.0716
3d (Thiadiazole-based hydrazone) 0.0730
Isoniazid (Control) <0.1

*Data sourced from a study on the development of new antimycobacterial sulfonyl hydrazones.[4][5]

Experimental Protocols

Protocol 1: Synthesis of N'-substituted-4-methylbenzenesulfonohydrazide Derivatives

This protocol details the general synthesis of hydrazone derivatives through the condensation of this compound with a substituted aldehyde.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (e.g., 3-ethoxy-2-hydroxybenzaldehyde)

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Refrigerator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 0.01 mole of this compound in 5 mL of 96% ethanol in a round-bottom flask.[6]

  • Add 0.011 mole of the appropriate substituted aldehyde to the solution.[6]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3 hours.[6]

  • After the reflux period, allow the solution to cool to room temperature.

  • Place the flask in a refrigerator (approximately 4°C) for 24 hours to facilitate precipitation of the product.[6]

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Purification by Recrystallization

This protocol describes a standard method for purifying the synthesized hydrazone derivatives.

Materials:

  • Crude synthesized hydrazone product

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude solid product into an Erlenmeyer flask.

  • Add a minimal amount of boiling dichloromethane to dissolve the solid completely.[7]

  • Once dissolved, slowly add n-hexane to the hot solution until it becomes slightly cloudy.[7]

  • Allow the flask to cool slowly to room temperature to promote the formation of crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 50% dichloromethane in n-hexane.[7]

  • Dry the crystals under vacuum to obtain the pure N'-substituted-4-methylbenzenesulfonohydrazide derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of the synthesized compounds against various bacterial strains, following established guidelines.[8][9][10]

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.[10]

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8] This can be assessed visually or by using a microplate reader to measure optical density.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of antimicrobial agents from this compound and the proposed mechanism of action for sulfonamides.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product & Purification cluster_testing Biological Evaluation 4-Me-Benzene-SO2NHNH2 4-Methylbenzenesulfono- hydrazide Condensation Condensation Reaction (Ethanol, Reflux, 3h) 4-Me-Benzene-SO2NHNH2->Condensation Aldehyde Substituted Aldehyde/ Ketone (R-CHO) Aldehyde->Condensation Crude_Product Crude Hydrazone Derivative Condensation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure N'-substituted-4-methyl- benzenesulfonohydrazide Purification->Pure_Product Antimicrobial_Testing Antimicrobial Susceptibility Testing (e.g., MIC Assay) Pure_Product->Antimicrobial_Testing

Caption: General workflow for synthesis and evaluation.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Folic Acid Pathway DNA Bacterial DNA Synthesis DHF->DNA Sulfonamide Sulfonohydrazide (PABA Analog) Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

References

Troubleshooting & Optimization

Technical Support Center: Shapiro Reaction with Tosylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of the Shapiro reaction when using tosylhydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the Shapiro reaction, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the tosylhydrazone: The initial condensation reaction between the ketone/aldehyde and tosylhydrazide may be inefficient.[1] 2. Insufficient base: At least two equivalents of a strong base are required to deprotonate both the tosylhydrazone and the α-carbon.[2][3][4] 3. Poor quality of organolithium reagent: Organolithium bases are sensitive to air and moisture and can degrade over time. 4. Reaction temperature is too high: The vinyllithium intermediate can be unstable at higher temperatures, leading to decomposition.[3] 5. Presence of electrophilic functional groups: The strong base can react with other functional groups in the starting material.[3]1. Ensure the ketone/aldehyde is pure. Use a catalytic amount of acid (e.g., HCl) and allow sufficient reaction time for the condensation. Recrystallization of the tosylhydrazone can improve purity and subsequent reaction yield.[5] 2. Use at least 2.2 equivalents of a strong organolithium base (e.g., n-BuLi, sec-BuLi, or MeLi).[6] For sterically hindered substrates, a stronger base like sec-BuLi or t-BuLi may be necessary. 3. Titrate the organolithium reagent before use to determine its exact concentration. 4. Maintain a low reaction temperature (typically -78 °C) during the addition of the base and allow the reaction to warm slowly to room temperature.[3] 5. Protect sensitive functional groups before performing the Shapiro reaction.
Formation of Byproducts 1. Alkylation of the vinyllithium intermediate: If the reaction is not properly quenched, the vinyllithium intermediate can react with any electrophiles present. 2. Formation of the thermodynamic alkene (Saytzeff product): While the Shapiro reaction typically favors the kinetic (less substituted) alkene, higher reaction temperatures or less sterically hindered bases can lead to the formation of the more substituted alkene.[7] 3. Protonation of the vinyllithium intermediate by the solvent: Ethereal solvents like THF can be deprotonated by the highly basic vinyllithium intermediate.1. Ensure a rapid and efficient quench with a proton source (e.g., water, methanol) once the reaction is complete. 2. Use a sterically hindered base and maintain low reaction temperatures to favor the formation of the kinetic product. 3. Use a non-protic, non-ethereal solvent such as hexane or pentane, especially if the vinyllithium intermediate is particularly basic. The addition of TMEDA can also help to stabilize the organolithium species.[3]
Inconsistent Results 1. Variability in reagent quality: The purity of the starting materials and the concentration of the organolithium reagent can significantly impact the reaction outcome. 2. Atmospheric moisture: The reaction is highly sensitive to water, which can quench the organolithium base and the vinyllithium intermediate. 3. Inadequate temperature control: Fluctuations in temperature can affect the stability of the intermediates and the selectivity of the reaction.1. Use freshly purified starting materials and titrate organolithium reagents before each use. 2. Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is the role of the two equivalents of strong base in the Shapiro reaction?

A1: The first equivalent of the strong base deprotonates the acidic N-H of the tosylhydrazone. The second equivalent then abstracts a proton from the carbon atom alpha to the hydrazone, forming a dianion. This dianion is the key intermediate that eliminates p-toluenesulfinate and nitrogen gas to generate the vinyllithium species.[3][6]

Q2: How can I control the regioselectivity of the Shapiro reaction?

A2: The Shapiro reaction generally favors the formation of the less substituted (kinetic) alkene. This is because the strong, sterically hindered base will preferentially abstract the most accessible proton at the less hindered α-carbon. To maximize the formation of the kinetic product, use a bulky base and maintain low reaction temperatures.[3][6]

Q3: My starting material has a sensitive functional group. Can I still use the Shapiro reaction?

A3: The requirement for a strong base limits the compatibility of the Shapiro reaction with sensitive functional groups such as esters, amides, and unprotected alcohols.[3] In such cases, it is necessary to protect these functional groups before carrying out the Shapiro reaction. Alternatively, modified procedures using milder bases, such as the use of bismesitylmagnesium, have been developed and may be compatible with a wider range of functional groups.[8]

Q4: What is the difference between the Shapiro reaction and the Bamford-Stevens reaction?

A4: Both reactions start from tosylhydrazones to form alkenes. The key difference lies in the base and solvent used. The Shapiro reaction uses at least two equivalents of a strong organolithium base in an aprotic solvent, which leads to the formation of a vinyllithium intermediate and typically yields the less substituted alkene (kinetic product).[3] The Bamford-Stevens reaction, on the other hand, typically uses a weaker base (e.g., sodium methoxide) in a protic solvent and proceeds through a carbene or carbenium ion intermediate, often yielding the more substituted alkene (thermodynamic product).[7]

Q5: Can I trap the vinyllithium intermediate with other electrophiles besides a proton?

A5: Yes, the vinyllithium intermediate is a powerful nucleophile and can be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide. This allows for the formation of more complex substituted alkenes.[1][9]

Data Presentation

The yield of the Shapiro reaction is highly dependent on the substrate, base, solvent, and reaction conditions. The following tables provide representative examples of yields obtained under different conditions.

Table 1: Effect of Base on the Yield of Alkenes from Tosylhydrazones

Substrate (Tosylhydrazone of)Base (equivalents)SolventTemperatureProductYield (%)Reference
Acetophenonen-BuLi (2.2)THF-78 °C to rtStyrene~85-95General literature values
CyclohexanoneMeLi (2.2)Ether0 °C to rtCyclohexene~80-90General literature values
CamphorMeLi (2.1)Etherrt2-Bornene92Organic Syntheses
Various Aryl KetonesMes₂Mg (1.5) + LiCl (3.0)THF40 °CSubstituted Styrenes71-93[8]

Table 2: Effect of Solvent on the Yield of the Shapiro Reaction

Substrate (Tosylhydrazone of)Base (equivalents)SolventTemperatureProductYield (%)Reference
Acetophenonen-BuLi (2.2)THF-78 °C to rtStyreneHigh[3]
Acetophenonen-BuLi (2.2)Hexane/TMEDA-78 °C to rtStyreneHigh[3]
2-Methylcyclohexanonesec-BuLi (2.2)Pentane/TMEDA-78 °C to rt1-Methylcyclohexene~75General literature values

Experimental Protocols

Protocol 1: General Procedure for the Shapiro Reaction

This protocol describes a general method for the conversion of a ketone to an alkene via its tosylhydrazone.

Step 1: Formation of the Tosylhydrazone

  • In a round-bottom flask, dissolve the ketone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to induce crystallization of the tosylhydrazone.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. The tosylhydrazone can be recrystallized if necessary.[5]

Step 2: Shapiro Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the tosylhydrazone (1.0 eq).

  • Add an anhydrous aprotic solvent (e.g., THF, diethyl ether, or hexane) via syringe.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (at least 2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour) and then slowly warm to room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Once the reaction is complete (cessation of gas evolution), cool the mixture to 0 °C and carefully quench by the slow addition of water or another proton source.

  • Perform an aqueous workup by adding more water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Diagram 1: Shapiro Reaction Mechanism

Shapiro_Reaction Ketone Ketone/Aldehyde Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + Tosylhydrazide Tosylhydrazide Tosylhydrazide Base1 1. Strong Base Monoanion Monoanion Tosylhydrazone->Monoanion Deprotonation Base2 2. Strong Base Dianion Dianion Monoanion->Dianion Deprotonation Elimination Elimination Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium Elimination Ts_minus - Ts⁻ Elimination->Ts_minus N2 - N₂ Elimination->N2 Quench Quench (e.g., H₂O) Alkene Alkene Product Vinyllithium->Alkene Protonation

Caption: The mechanism of the Shapiro reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Shapiro Reaction Check_Tosylhydrazone Check Tosylhydrazone Formation Start->Check_Tosylhydrazone Improve_Condensation Improve Condensation: - Use pure starting materials - Add acid catalyst - Increase reaction time/temperature Check_Tosylhydrazone->Improve_Condensation Incomplete Check_Base Check Base Stoichiometry & Quality Check_Tosylhydrazone->Check_Base Complete Improve_Condensation->Check_Base Use_More_Base Use >2.2 eq of Base Check_Base->Use_More_Base < 2 eq Titrate_Base Titrate Organolithium Reagent Check_Base->Titrate_Base Uncertain Purity Check_Temp Check Reaction Temperature Check_Base->Check_Temp Sufficient & Pure Use_More_Base->Check_Temp Titrate_Base->Check_Temp Maintain_Low_Temp Maintain -78 °C during base addition and allow for slow warming Check_Temp->Maintain_Low_Temp Too High Check_Moisture Check for Moisture Contamination Check_Temp->Check_Moisture Controlled Maintain_Low_Temp->Check_Moisture Dry_Glassware Use Flame-Dried/Oven-Dried Glassware Check_Moisture->Dry_Glassware Suspected End Improved Yield Check_Moisture->End Dry Conditions Inert_Atmosphere Run under Inert Atmosphere (Ar/N₂) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Anhydrous_Solvents->End

Caption: A logical workflow for troubleshooting low yields.

References

Side reactions of 4-methylbenzenesulfonohydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-methylbenzenesulfonohydrazide (tosylhydrazide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound, also known as tosylhydrazide, is a versatile reagent in organic synthesis. Its primary applications include:

  • Shapiro Reaction: The conversion of aldehydes and ketones to alkenes.[1][2][3][4][5][6][7]

  • Eschenmoser-Tanabe Fragmentation: The fragmentation of α,β-epoxyketones to yield alkynes and carbonyl compounds.[8][9][10][11][12][13][14][15]

  • Formation of Tosylhydrazones: These derivatives of aldehydes and ketones are stable intermediates for various transformations.[16]

  • In situ Generation of Diazo Compounds: Tosylhydrazones serve as precursors for diazo compounds, which are useful in cyclopropanation and other reactions.[16]

Q2: What are the typical storage and handling precautions for this compound?

A2: this compound is a white to off-white solid that is sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Side Reaction: Azine Formation

Issue: I am observing the formation of a high-molecular-weight byproduct, which I suspect is an azine, during my reaction involving a tosylhydrazone under basic conditions. How can I avoid this?

Azines are symmetrical compounds with the general structure R₂C=N-N=CR₂ formed from the condensation of two molecules of a carbonyl compound with one molecule of hydrazine.[17] In the context of tosylhydrazone chemistry, azine formation is a common side reaction, particularly under basic conditions where the tosylhydrazone can decompose.[18]

Solutions:

  • Control of Stoichiometry: Use a slight excess of the carbonyl compound relative to this compound during the formation of the tosylhydrazone. This ensures that all the hydrazide is consumed, minimizing its availability for subsequent side reactions.

  • Reaction Temperature: Maintain a low temperature during the reaction and workup. Higher temperatures can promote the decomposition of the tosylhydrazone and the formation of azines.

  • Choice of Base: In reactions like the Shapiro reaction, the choice of base is critical. While strong bases are required, their nature can influence the extent of side reactions. For instance, using bismesitylmagnesium instead of organolithium reagents has been shown to suppress side reactions.[19]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged reaction times can lead to the accumulation of side products.

Experimental Protocol to Minimize Azine Formation in Tosylhydrazone Synthesis:

  • Dissolve the ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Add this compound (0.95-0.98 eq) to the solution. A slight deficit of the hydrazide is recommended.

  • If the reaction is slow, a catalytic amount of acid (e.g., a drop of acetic acid or HCl) can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the limiting reagent is consumed, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by recrystallization.[20]

Shapiro Reaction Troubleshooting

Issue: My Shapiro reaction is giving a low yield of the desired alkene, and I am observing a mixture of regioisomers.

The Shapiro reaction is a powerful tool for converting ketones and aldehydes to alkenes via a tosylhydrazone intermediate.[1][2][3][4][5][6][7] However, achieving high yields and regioselectivity can be challenging.

Troubleshooting Low Yield:

  • Purity of Tosylhydrazone: Ensure the tosylhydrazone intermediate is pure and dry. Impurities can interfere with the reaction.

  • Strength and Stoichiometry of the Base: The Shapiro reaction requires at least two equivalents of a strong base (e.g., n-butyllithium, sec-butyllithium, or LDA).[3][7] Using less than two equivalents will result in incomplete reaction.

  • Reaction Temperature: The deprotonation steps are typically carried out at low temperatures (-78 °C to 0 °C) to control the reaction and minimize side reactions.[21] Allowing the reaction to warm up prematurely can lead to decomposition.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Troubleshooting Poor Regioselectivity:

The regioselectivity of the Shapiro reaction is determined by the kinetic deprotonation of the α-proton of the tosylhydrazone. The base will preferentially abstract the less sterically hindered proton.

  • Choice of Base: Sterically hindered bases like lithium diisopropylamide (LDA) can enhance the formation of the less substituted (kinetic) alkene.

  • Use of Trisylhydrazones: Using 2,4,6-triisopropylbenzenesulfonohydrazide (trisylhydrazide) instead of tosylhydrazide can improve the regioselectivity and overall yield of the reaction. The bulky trisyl group can direct the deprotonation to a specific α-position.

  • Reaction Temperature: Maintaining a consistently low temperature during the deprotonation step is crucial for kinetic control.

Table 1: Effect of Base on the Shapiro Reaction

BaseEquivalentsTemperature (°C)Typical Outcome
n-Butyllithium2.0 - 2.2-78 to 0Standard conditions, good for many substrates.
sec-Butyllithium2.0 - 2.2-78More reactive, can be useful for hindered substrates.
Lithium Diisopropylamide (LDA)2.0 - 2.2-78More sterically hindered, can improve regioselectivity for the kinetic product.
Bismesitylmagnesium1.1 - 1.540Can suppress proton pickup and nucleophilic side reactions.[19]

Experimental Protocol for a Typical Shapiro Reaction:

  • To a solution of the tosylhydrazone (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of n-butyllithium (2.1 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C or room temperature and stir for the appropriate time (typically 1-4 hours), during which nitrogen evolution is observed.

  • The reaction is then quenched by the addition of water or an electrophile.

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Eschenmoser-Tanabe Fragmentation Troubleshooting

Issue: I am attempting an Eschenmoser-Tanabe fragmentation, but the reaction is sluggish, or I am getting low yields, especially with a sterically hindered substrate.

The Eschenmoser-Tanabe fragmentation is a reaction of α,β-epoxyketones with tosylhydrazide to produce alkynes and carbonyl compounds.[8][9][10][11][12][13][14][15]

Troubleshooting Sluggish Reactions and Low Yields:

  • Catalyst: The reaction can be catalyzed by either acid or base.[8] If one condition is not effective, trying the other may improve the outcome. Acetic acid is a commonly used acid catalyst, while pyridine or sodium carbonate can be used as bases.[12]

  • Steric Hindrance: For sterically demanding substrates, the formation of the tosylhydrazone intermediate can be slow, or the fragmentation itself can be hindered. In such cases, a modified procedure that avoids the epoxidation step, known as the Fehr–Ohloff–Büchi variant, might be more successful.[8]

  • Reaction Temperature: While the reaction is often carried out under mild conditions, gentle heating may be necessary to drive the fragmentation to completion. However, excessive heat can lead to decomposition.

  • Purity of Reactants: Ensure that the α,β-epoxyketone is pure and free from starting enone.

Table 2: Common Conditions for Eschenmoser-Tanabe Fragmentation

CatalystSolventTemperatureNotes
Acetic AcidDichloromethaneRoom TemperatureMild acidic conditions.
PyridineDichloromethane or MethanolRoom Temperature to RefluxMild basic conditions.
Sodium CarbonateMethanolRoom Temperature to RefluxHeterogeneous basic conditions.
Silica GelDichloromethaneRoom TemperatureCan act as a mild acid catalyst.

Experimental Protocol for a Typical Eschenmoser-Tanabe Fragmentation:

  • Dissolve the α,β-epoxyketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane or methanol.

  • Add the catalyst (e.g., a catalytic amount of acetic acid or a stoichiometric amount of a mild base like pyridine).

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • Upon completion, the reaction is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to separate the alkyne and the carbonyl compound.

Visualizing Reaction Mechanisms and Workflows

Eschenmoser_Tanabe_Fragmentation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products alpha_beta_epoxyketone α,β-Epoxyketone hydrazone_formation Condensation alpha_beta_epoxyketone->hydrazone_formation tosylhydrazide This compound tosylhydrazide->hydrazone_formation fragmentation Fragmentation hydrazone_formation->fragmentation Tosylhydrazone Intermediate alkyne Alkyne fragmentation->alkyne carbonyl Carbonyl Compound fragmentation->carbonyl

Shapiro_Reaction_Troubleshooting cluster_yield Troubleshooting Low Yield cluster_regio Troubleshooting Poor Regioselectivity start Low Yield or Poor Regioselectivity in Shapiro Reaction pure_hydrazone Ensure Pure & Dry Tosylhydrazone start->pure_hydrazone base_stoichiometry Use >2 eq. of Strong Base start->base_stoichiometry low_temp Maintain Low Temperature (-78 °C) start->low_temp anhydrous Strictly Anhydrous Conditions start->anhydrous steric_base Use Sterically Hindered Base (LDA) start->steric_base trisyl Use Trisylhydrazide Alternative start->trisyl kinetic_control Maintain Low Temp. for Kinetic Control start->kinetic_control

Azine_Formation_Prevention start Azine Side Product Observed control_stoichiometry Control Stoichiometry (Excess Carbonyl) start->control_stoichiometry low_temperature Maintain Low Reaction Temperature start->low_temperature base_selection Optimize Base Selection start->base_selection reaction_time Minimize Reaction Time start->reaction_time outcome Reduced Azine Formation control_stoichiometry->outcome low_temperature->outcome base_selection->outcome reaction_time->outcome

References

Technical Support Center: Optimizing Tosylhydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tosylhydrazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of tosylhydrazones from aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for tosylhydrazone formation?

A1: The formation of a tosylhydrazone is a condensation reaction between an aldehyde or ketone and tosylhydrazine.[1] The reaction involves the nucleophilic attack of the tosylhydrazine's terminal nitrogen onto the carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[1] The process is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1][2]

Q2: Are N-tosylhydrazones hazardous to work with?

A2: N-tosylhydrazones are generally stable, often crystalline solids and are not considered explosive under normal laboratory conditions.[3] However, they are precursors for generating diazo compounds, especially under basic conditions, which can be toxic and potentially explosive.[3][4] Therefore, subsequent reactions involving the decomposition of tosylhydrazones, like the Shapiro or Bamford-Stevens reactions, should be handled with caution behind a safety shield.[4][5]

Q3: My starting material is a sterically hindered or electron-poor ketone. Why is the reaction slow or low-yielding?

A3: The reactivity of the carbonyl group is crucial. Less reactive ketones, such as those that are sterically hindered or have electron-withdrawing groups, can lead to slower reactions. In these cases, extending the reaction time or using more forcing conditions may be necessary. For some less reactive aryl ketones, using glacial acetic acid as the solvent can be an effective strategy to facilitate the reaction.[6]

Q4: Is it possible to perform this reaction without a solvent?

A4: Yes, a solvent-free approach using a grinding technique has been shown to be highly effective.[7] Mixing the aldehyde or ketone with tosylhydrazide in a mortar and grinding with a pestle can lead to very rapid reaction times (as short as 1 minute) and excellent yields, often exceeding 90%.[7] This method is also environmentally friendly.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tosylhydrazones.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Inactive starting material. 3. Unsuitable solvent. 4. Hydrolysis of the product back to starting materials.[2]1. Monitor the reaction using Thin-Layer Chromatography (TLC). Increase reaction time or temperature if necessary. 2. Check the purity of the aldehyde/ketone and tosylhydrazide. 3. Switch to a more suitable solvent like ethanol, methanol, or consider a solvent-free grinding method.[1][7] For unreactive aryl ketones, try glacial acetic acid.[6] 4. Ensure reaction conditions are anhydrous if hydrolysis is suspected.
Difficult Purification 1. Excess tosylhydrazide remaining. 2. Product is an oil and does not crystallize.1. The polarity of tosylhydrazide can be very similar to the tosylhydrazone product, making chromatographic separation difficult.[3] Use a slight excess of the carbonyl compound (if it's volatile and easily removed) or a 1:1 stoichiometry.[3] Wash the crude product with a solvent in which the hydrazide is sparingly soluble, like cold ethanol or petroleum ether.[1][7] 2. If the product does not crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purification via column chromatography may be required.
Formation of Multiple Products 1. Formation of E/Z isomers. 2. Side reactions.1. For unsymmetrical ketones, the formation of geometric isomers (E/Z) of the tosylhydrazone is possible.[3] These may be difficult to separate. The ratio can sometimes be influenced by reaction conditions. 2. A competing Wolff-Kishner reduction may occur under certain basic and high-temperature conditions.[8] Ensure conditions are optimized for hydrazone formation.
Reaction Stalls The reaction equilibrium is not being driven towards the product.The reaction produces water as a byproduct. While often not an issue, for difficult cases, removing water via a Dean-Stark trap (if using a suitable solvent like toluene) or using a drying agent could be beneficial. The use of catalytic acid (e.g., a drop of HCl) can also help drive the reaction to completion.[1][2]

Troubleshooting Workflow

G cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution cluster_end End start Reaction Issue (e.g., Low Yield) check_tlc Check TLC: Starting Material (SM) Present? start->check_tlc side_products Side Products Observed? check_tlc->side_products No, SM consumed increase_time_temp Increase Reaction Time / Temperature check_tlc->increase_time_temp Yes, SM remains check_purity Check Purity of Reagents purify_reagents Purify/Replace Reagents check_purity->purify_reagents side_products->check_purity No optimize_stoichiometry Adjust Stoichiometry (Avoid excess hydrazide) side_products->optimize_stoichiometry Yes change_conditions Change Conditions: - Add Acid Catalyst - Switch Solvent - Try Grinding Method increase_time_temp->change_conditions Still fails end Successful Synthesis increase_time_temp->end change_conditions->end purify_reagents->end optimize_stoichiometry->end

A decision tree for troubleshooting tosylhydrazone synthesis.

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and reaction methodology can significantly impact the yield and reaction time. The following data is adapted from a study on the synthesis of N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide.[7]

EntrySolventMethodTime (min)TemperatureYield (%)
1H₂OStirring120RT65
2EtOHStirring120RT89
3EtOAcStirring120RT84
4TolueneStirring120RT80
5CHCl₃Stirring120RT82
6THFStirring120RT79
7DMFStirring120RT71
8CH₃CNReflux30Reflux93
9NoneGrinding1RT95

Reaction conditions: Aldehyde (1 mmol), Tosylhydrazide (1 mmol). RT = Room Temperature. Data sourced from literature.[7]

Experimental Protocols

Protocol 1: Classical Method in Ethanol (General Purpose)

This method is widely applicable to a range of aldehydes and ketones.[1][9]

  • Setup: In a round-bottomed flask, dissolve p-toluenesulfonylhydrazide (1.05 eq) in hot 95% ethanol.

  • Addition: Add the ketone or aldehyde (1.0 eq) to the hot solution. A mildly exothermic reaction may be observed as the reactants dissolve.[4]

  • Catalysis: Add one to two drops of concentrated hydrochloric acid to catalyze the reaction.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux, or stir at room temperature. Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed (typically 1-4 hours).[1]

  • Isolation: Once complete, cool the solution in an ice bath to induce crystallization. The product often precipitates as a white solid.[1][4]

  • Purification: Collect the crystals by suction filtration. Wash the solid with a small amount of cold ethanol or petroleum ether to remove soluble impurities and dry under vacuum.[1][7]

Protocol 2: Solvent-Free Grinding Method (Rapid & Efficient)

This environmentally friendly method is extremely fast and often provides excellent yields.[7]

  • Setup: Add the aldehyde or ketone (1.0 eq) and p-toluenesulfonylhydrazide (1.0 eq) to a mortar.

  • Reaction: Thoroughly mix and grind the solids together using a pestle. The reaction is often complete within 1-5 minutes, which can be confirmed by TLC.[7]

  • Isolation: Once the reaction is complete, add a non-polar solvent like petroleum ether to the mortar to form a slurry.

  • Purification: Transfer the slurry to a Büchner funnel and collect the solid product by filtration. Wash with additional petroleum ether to remove any unreacted aldehyde/ketone. Dry the product to obtain the pure tosylhydrazone.[7]

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Aldehyde/Ketone (1 eq) & Tosylhydrazide (1-1.05 eq) method Choose Method reagents->method solvent Add Solvent (e.g., EtOH) + Acid Catalyst method->solvent Classical grinding Solvent-Free Grinding method->grinding Solvent-Free monitor Heat/Stir & Monitor by TLC solvent->monitor filtrate Collect Solid by Suction Filtration grinding->filtrate cool Cool in Ice Bath to Crystallize monitor->cool cool->filtrate wash Wash with Cold Solvent (e.g., EtOH, Pet. Ether) filtrate->wash dry Dry Under Vacuum wash->dry product Pure Tosylhydrazone dry->product

A generalized workflow for the synthesis of tosylhydrazones.

References

Technical Support Center: Purification of 4-Methylbenzenesulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methylbenzenesulfonohydrazide derivatives, commonly known as tosylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

The two most prevalent and effective methods for the purification of this compound derivatives are recrystallization and column chromatography. Recrystallization is often attempted first, especially if the crude product is relatively clean.[1] Column chromatography is employed for separating the desired compound from impurities with similar solubility characteristics.[2] High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis but can also be adapted for preparative purification.[3][4]

Q2: How are this compound derivatives typically synthesized, and what are the common impurities?

These derivatives are generally synthesized through the condensation reaction of this compound with an aldehyde or a ketone in a solvent like ethanol, often with an acid catalyst.[5] The primary impurities can include unreacted starting materials (the carbonyl compound or this compound) and by-products from side reactions. Excess this compound can be particularly challenging to remove due to its polarity being similar to the tosylhydrazone product.[6]

Q3: My NMR spectrum looks complex. What could be the issue?

If you used an unsymmetrical ketone in your synthesis, you might have a mixture of E and Z isomers of the tosylhydrazone. This can lead to a more complicated NMR spectrum than anticipated and may also make purification more challenging.

Q4: What is "oiling out" during recrystallization and how can I prevent it?

"Oiling out" is a phenomenon where the compound separates from the cooling solvent as a liquid (an oil) rather than solid crystals.[7][8][9][10] This often occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound.[7][9] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system.[7]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The compound's melting point is below the solvent's boiling point.[7] 4. Significant impurities are present.[8]1. Reheat the solution and add more solvent until the oil redissolves, then cool slowly.[7][11] 2. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. 3. Select a solvent with a lower boiling point. 4. Consider a preliminary purification by column chromatography to remove major impurities.
Very low or no crystal formation upon cooling. 1. Too much solvent was used, and the solution is not saturated.[7] 2. The solution is supersaturated and requires a nucleation site.1. Evaporate some of the solvent to increase the concentration and attempt to recrystallize again.[7] 2. Scratch the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of the pure compound if available.[7]
Recrystallized product is still impure. 1. The cooling process was too fast, trapping impurities in the crystal lattice. 2. The chosen solvent did not effectively differentiate between the product and the impurity.1. Ensure a slow cooling rate to allow for selective crystallization. 2. Test different solvent systems. A mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can sometimes provide better selectivity.[11]
Low yield of recovered product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[11] 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold.[11]1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[10] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline. The eluent (solvent system) is not polar enough to move the compound along the stationary phase.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
Compound runs with the solvent front. The eluent is too polar, causing the compound to have a low affinity for the stationary phase.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.
Poor separation of spots (overlapping bands). The polarity difference between the eluent and the compounds is not optimal.Use a shallower solvent gradient during elution. Start with a less polar solvent system and gradually increase the polarity.[12]
Cracked or channeled silica gel bed. Improper packing of the column or allowing the column to run dry.Ensure the silica gel is packed uniformly as a slurry and that the solvent level never drops below the top of the silica bed.[13]

Quantitative Data Summary

The following table summarizes purification data for various N'-(substituted-benzylidene)-4-methylbenzenesulfonohydrazide derivatives from the literature.

CompoundPurification MethodYield (%)Purity (%)Melting Point (°C)
N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideRecrystallization (Methanol-Water)65.098.44 (HPLC)199.8–200.5
N'-[(3-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideRecrystallization (Methanol-Water)96.199.42 (HPLC)147.1–147.8
N'-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideRecrystallization (Methanol-Water)95.199.77 (HPLC)172.1–172.8
N'-[(4-Methylphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideRecrystallization (Methanol-Water)88.598.15 (HPLC)209.2–210.0
N'-[(4-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideRecrystallization (Methanol-Water)98.899.07 (HPLC)174.8–175.5
N'-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideRecrystallization (Methanol-Water)96.399.39 (HPLC)180.0–180.4

Data sourced from literature.[3][14] Yields and purities are dependent on specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a this compound derivative. Ethanol is often a suitable solvent, but this should be optimized for your specific compound.

  • Dissolution: Place the crude tosylhydrazone product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purification using a silica gel column. The solvent system (eluent) will need to be determined by thin-layer chromatography (TLC) beforehand. A common eluent system is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain the solvent level above the top of the silica at all times to prevent the column from drying out.

    • If using a gradient, gradually increase the polarity of the eluent over time to elute compounds with higher polarity.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil/Liquid) Check_Purity_1 Check Purity (TLC/HPLC/NMR) Recrystallization->Check_Purity_1 Pure_Product_1 Pure Product Check_Purity_1->Pure_Product_1 >95% Pure Impure_Solid Product is Impure or Oiled Out Check_Purity_1->Impure_Solid Impure Impure_Solid->Column_Chromatography Check_Purity_2 Check Purity of Fractions Column_Chromatography->Check_Purity_2 Combine_Fractions Combine Pure Fractions & Evaporate Check_Purity_2->Combine_Fractions Pure Fractions Identified Impure_Fractions Fractions are Impure Check_Purity_2->Impure_Fractions Poor Separation Pure_Product_2 Pure Product Combine_Fractions->Pure_Product_2 Re_Column Re-run Column with Shallow Gradient Impure_Fractions->Re_Column Re_Column->Check_Purity_2

Caption: A logical workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization Start Start Recrystallization: Dissolve Crude Solid in Minimum Hot Solvent Cool_Solution Cool Solution Slowly Start->Cool_Solution Problem What is the issue? Cool_Solution->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Liquid Droplets Appear No_Crystals No Crystals Form Problem->No_Crystals Solution Remains Clear Low_Yield Low Yield Problem->Low_Yield Few Crystals Form Success Pure Crystals Formed Problem->Success Good Crystal Formation Sol_Oiling Reheat, Add More Solvent, Cool Slower Oiling_Out->Sol_Oiling Sol_No_Crystals 1. Evaporate Excess Solvent 2. Scratch Flask / Add Seed Crystal No_Crystals->Sol_No_Crystals Sol_Low_Yield 1. Use Less Initial Solvent 2. Ensure Slow Cooling 3. Wash with Ice-Cold Solvent Low_Yield->Sol_Low_Yield Sol_Oiling->Cool_Solution Sol_No_Crystals->Cool_Solution

Caption: Troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: Bamford-Stevens Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Bamford-Stevens reaction, a powerful method for converting tosylhydrazones to alkenes. The guidance is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.

Troubleshooting Guides in Q&A Format

Issue 1: Low or No Conversion of the Starting Tosylhydrazone

Q: My reaction shows a significant amount of unreacted tosylhydrazone even after prolonged reaction time. What are the potential causes and how can I address this?

A: Incomplete conversion of the tosylhydrazone is a common issue that can often be traced back to the reaction setup and reagents. Here are the primary areas to investigate:

  • Base Strength and Stoichiometry: The Bamford-Stevens reaction requires a strong base to deprotonate the tosylhydrazone and initiate the reaction.[1][2] Insufficient base or a base that is not strong enough will result in low conversion.

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure the base is not old or degraded. For example, sodium hydride (NaH) can oxidize over time. Use freshly opened or properly stored base.

      • Increase Base Equivalents: Try increasing the equivalents of the base. A slight excess (1.1 to 1.5 equivalents) is often beneficial.

      • Consider a Stronger Base: If using a weaker base like sodium methoxide (NaOMe), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3]

  • Reaction Temperature: The decomposition of the tosylhydrazone salt is thermally driven.[4] Insufficient temperature can lead to a sluggish or stalled reaction.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be mindful of potential side reactions at higher temperatures.

      • Ensure Even Heating: Use a suitable heating mantle and stir the reaction mixture vigorously to ensure uniform temperature distribution.

  • Solvent Purity: The presence of moisture or other impurities in the solvent can quench the base and hinder the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure that the solvent is rigorously dried before use.[5] For sensitive reactions, it is advisable to distill the solvent over a suitable drying agent.

      • Degas the Solvent: Removing dissolved gases, particularly oxygen, can sometimes improve the reaction outcome.

Issue 2: Formation of Unexpected Side Products and Isomers

Q: I am observing multiple spots on my TLC plate, and the NMR of my crude product shows a mixture of isomers and unexpected signals. What are the likely side reactions, and how can I suppress them?

A: The formation of side products is a frequent cause of low yields. The nature of these byproducts is highly dependent on the reaction conditions, particularly the choice of solvent.

  • Solvent Effects on Reaction Pathway: The Bamford-Stevens reaction can proceed through two different mechanistic pathways depending on the solvent system, leading to different product distributions.[6][7]

    • Protic Solvents (e.g., ethylene glycol, methanol): In protic solvents, the reaction proceeds through a carbocation intermediate.[2][7] This intermediate is prone to rearrangements (Wagner-Meerwein shifts), leading to a mixture of alkene isomers, including skeletal rearrangements.[2] This typically results in the formation of the more thermodynamically stable (more substituted) alkene.[2][7]

    • Aprotic Solvents (e.g., diglyme, toluene): In aprotic solvents, the reaction proceeds through a carbene intermediate.[2][7] This pathway is less prone to skeletal rearrangements but can still lead to a mixture of E/Z isomers. The use of aprotic solvents often favors the formation of the Z-alkene.[6][8]

    • Troubleshooting Steps:

      • Switch to an Aprotic Solvent: If you are observing rearranged products, switching to an aprotic solvent can often minimize or eliminate this side reaction.

      • Optimize for Stereoselectivity: If you desire the Z-alkene, ensure your aprotic solvent is of high purity and the reaction conditions are strictly anhydrous.[6]

  • Azine Formation: A common side reaction is the formation of an azine, which arises from the reaction of the diazo intermediate with the starting tosylhydrazone.

    • Troubleshooting Steps:

      • Slow Addition of Base: Adding the base slowly at a low temperature can help to keep the concentration of the diazo intermediate low and minimize azine formation.

      • Use of a Co-solvent: In some cases, the use of a co-solvent can help to improve the solubility of intermediates and reduce side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that my starting tosylhydrazone is pure enough for the reaction?

A1: The purity of the tosylhydrazone is critical for a successful Bamford-Stevens reaction. Impurities can interfere with the reaction and lead to low yields.

  • Verification of Purity:

    • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

    • NMR Spectroscopy: 1H NMR spectroscopy is an excellent tool to assess purity.[9][10][11] Look for the absence of signals corresponding to the starting ketone/aldehyde and tosylhydrazine. The integration of the signals should also be consistent with the tosylhydrazone structure.

    • TLC Analysis: A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Purification Protocol: If your tosylhydrazone is impure, it can be recrystallized from a suitable solvent, typically ethanol or methanol.[12]

Q2: What is the difference between the Bamford-Stevens reaction and the Shapiro reaction?

A2: The Bamford-Stevens and Shapiro reactions are closely related, as both convert tosylhydrazones to alkenes. The key difference lies in the base used and the resulting product.[1][13]

FeatureBamford-Stevens ReactionShapiro Reaction
Base Strong alkoxide or hydride bases (e.g., NaOMe, NaH)[3]Organolithium reagents (e.g., n-BuLi, sec-BuLi)[1]
Product Typically the more substituted (thermodynamic) alkene[2][14]Typically the less substituted (kinetic) alkene[13]
Intermediate Carbocation (protic solvent) or Carbene (aprotic solvent)[2][7]Vinyllithium intermediate

Q3: How can I monitor the progress of my Bamford-Stevens reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.[15][16][17]

  • TLC Monitoring Protocol:

    • Prepare the TLC Plate: On a silica gel TLC plate, spot the starting tosylhydrazone, a co-spot (starting material and reaction mixture), and the reaction mixture at regular intervals.

    • Choose a Solvent System: Select an eluent that gives a good separation between the starting material and the product. A mixture of hexanes and ethyl acetate is a common starting point.[18]

    • Visualize the Plate: After developing the plate, visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

A4: A stalled reaction can be due to several factors. Here's a logical approach to troubleshoot:

  • Check the Base: As mentioned earlier, the base may have degraded or been consumed by impurities. Try adding another portion of fresh base.

  • Increase the Temperature: If adding more base doesn't restart the reaction, a modest increase in temperature might be necessary to overcome the activation energy for the decomposition of the tosylhydrazone salt.

  • Consider Solvent Issues: If the reaction mixture is very thick or heterogeneous, poor mixing could be the culprit. Adding a small amount of a co-solvent to improve solubility might help.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tosylhydrazone

This protocol is a general guideline for the synthesis of a tosylhydrazone from a ketone or aldehyde.

  • Dissolve Tosylhydrazine: In a round-bottom flask, dissolve 1.1 equivalents of tosylhydrazine in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

  • Add Carbonyl Compound: To the dissolved tosylhydrazine, add 1.0 equivalent of the ketone or aldehyde.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC until the starting carbonyl compound is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: If necessary, recrystallize the tosylhydrazone from a suitable solvent to achieve high purity. Dry the purified product under vacuum.

Protocol 2: General Procedure for the Bamford-Stevens Reaction (Aprotic Conditions)

This protocol describes a general procedure for the Bamford-Stevens reaction under aprotic conditions, which typically favors the formation of the Z-alkene.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Add Reagents: To the flask, add the tosylhydrazone (1.0 equivalent) and anhydrous aprotic solvent (e.g., diglyme, toluene).

  • Add Base: Under a nitrogen atmosphere, carefully add a strong base such as sodium hydride (1.2 equivalents) in portions at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 100-180 °C) and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

BamfordStevens_Mechanism cluster_main Bamford-Stevens Reaction Pathways Tosylhydrazone Tosylhydrazone Anion Tosylhydrazone Anion Tosylhydrazone->Anion + Base Diazo Diazo Intermediate Anion->Diazo - Ts- Carbocation Carbocation Intermediate Diazo->Carbocation Protic Solvent (+ H+) Carbene Carbene Intermediate Diazo->Carbene Aprotic Solvent (Heat) Alkene_Protic Alkene Mixture (E/Z, Rearranged) Carbocation->Alkene_Protic - H+ Alkene_Aprotic Predominantly Z-Alkene Carbene->Alkene_Aprotic 1,2-Hydride Shift

Caption: Bamford-Stevens reaction mechanism pathways.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity 1. Check Tosylhydrazone Purity (NMR, MP, TLC) Start->Check_Purity Impure Recrystallize Starting Material Check_Purity->Impure Impure Pure Purity Confirmed Check_Purity->Pure Pure Impure->Start Check_Conditions 2. Evaluate Reaction Conditions Pure->Check_Conditions Base_Issue Base Strength/Stoichiometry Issue? Check_Conditions->Base_Issue Temp_Issue Temperature Issue? Base_Issue->Temp_Issue No Increase_Base Increase Base Equivalents or Use Stronger Base Base_Issue->Increase_Base Yes Solvent_Issue Solvent Issue? Temp_Issue->Solvent_Issue No Increase_Temp Increase Reaction Temperature Temp_Issue->Increase_Temp Yes Change_Solvent Use Anhydrous/Aprotic Solvent Solvent_Issue->Change_Solvent Yes Analyze_Side_Products 3. Analyze Side Products (NMR, GC-MS) Solvent_Issue->Analyze_Side_Products No Optimize Optimize Reaction Conditions Increase_Base->Optimize Increase_Temp->Optimize Change_Solvent->Optimize Rearrangement Rearrangement Products? Analyze_Side_Products->Rearrangement Rearrangement->Change_Solvent Yes Rearrangement->Optimize No

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: p-Toluenesulfonylhydrazide (TSH) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of p-toluenesulfonylhydrazide (TSH) to prevent its decomposition.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of p-toluenesulfonylhydrazide, providing potential causes and corrective actions.

Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of TSH powder Exposure to light (photodecomposition) or heat.Store TSH in an amber, tightly sealed container in a dark location. Ensure the storage temperature does not exceed recommended limits.
Clumping or caking of the powder Absorption of moisture from the atmosphere (hygroscopic nature).Store TSH in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Reduced reactivity or poor yield in experiments Decomposition of TSH due to improper storage.Verify the purity of the TSH using a suitable analytical method like HPLC. If significant degradation is detected, use a fresh, properly stored batch.
Gas evolution from the storage container Thermal decomposition, which can be initiated by prolonged exposure to moderately elevated temperatures.Immediately move the container to a cooler, well-ventilated area. Handle with extreme caution as gas evolution can lead to pressure buildup and a potential explosion hazard.
Inconsistent experimental results Use of partially decomposed TSH.Always use TSH from a properly sealed container that has been stored under recommended conditions. For sensitive applications, qualify a new batch before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of p-toluenesulfonylhydrazide?

A1: The primary factors leading to the decomposition of p-toluenesulfonylhydrazide are exposure to elevated temperatures, light, and moisture. Incompatibilities with strong oxidizing agents, strong acids, and combustible materials can also lead to decomposition.[1]

Q2: What are the ideal storage conditions for p-toluenesulfonylhydrazide?

A2: To ensure its stability, p-toluenesulfonylhydrazide should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8°C) or freezing under an inert atmosphere (e.g., argon) is recommended.[2]

Q3: What are the decomposition products of p-toluenesulfonylhydrazide?

A3: The thermal decomposition of p-toluenesulfonylhydrazide primarily yields nitrogen gas, water, aryl disulphides, and sulphide sulphonates.[3] The generation of nitrogen gas is the basis for its use as a blowing agent in the polymer industry.[4]

Q4: Is p-toluenesulfonylhydrazide sensitive to moisture?

A4: Yes, p-toluenesulfonylhydrazide is sensitive to moisture. It is hygroscopic and can absorb water from the atmosphere, which can lead to hydrolysis and a decrease in its purity and reactivity. Therefore, it is crucial to store it in a dry environment and to keep the container tightly sealed.

Q5: How does temperature affect the stability of p-toluenesulfonylhydrazide?

A5: Elevated temperatures can cause thermal decomposition of p-toluenesulfonylhydrazide. This decomposition is an exothermic process that generates a significant amount of heat and gaseous products, posing a potential fire and explosion hazard.[3][5] Studies have shown that the time to maximum rate of decomposition under adiabatic conditions (TMRad) is 24 hours at 46.8°C and 8 hours at 56°C.[3]

Decomposition Pathways and Mechanisms

The decomposition of p-toluenesulfonylhydrazide can proceed through several pathways, primarily initiated by heat (thermolysis), water (hydrolysis), or light (photolysis).

Thermal Decomposition

At elevated temperatures, p-toluenesulfonylhydrazide undergoes a complex decomposition process. A plausible initial step is the homolytic cleavage of the S-N bond to form a sulfonyl radical and a hydrazinyl radical. These reactive intermediates can then undergo a series of reactions, including hydrogen abstraction, dimerization, and fragmentation, to yield the final products.

G Figure 1: Plausible Thermal Decomposition Pathway of p-Toluenesulfonylhydrazide TSH p-Toluenesulfonylhydrazide Intermediates Sulfonyl and Hydrazinyl Radicals TSH->Intermediates Heat (Δ) N2 Nitrogen (N₂) Intermediates->N2 H2O Water (H₂O) Intermediates->H2O Disulphide Aryl Disulphides Intermediates->Disulphide Sulphonate Sulphide Sulphonates Intermediates->Sulphonate

Caption: Plausible Thermal Decomposition Pathway of p-Toluenesulfonylhydrazide

Hydrolytic Decomposition

In the presence of moisture, p-toluenesulfonylhydrazide can undergo hydrolysis. The reaction is typically initiated by the nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl group. This leads to the cleavage of the S-N bond, forming p-toluenesulfinic acid and hydrazine.

G Figure 2: Hydrolytic Decomposition of p-Toluenesulfonylhydrazide TSH p-Toluenesulfonylhydrazide SulfinicAcid p-Toluenesulfinic Acid TSH->SulfinicAcid Hydrazine Hydrazine TSH->Hydrazine Water Water (H₂O)

Caption: Hydrolytic Decomposition of p-Toluenesulfonylhydrazide

Experimental Protocols

Stability Indicating HPLC Method for p-Toluenesulfonylhydrazide

This section outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of p-toluenesulfonylhydrazide and detect its degradation products.

Objective: To develop and validate an HPLC method capable of separating and quantifying p-toluenesulfonylhydrazide from its potential degradation products formed under various stress conditions.

Materials and Reagents:

  • p-Toluenesulfonylhydrazide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Chromatographic Conditions (to be optimized):

Parameter Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over time to elute the parent compound and any degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Development Workflow:

G Figure 3: Workflow for Stability-Indicating HPLC Method Development A Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B Analyze Stressed Samples by HPLC A->B C Optimize Chromatographic Conditions (Mobile Phase, Gradient, etc.) B->C C->B Re-analyze if separation is not optimal D Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) C->D E Validated Stability-Indicating Method D->E

Caption: Workflow for Stability-Indicating HPLC Method Development

Data on Thermal Stability

The thermal stability of p-toluenesulfonylhydrazide can be assessed using techniques like accelerating rate calorimetry (ARC). The following table summarizes key thermal stability parameters.

Parameter Value Description
TD24 46.8 °CThe temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours.[3]
TD8 56 °CThe temperature at which the time to maximum rate of decomposition under adiabatic conditions is 8 hours.[3]

This data highlights the importance of maintaining low storage temperatures to prevent self-accelerating decomposition.

References

Technical Support Center: Overcoming Solubility Challenges with Tosylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-toluenesulfonylhydrazide (tosylhydrazide). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of tosylhydrazide?

A1: Tosylhydrazide is a white crystalline solid that is generally soluble in many polar organic solvents but has low solubility in nonpolar organic solvents and water. It is known to be soluble in methanol, ethanol, tetrahydrofuran (THF), and methyl ethyl ketone.[1] It is also readily soluble in alkaline solutions. Conversely, it is insoluble in alkanes, benzene, and toluene, and only slightly soluble in water.[1][2]

Q2: I'm having trouble dissolving tosylhydrazide in my reaction solvent. What are the first steps I should take?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Gentle Heating: Warming the solvent can significantly increase the solubility of tosylhydrazide. Many procedures involve dissolving it in hot solvents like ethanol or methanol.[3][4]

  • Mechanical Agitation: Ensure vigorous stirring or sonication to break up solid particles and increase the surface area exposed to the solvent.

  • Use of a More Polar Solvent: If your reaction conditions permit, switching to a more polar solvent like methanol, ethanol, or THF can be effective.

Q3: Is it safe to heat solutions of tosylhydrazide?

A3: Gentle heating is a common and accepted method for dissolving tosylhydrazide.[3][4] However, upon heating in solution, tosylhydrazide can degrade.[2][5] One of its thermal decomposition pathways involves the release of diimide (N₂H₂). The thermal stability can be influenced by the solvent and the presence of other reagents. Studies on its thermal decomposition show that significant heat can be generated, so caution is advised.[6] It is recommended to use the lowest temperature necessary to achieve dissolution and to not heat for prolonged periods unless the reaction protocol (like in the formation of some tosylhydrazones) specifies it.

Q4: Can I prepare a concentrated stock solution of tosylhydrazide?

A4: Yes, but care must be taken. Due to its limited solubility at room temperature in many solvents, tosylhydrazide may precipitate out of a concentrated solution upon cooling. To prepare a stock solution, dissolve the solid in a suitable solvent (e.g., methanol, THF, or DMSO) with gentle warming. It is crucial to ensure the solution remains homogeneous at the temperature you intend to use or store it. If precipitation occurs upon cooling, you may need to warm the solution again before use or prepare a less concentrated stock solution.

Q5: Are there any alternative reagents with better solubility?

A5: Yes, for certain applications like the Shapiro reaction, derivatives with bulkier sulfonyl groups have been used. For example, (2,4,6-triisopropylphenylsulfonyl)hydrazone has been reported as an alternative to the corresponding tosylhydrazone, which may offer different solubility and reactivity profiles.[7]

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter when working with tosylhydrazide.

Issue Potential Cause Recommended Solution(s)
Tosylhydrazide will not dissolve at room temperature. The solvent is not polar enough, or the concentration is too high for the given solvent.1. Switch to a more suitable solvent: Use methanol, ethanol, or THF if compatible with your reaction.[1][3]2. Apply gentle heat: Warm the mixture with stirring. A common procedure for recrystallization involves dissolving tosylhydrazide in hot methanol (~1 g in 4 mL).[3]3. Use sonication: A sonic bath can help break up solid aggregates and accelerate dissolution.
A precipitate forms when my reaction mixture is cooled. The tosylhydrazide or a newly formed tosylhydrazone derivative has exceeded its solubility limit at the lower temperature.1. Maintain a higher temperature: If the reaction protocol allows, maintain the mixture at a temperature where all components remain in solution.2. Use a co-solvent: Add a small amount of a stronger, miscible solvent (e.g., a small addition of DMSO or DMF) to increase the overall solvating power of the medium.3. Proceed with the suspension: If the precipitate is the reactant and subsequent reagents are soluble, the reaction may still proceed as the dissolved tosylhydrazide reacts and the solid slowly dissolves to maintain equilibrium (Le Chatelier's principle).
Upon adding another reagent, my dissolved tosylhydrazide precipitates. The addition of the new reagent has changed the properties of the solvent system (e.g., polarity), reducing the solubility of tosylhydrazide.1. Change the order of addition: Try adding the tosylhydrazide solution to the other reagent instead.2. Use a more robust solvent system: Start with a solvent or co-solvent system (e.g., THF with a small amount of TMEDA) that can accommodate all reaction components.3. Dilute the reaction mixture: Increasing the total solvent volume can help keep all components dissolved.
In-situ formation of a tosylhydrazone is slow or incomplete. The initial tosylhydrazide is not dissolving quickly enough to react with the aldehyde or ketone.1. Start with a slurry: Many successful procedures start with a slurry of tosylhydrazide in a solvent like methanol. The reaction to form the tosylhydrazone is often mildly exothermic and helps to pull the remaining solid into the solution as it proceeds.[8]2. Add a catalytic amount of acid: A drop of acid (e.g., HCl) can catalyze the condensation reaction, accelerating the consumption of the starting material and aiding its dissolution.

Data Presentation: Tosylhydrazide Solubility

The following table summarizes known qualitative and quantitative solubility data for p-toluenesulfonylhydrazide. Quantitative data in various organic solvents is not widely published, so some values are derived from experimental procedures.

Solvent Temperature Solubility ( g/100 mL) Notes
Water15 °C~ 0.5Slightly soluble.[9]
MethanolHot≥ 25Derived from recrystallization protocol (1 g in 4 mL).[3]
MethanolAmbientSolubleQualitative observation from multiple sources.[1]
EthanolHotSolubleA common solvent for tosylhydrazone formation.[4]
EthanolAmbientSolubleQualitative observation.[1]
Methyl Ethyl KetoneAmbientSolubleQualitative observation.[1]
Tetrahydrofuran (THF)AmbientSolubleUsed as a solvent for synthesis.[3]
Pyridine-SolubleOften used as a basic solvent in reactions involving tosylhydrazones.
AcetoneAmbientSolubleQualitative observation.[2]
BenzeneAmbientInsolubleQualitative observation.[1]
TolueneAmbientInsolubleQualitative observation.[1]
Alkanes (e.g., Hexane)AmbientInsolubleQualitative observation.[2]

Experimental Protocols

Protocol 1: General Dissolution for Reaction

This protocol describes the standard method for dissolving tosylhydrazide for use in a subsequent reaction, such as the formation of a tosylhydrazone.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the desired amount of p-toluenesulfonylhydrazide.

  • Add the chosen solvent (e.g., absolute ethanol or methanol). A common starting ratio is approximately 10-15 mL of solvent per gram of tosylhydrazide.

  • Begin stirring the suspension.

  • Gently heat the mixture using a water bath or heating mantle until the solvent begins to reflux.

  • Continue heating and stirring until all the tosylhydrazide has dissolved, resulting in a clear solution.

  • Cool the solution to the desired reaction temperature before adding other reagents. Note: Be aware of potential precipitation upon cooling. If this occurs, you may need to proceed with the reaction at a higher temperature or use a larger volume of solvent.

Protocol 2: Recrystallization for Purification

This method is used to purify crude p-toluenesulfonylhydrazide and provides a clear indication of its high solubility in hot methanol.[3]

  • Place the crude p-toluenesulfonylhydrazide in an Erlenmeyer flask.

  • For every 1 gram of crude material, add 4 mL of methanol.

  • Heat the mixture on a hot plate until the methanol is boiling and all the solid has dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

  • To the hot, clear solution, slowly add 2 to 2.5 volumes of distilled water (i.e., 8-10 mL of water for every 4 mL of methanol used).

  • A white, crystalline precipitate of pure tosylhydrazide will form.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold distilled water, and air-dry.

Visualizations

Below are diagrams illustrating key workflows for addressing solubility issues with tosylhydrazide.

Troubleshooting_Workflow start Start: Tosylhydrazide (solid) add_solvent Add chosen reaction solvent at room temperature start->add_solvent check_sol Is it fully dissolved? add_solvent->check_sol dissolved Proceed with reaction check_sol->dissolved Yes not_dissolved Solubility Issue Detected check_sol->not_dissolved No option_heat Apply gentle heat (e.g., 40-60°C) not_dissolved->option_heat option_sonicate Use sonication bath not_dissolved->option_sonicate option_solvent Switch to a more polar solvent (e.g., MeOH, EtOH) not_dissolved->option_solvent check_sol2 Is it dissolved now? option_heat->check_sol2 option_sonicate->check_sol2 option_solvent->check_sol2 check_sol2->dissolved Yes not_dissolved2 Consider alternative strategies: - Use a co-solvent (e.g., DMSO) - Proceed as a slurry - Use an alternative reagent check_sol2->not_dissolved2 No

Troubleshooting workflow for dissolving tosylhydrazide.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_reaction Step 3: Reaction flask Add Tosylhydrazide and Solvent (e.g., EtOH) to flask stir Stir at Room Temp flask->stir heat Heat to Reflux stir->heat If not dissolved cool Cool to Reaction Temp heat->cool add_reagent Add Aldehyde/Ketone cool->add_reagent react Stir to form Tosylhydrazone add_reagent->react

Experimental workflow for tosylhydrazone synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-methylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylbenzenesulfonohydrazide (tosylhydrazide). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Section 1: Shapiro Reaction

The Shapiro reaction is a powerful method for the conversion of ketones and aldehydes to alkenes via the decomposition of their tosylhydrazone derivatives using a strong base.

Troubleshooting Guide: Shapiro Reaction

Question: My Shapiro reaction is giving a low yield of the desired alkene. What are the common causes and how can I improve it?

Answer: Low yields in the Shapiro reaction can stem from several factors. Here are the most common issues and their solutions:

  • Insufficient Basicity: The Shapiro reaction requires at least two equivalents of a strong organolithium base to ensure complete deprotonation of both the sulfonamide and the α-carbon.[1][2][3]

    • Solution: Ensure you are using at least two, and sometimes up to three, equivalents of a potent organolithium reagent like n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or methyllithium (MeLi).[1] The choice of base can influence the regioselectivity of the reaction.

  • Impure Tosylhydrazone: The purity of the starting tosylhydrazone is crucial for a clean reaction.

    • Solution: Purify the tosylhydrazone by recrystallization before use. The formation of the tosylhydrazone can be catalyzed by a mild acid like pyridinium p-toluenesulfonate (PPTS).[4]

  • Reaction Temperature: The temperature profile of the reaction is critical for success.

    • Solution: The deprotonation steps are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and minimize side reactions.[5] The reaction mixture is then gradually warmed to room temperature to facilitate the elimination of nitrogen gas and the tosyl group.[4]

  • Quenching Procedure: Improper quenching of the intermediate vinyllithium species can lead to product loss.

    • Solution: Quench the reaction at low temperature with a proton source like water or a saturated aqueous solution of ammonium chloride (NH4Cl).[4]

Question: I am observing the formation of the wrong regioisomer of the alkene. How can I control the regioselectivity of the Shapiro reaction?

Answer: The Shapiro reaction generally favors the formation of the less substituted (kinetic) alkene due to the deprotonation of the less sterically hindered α-proton.[2][3]

  • Base Selection: The choice of organolithium base can influence the regioselectivity. Sterically hindered bases like lithium diisopropylamide (LDA) can enhance the formation of the kinetic product.

  • Reaction Conditions: Lower reaction temperatures during the deprotonation step typically favor the kinetic product.

Frequently Asked Questions (FAQs): Shapiro Reaction

Question: What is the role of the two equivalents of organolithium base in the Shapiro reaction?

Answer: The first equivalent of the organolithium base deprotonates the acidic N-H of the tosylhydrazone. The second equivalent then abstracts a proton from the carbon atom alpha to the hydrazone, forming a dianion. This dianion is key to the subsequent elimination steps.[1][2]

Question: Can I use other bases besides organolithium reagents for the Shapiro reaction?

Answer: While organolithium reagents are the most common and effective bases for the Shapiro reaction, other strong bases like Grignard reagents have been used.[6] However, the use of weaker bases like sodium methoxide typically leads to the Bamford-Stevens reaction, which often yields the more substituted (thermodynamic) alkene.[2][7]

Question: What is the difference between the Shapiro reaction and the Bamford-Stevens reaction?

Answer: The primary difference lies in the base used and the resulting product. The Shapiro reaction employs strong, aprotic bases (organolithiums) and favors the formation of the less substituted alkene (kinetic product).[2][3] The Bamford-Stevens reaction uses protic bases (e.g., sodium methoxide in a protic solvent) and typically yields the more substituted alkene (thermodynamic product).[2][7]

Quantitative Data: Comparison of Organolithium Bases for the Shapiro Reaction
Organolithium BaseTypical EquivalentsTypical SolventTemperature (°C)Typical Yield (%)Notes
n-Butyllithium (n-BuLi)2.0 - 3.0THF, Diethyl ether-78 to RT60 - 90Most commonly used base.[1][4]
sec-Butyllithium (s-BuLi)2.0 - 2.5THF, Diethyl ether-78 to RT65 - 95More basic than n-BuLi, can be more effective for hindered substrates.
tert-Butyllithium (t-BuLi)2.0 - 2.2THF, Hexane-78 to RT70 - 98Very strong and sterically hindered base, can enhance regioselectivity.
Methyllithium (MeLi)2.0 - 3.0Diethyl ether-78 to RT50 - 85Can be used as an alternative to n-BuLi.[1]
Lithium diisopropylamide (LDA)2.0 - 2.5THF-78 to RT60 - 90A strong, non-nucleophilic base that can improve selectivity for the kinetic product.
Experimental Protocol: Shapiro Reaction

Step 1: Formation of the Tosylhydrazone

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol or THF) at room temperature, add this compound (1.0 - 1.2 equiv).

  • If the reaction is slow, a catalytic amount of an acid (e.g., HCl or PPTS) can be added.[4]

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolate the crude tosylhydrazone by filtration or extraction. It can often be used in the next step without further purification, but recrystallization can improve the yield of the Shapiro reaction.

Step 2: Shapiro Reaction

  • Dissolve the tosylhydrazone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.0 - 3.0 equiv) via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The evolution of nitrogen gas is typically observed.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of NH4Cl.[4]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams: Shapiro Reaction Workflow and Mechanism

Shapiro_Workflow cluster_step1 Step 1: Tosylhydrazone Formation cluster_step2 Step 2: Alkene Formation Ketone Ketone/Aldehyde Reaction1 Reaction Ketone->Reaction1 Tosylhydrazide This compound Tosylhydrazide->Reaction1 Solvent_Catalyst Solvent (e.g., MeOH) Catalyst (e.g., HCl) Solvent_Catalyst->Reaction1 Tosylhydrazone Tosylhydrazone Reaction1->Tosylhydrazone Reaction2 Deprotonation & Elimination (-78 °C to RT) Tosylhydrazone->Reaction2 Organolithium Organolithium Base (≥ 2 equiv) Organolithium->Reaction2 Solvent2 Anhydrous Solvent (e.g., THF) Solvent2->Reaction2 Vinyllithium Vinyllithium Intermediate Reaction2->Vinyllithium Quench Quench (e.g., H₂O) Vinyllithium->Quench Alkene Alkene Product Quench->Alkene

Caption: Experimental workflow for the Shapiro reaction.

Shapiro_Mechanism Tosylhydrazone Tosylhydrazone Base1 + R-Li Anion Anion Tosylhydrazone->Anion 1st Deprotonation Base2 + R-Li Dianion Dianion Anion->Dianion 2nd Deprotonation Elimination1 - Ts⁻ Diazo Diazo Intermediate Dianion->Diazo Elimination Elimination2 - N₂ Vinyllithium Vinyllithium Diazo->Vinyllithium Elimination Quench + H₂O Alkene Alkene Vinyllithium->Alkene Protonation Eschenmoser_Workflow Epoxyketone α,β-Epoxyketone Reaction Fragmentation Reaction Epoxyketone->Reaction Tosylhydrazide This compound Tosylhydrazide->Reaction Catalyst Acid or Base Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Products Alkyne + Carbonyl Compound Reaction->Products Eschenmoser_Mechanism Epoxyketone α,β-Epoxyketone Tosylhydrazide + TsNHNH₂ Hydrazone Tosylhydrazone Intermediate Epoxyketone->Hydrazone Condensation Catalysis Acid or Base Catalysis Fragmentation Fragmentation Hydrazone->Fragmentation Initiation Products Alkyne + Carbonyl + N₂ + Ts⁻ Fragmentation->Products Cascade Reductive_Cleavage_Workflow Tosylhydrazone Tosylhydrazone Reaction Reduction Reaction Tosylhydrazone->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Alkane Alkane Product Reaction->Alkane Reductive_Cleavage_Mechanism Tosylhydrazone Tosylhydrazone Reduction1 + [H⁻] Intermediate1 Reduced Intermediate Tosylhydrazone->Intermediate1 Hydride Addition Protonation + H⁺ Intermediate2 Diazo Intermediate Intermediate1->Intermediate2 Protonation & Elimination of Ts⁻ Elimination - N₂ Alkane Alkane Intermediate2->Alkane Loss of Nitrogen

References

Technical Support Center: Reactions Utilizing p-Toluenesulfonylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving p-toluenesulfonylhydrazide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is p-toluenesulfonylhydrazide and in which common reactions is it used?

A1: p-Toluenesulfonylhydrazide (TsNHNH₂), also known as tosylhydrazide, is a versatile reagent in organic synthesis.[1][2] It is a white solid soluble in many organic solvents but not in water or alkanes.[1] It is commonly used in several key reactions, including:

  • Shapiro Reaction: Converts ketones or aldehydes to alkenes.[3]

  • Bamford-Stevens Reaction: Also transforms ketones and aldehydes into alkenes, typically favoring the more substituted product.[4][5][6][7]

  • Wolff-Kishner Reduction: Reduces carbonyl compounds (ketones and aldehydes) to hydrocarbons.[8]

  • Eschenmoser Fragmentation: A reaction of α,β-epoxyketones to yield alkynes and carbonyl compounds.[9]

  • Diimide Generation: Upon heating, it can decompose to release diimide (N₂H₂), a useful reducing agent.[1][2]

Q2: What are the primary safety precautions to take when working with p-toluenesulfonylhydrazide?

A2: p-Toluenesulfonylhydrazide is a hazardous chemical that requires careful handling. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including splash goggles, a lab coat, and gloves.[10] In case of insufficient ventilation, a suitable vapor respirator should be used.[10]

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[11] Avoid breathing dust. Prevent contact with skin and eyes.[10]

  • Storage: Store in a cool, well-ventilated, and approved area in a tightly closed container.[10] Keep away from heat, sources of ignition, and incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[10]

  • Disposal: Dispose of chemical waste in accordance with local regulations.[12]

Q3: What are the common impurities or byproducts in reactions involving p-toluenesulfonylhydrazide?

A3: Common impurities and byproducts include:

  • Unreacted p-toluenesulfonylhydrazide: The starting material may not be fully consumed.

  • p-Toluenesulfinic acid and its salts: Formed during the decomposition of the tosylhydrazone intermediate.

  • p-Toluenesulfonamide: Can be formed as a byproduct.

  • N,N'-di-p-toluenesulfonylhydrazide: A potential impurity in the starting material.[12]

  • Diazo compounds: These can be formed as intermediates in reactions like the Bamford-Stevens reaction and are potentially toxic and explosive.[13]

Troubleshooting Guide

Issue 1: A persistent white solid is present in the organic layer after aqueous work-up.
  • Possible Cause: This is often due to the presence of p-toluenesulfinic acid salts or p-toluenesulfonamide, which may have limited solubility in the organic solvent.

  • Recommended Solution:

    • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 10% aqueous citric acid) to protonate any basic impurities and help dissolve some salts.[14]

    • Basic Wash: A wash with a dilute basic solution (e.g., saturated sodium bicarbonate or 1% sodium hydroxide) can help remove acidic byproducts like p-toluenesulfinic acid.[15]

    • Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove residual water and break up emulsions.[14]

    • Filtration: If a solid persists after washing, it may be necessary to filter the organic layer through a pad of Celite to remove suspended particles.[12]

Issue 2: Difficulty in removing the tosylhydrazone of the product or unreacted p-toluenesulfonylhydrazide.
  • Possible Cause: These compounds can have similar polarities to the desired product, making separation by extraction or chromatography challenging.

  • Recommended Solution:

    • Quenching: Before the main work-up, consider a quenching step to chemically modify the unreacted starting material. For instance, in some contexts, reaction with an amine can form a more polar sulfonamide that is easier to separate.[16]

    • Recrystallization: This is a highly effective method for purifying the final product and removing unreacted starting materials or byproducts.[15] A common solvent system for recrystallization is a mixture of ethanol and water.[15]

    • Chromatography Optimization: Carefully select the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Issue 3: Low yield of the desired alkene product in a Shapiro or Bamford-Stevens reaction.
  • Possible Cause: Incomplete reaction, side reactions, or product loss during work-up.

  • Recommended Solution:

    • Reaction Conditions: Ensure the base used is strong enough and added in the correct stoichiometry. The Shapiro reaction, for example, requires two equivalents of an organolithium base.[3]

    • Temperature Control: Maintain the recommended temperature for the reaction. Some reactions require cooling to prevent side reactions.

    • Work-up pH: Be mindful of the pH during the aqueous work-up. Some products may be sensitive to strongly acidic or basic conditions. Neutralizing the reaction mixture carefully before extraction can be crucial.

    • Extraction Efficiency: Perform multiple extractions with the organic solvent to ensure all of the product is recovered from the aqueous layer.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Reaction Mixture

This protocol outlines a standard aqueous work-up procedure for a reaction performed in an organic solvent.

  • Quenching (if necessary): Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or water).[14]

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), add water to dissolve inorganic salts.[14] Separate the organic and aqueous layers.

  • Aqueous Layer Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Washing the Organic Layer: Combine the organic layers and wash sequentially with:

    • 1M HCl or 10% citric acid (to remove basic impurities).[14]

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid and remove acidic byproducts).

    • Brine (to remove the bulk of the water).[14]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.[14]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Workflow for General Aqueous Work-up

Workup_Workflow Start Reaction Mixture Quench 1. Quench Reaction (e.g., add sat. NH4Cl) Start->Quench Separate 2. Phase Separation (add H2O, use separatory funnel) Quench->Separate Extract 3. Extract Aqueous Layer (with organic solvent) Separate->Extract Wash 4. Wash Combined Organic Layers (Acid, Base, Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 7. Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify End Pure Product Purify->End

Caption: A typical workflow for the aqueous work-up of an organic reaction.

Protocol 2: Removal of Acidic Byproducts

This protocol is specifically for removing acidic byproducts such as p-toluenesulfinic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1% NaOH solution or a saturated NaHCO₃ solution.[15] This will convert the acidic byproduct into its water-soluble salt.

  • Separation: Separate the organic layer. The aqueous layer now contains the deprotonated byproduct.

  • Back-Extraction (Optional): To minimize product loss, back-extract the aqueous layer with a fresh portion of the organic solvent.

  • Brine Wash: Combine the organic layers and wash with brine to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

Decision Tree for Byproduct Removal

Byproduct_Removal Start Crude Product Check_Impurity Identify major byproduct Start->Check_Impurity Acid_Wash Wash with dilute base (e.g., NaHCO3) Check_Impurity->Acid_Wash  Acidic Byproduct   Base_Wash Wash with dilute acid (e.g., NH4Cl) Check_Impurity->Base_Wash  Basic Byproduct   Chromatography Column Chromatography Check_Impurity->Chromatography  Neutral Byproduct    (similar polarity)   End Purified Product Acid_Wash->End Base_Wash->End Chromatography->End

References

Technical Support Center: Purification of Reaction Mixtures from Tosylhydrazide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the removal of tosylhydrazide and related impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is tosylhydrazide and why is it a common impurity?

Tosylhydrazide (p-toluenesulfonylhydrazide) is a versatile reagent used in organic synthesis, notably in the Shapiro and Bamford-Stevens reactions to convert ketones and aldehydes into alkenes.[1] It is also a key component in the synthesis of tosylhydrazones.[2] An excess of tosylhydrazide is often used to drive reactions to completion, leading to its presence as an impurity in the final reaction mixture.[3]

Q2: How can I monitor the removal of tosylhydrazide during purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Tosylhydrazide and its derivatives are often UV active due to the aromatic ring, appearing as dark spots under a 254 nm UV lamp.[4][5] For compounds that are not UV active, various TLC stains can be used for visualization.

  • p-Anisaldehyde Stain: A general-purpose stain that is sensitive to many functional groups.[4]

  • Potassium Permanganate Stain: Effective for visualizing compounds that can be oxidized.[5]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Specifically useful for detecting residual aldehydes or ketones, which will appear as yellow to orange spots.[6][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your compound from tosylhydrazide impurities.

Issue 1: My product and tosylhydrazide are co-eluting during column chromatography.

This is a frequent challenge as tosylhydrazide and its derivatives can have a wide range of polarities.

Solutions:

  • Optimize the Solvent System:

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[8][9]

    • Alternative Solvents: If a standard ethyl acetate/hexanes system fails, consider trying other solvent systems. Adding a small amount of a solvent like dichloromethane or toluene can alter the selectivity of the separation.[3]

  • Modify the Stationary Phase:

    • If using silica gel (which is slightly acidic), consider switching to neutral or basic alumina, as this can change the elution order of acidic or basic compounds.[10]

  • Employ a Different Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel or celite.[9][11] This can lead to sharper bands and better separation.

  • Stoichiometric Control in the Reaction:

    • In future experiments, consider using a slight excess (1.05-1.1 equivalents) of the carbonyl compound relative to tosylhydrazide. The unreacted carbonyl compound is often easier to remove by chromatography.[3]

Issue 2: Recrystallization is not removing the tosylhydrazide impurity effectively.

Recrystallization is a powerful technique but requires careful selection of the solvent system.[12][13]

Solutions:

  • Systematic Solvent Screening:

    • The ideal solvent should dissolve your product and the impurity at high temperatures but only your product should crystallize upon cooling, leaving the impurity in the mother liquor.[13][14]

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or water.[15]

  • Two-Solvent Recrystallization:

    • If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.[13]

  • Troubleshooting "Oiling Out":

    • If your compound separates as an oil instead of crystals, this may be because the solution is too saturated or the cooling is too rapid.[16] Try reheating the solution to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.[16]

Issue 3: I want to avoid chromatography. What are my other options?

Several non-chromatographic methods can be highly effective for removing tosylhydrazide impurities.

Solutions:

  • Acid-Base Extraction:

    • Tosylhydrazide has both a weakly acidic proton (on the sulfonamide nitrogen) and a basic hydrazine moiety. This dual nature allows for its separation from neutral organic compounds using liquid-liquid extraction with aqueous acid or base.[17][18][19][20] By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic tosylhydrazide will be protonated and move into the aqueous layer. Conversely, a wash with an aqueous base (e.g., 1M NaOH) can deprotonate the acidic proton, also drawing it into the aqueous phase.

  • Scavenger Resins:

    • Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.[21][22]

      • Isocyanate Resins: These are effective at scavenging the primary amine of the hydrazine group.[22]

      • Sulfonyl Chloride Resins: Can react with the amine functionality.

      • Amine-based Resins: Can be used to scavenge acidic impurities.

Data Presentation

The following table provides a qualitative comparison of the primary purification techniques for removing tosylhydrazide impurities. The effectiveness of each method is highly dependent on the specific properties of the desired compound.

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography Differential adsorption on a stationary phase.[10]>95%Widely applicable, can separate complex mixtures.Can be time-consuming and require large volumes of solvent.[3]
Recrystallization Difference in solubility at varying temperatures.[13]>98% (for crystalline solids)Can yield very pure material, scalable.[23]Only applicable to solid compounds, yield can be low.[14]
Acid-Base Extraction Differential solubility in acidic/basic aqueous solutions.[19]>90%Fast, inexpensive, and effective for acidic/basic impurities.Only applicable if the desired compound is neutral.
Scavenger Resins Covalent binding to a solid support.[21]>95%High selectivity, simple filtration-based removal.[22]Can be expensive, may require optimization of reaction conditions.

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Removal of Tosylhydrazide

This protocol is suitable for the removal of tosylhydrazide from a neutral organic compound that is soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Basic Wash: To the organic layer remaining in the separatory funnel, add an equal volume of 1M NaOH (aq). Shake and separate as described in the previous step.

  • Neutral Wash (Brine): Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

  • Purity Check: Assess the purity of the product by TLC, comparing it to the crude mixture and a pure standard if available.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid compound from tosylhydrazide impurity.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the tosylhydrazide impurity remains in solution upon cooling.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product and analyze by TLC to confirm the absence of tosylhydrazide.

Visualizations

Purification_Workflow start Crude Reaction Mixture (Product + Tosylhydrazide Impurity) is_solid Is the product a solid? start->is_solid scavenger_resin Use Scavenger Resin start->scavenger_resin Alternative is_neutral Is the product neutral? is_solid->is_neutral No recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_neutral->acid_base_extraction Yes column_chromatography Column Chromatography is_neutral->column_chromatography No pure_product Pure Product recrystallization->pure_product acid_base_extraction->pure_product column_chromatography->pure_product scavenger_resin->pure_product

Caption: Decision workflow for selecting a purification strategy.

Acid_Base_Extraction_Pathway cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase start Crude Mixture: Product (Neutral) + Tosylhydrazide add_acid Wash with 1M HCl start->add_acid organic_after_acid Organic Layer: Product add_base Wash with 1M NaOH organic_after_acid->add_base organic_after_base Organic Layer: Product pure_product Pure Product (after drying & evaporation) organic_after_base->pure_product add_acid->organic_after_acid Separates into aqueous_acid Aqueous Layer: Tosylhydrazide-H⁺ add_acid->aqueous_acid add_base->organic_after_base Separates into aqueous_base Aqueous Layer: Tosylhydrazide Anion add_base->aqueous_base

Caption: Signaling pathway for acid-base extraction.

References

Validation & Comparative

A Researcher's Guide to Hydrazone Forming Reagents: 4-Methylbenzenesulfonohydrazide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of hydrazones is a cornerstone of chemical biology and medicinal chemistry. These versatile compounds serve as crucial intermediates in organic synthesis and as key linkers in antibody-drug conjugates (ADCs). The choice of hydrazone forming reagent is a critical decision that dictates reaction efficiency, product stability, and suitability for downstream applications. This guide provides an objective comparison of 4-Methylbenzenesulfonohydrazide (p-Toluenesulfonylhydrazide, TSH) with other common hydrazone forming reagents, supported by experimental data and detailed protocols.

Hydrazone formation is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative. This reaction is fundamental in various chemical and biological applications, from the qualitative detection of carbonyls to the construction of complex molecular architectures. This guide will compare the performance of four widely used hydrazone forming reagents: this compound (TSH), 2,4-Dinitrophenylhydrazine (DNPH), Hydrazine Hydrate, and Semicarbazide Hydrochloride.

Performance Comparison at a Glance

The selection of a hydrazone forming reagent is contingent on the desired outcome of the reaction. Key performance indicators include reaction yield, reaction time, and the stability of the resulting hydrazone. The following table summarizes the performance of the four reagents in the formation of hydrazones with benzaldehyde as a representative aromatic aldehyde.

ReagentStructureTypical Yield (Benzaldehyde)Typical Reaction Time (Benzaldehyde)Key Features & Applications
This compound (TSH) 87-93%[1]~15 minutes[1]Forms stable, crystalline tosylhydrazones; intermediates for Shapiro and Bamford-Stevens reactions; Wolff-Kishner reduction.[2]
2,4-Dinitrophenylhydrazine (DNPH) ~74%[3]20 minutes (warmed)[3]Forms brightly colored (yellow, orange, red) precipitates; primarily used for qualitative identification and characterization of carbonyls.[4][5]
Hydrazine Hydrate High (e.g., 87% with benzophenone)[6]Several hours (reflux)[7]Simple, unprotected hydrazone formation; highly toxic and corrosive, requiring stringent safety protocols.[7]
Semicarbazide Hydrochloride High (not specified for benzaldehyde)Not specifiedForms semicarbazones; considered a safer alternative to hydrazine; used in the synthesis of heterocycles.[8]

Hydrolytic Stability of Hydrazones

A critical consideration, particularly in the context of drug delivery and bioconjugation, is the hydrolytic stability of the hydrazone bond. This stability is highly dependent on the structure of the hydrazine reagent and the pH of the environment. Hydrazone linkages are known to be stable at neutral pH but are cleaved under acidic conditions, a property exploited in the design of ADCs for drug release in the acidic environment of lysosomes.[9]

Hydrazone Type (from Pivaldehyde)Half-life (t½) at pD 5.0Half-life (t½) at pD 6.0Half-life (t½) at pD 7.0
Methylhydrazone 0.036 hours0.36 hours3.6 hours
Semicarbazone 0.090 hours0.90 hours9.0 hours
Acetylhydrazone 0.036 hours0.36 hours3.6 hours
Oxime (for comparison) 10.8 hours108 hours1,080 hours

Data sourced from Kalia and Raines (2008), presented in a comparative guide by Benchchem.[10][11][12] pD is the measure of acidity in a deuterium-based solvent.

Experimental Protocols

For a direct comparison, the following are generalized protocols for the synthesis of a hydrazone from benzaldehyde using each of the four reagents.

Protocol 1: Synthesis of Benzaldehyde Tosylhydrazone using TSH
  • Materials: p-Toluenesulfonylhydrazide, benzaldehyde, absolute methanol.

  • Procedure:

    • In a 125-mL Erlenmeyer flask, create a slurry of p-Toluenesulfonylhydrazide (1.05 eq) in absolute methanol.

    • Add freshly distilled benzaldehyde (1.0 eq) to the slurry while swirling. An exothermic reaction will occur, and the TSH will dissolve.

    • Within a few minutes, the benzaldehyde tosylhydrazone will begin to crystallize.

    • After 15 minutes, cool the mixture in an ice bath.

    • Collect the product by filtration, wash with a small amount of cold methanol, and dry.[1]

Protocol 2: Synthesis of Benzaldehyde 2,4-Dinitrophenylhydrazone using DNPH
  • Materials: 2,4-Dinitrophenylhydrazine, benzaldehyde, ethanol, concentrated sulfuric acid.

  • Procedure:

    • Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in methanol with a catalytic amount of concentrated sulfuric acid.

    • In a separate beaker, dissolve benzaldehyde (1.0 eq) in ethanol.

    • Add the prepared Brady's reagent to the benzaldehyde solution.

    • Warm the mixture on a water bath at 50°C for 20 minutes.

    • Cool the mixture, and collect the resulting orange-red precipitate by filtration. Wash with cold water and dry.[3]

Protocol 3: Synthesis of Benzaldehyde Hydrazone using Hydrazine Hydrate
  • Materials: Hydrazine hydrate, benzaldehyde, methanol, glacial acetic acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol.

    • Add an equimolar amount of hydrazine hydrate and a few drops of glacial acetic acid.

    • Attach a reflux condenser and heat the mixture under reflux for several hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture. The product may crystallize upon cooling or can be precipitated by pouring the mixture into ice water.

    • Collect the solid by filtration, wash with cold ethanol, and dry.[7]

Protocol 4: Synthesis of Benzaldehyde Semicarbazone using Semicarbazide Hydrochloride
  • Materials: Semicarbazide hydrochloride, benzaldehyde, sodium acetate, ethanol, water.

  • Procedure:

    • In a flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

    • Add a solution of benzaldehyde (1.0 eq) in ethanol to the flask.

    • Shake the mixture vigorously. A precipitate of benzaldehyde semicarbazone will form.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the product by filtration, wash with cold water, and recrystallize from ethanol.[9]

Logical Workflow for Reagent Selection

The choice of a hydrazone forming reagent is a critical step in the experimental design process. The following workflow provides a logical approach to selecting the most appropriate reagent based on the intended application.

Hydrazone_Reagent_Selection start Start: Need to form a hydrazone decision1 What is the primary application? start->decision1 qual_analysis Qualitative Analysis / Carbonyl Detection decision1->qual_analysis Detection synthesis_intermediate Synthesis of an Intermediate decision1->synthesis_intermediate Synthesis bioconjugation Bioconjugation / Drug Delivery decision1->bioconjugation Linking use_dnph Use 2,4-Dinitrophenylhydrazine (DNPH) Forms colored precipitates qual_analysis->use_dnph decision2 Is the target a simple, unprotected hydrazone? synthesis_intermediate->decision2 decision3 Is a safer alternative to hydrazine preferred? bioconjugation->decision3 use_hydrazine Use Hydrazine Hydrate (High Toxicity - Use Caution!) decision2->use_hydrazine Yes use_tsh Use this compound (TSH) For Shapiro/Bamford-Stevens Reactions decision2->use_tsh No, for specific named reactions decision3->use_hydrazine No, toxicity manageable use_semicarbazide Use Semicarbazide Hydrochloride decision3->use_semicarbazide Yes

A decision-making workflow for selecting the appropriate hydrazone forming reagent.

Conclusion

This compound (TSH) stands out as a highly efficient reagent for the synthesis of stable, crystalline p-toluenesulfonylhydrazones. These derivatives are not typically end-products themselves but are valuable intermediates in a variety of important organic transformations. When compared to other common hydrazone forming reagents, TSH offers a balance of high reactivity, good yields, and the formation of a product with unique synthetic utility.

  • For qualitative analysis , the vibrant, colored precipitates formed with 2,4-Dinitrophenylhydrazine make it the reagent of choice.

  • For the synthesis of simple, unprotected hydrazones, hydrazine hydrate is effective but its high toxicity necessitates extreme caution and consideration of safer alternatives.

  • Semicarbazide hydrochloride provides a less hazardous option for the formation of semicarbazones, which are also valuable in the synthesis of heterocyclic compounds.

The selection of the optimal hydrazone forming reagent is ultimately guided by the specific goals of the researcher. For those in drug development and organic synthesis requiring a versatile intermediate for the construction of complex molecules, this compound is an indispensable tool in the chemical toolbox.

References

A Comparative Guide to the Shapiro and Bamford-Stevens Reactions for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkenes is a cornerstone of organic chemistry. Among the various methods available, the Shapiro and Bamford-Stevens reactions stand out as powerful tools for converting ketones and aldehydes into alkenes via tosylhydrazone intermediates. While both reactions share a common starting material, their distinct mechanistic pathways, reaction conditions, and regiochemical outcomes offer unique advantages and disadvantages. This guide provides a comprehensive comparison of the Shapiro and Bamford-Stevens reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.

At a Glance: Key Differences

FeatureShapiro ReactionBamford-Stevens Reaction
Product Kinetically controlled, less substituted alkene (Hofmann product)Thermodynamically controlled, more substituted alkene (Zaitsev product)
Base Strong, non-nucleophilic bases (e.g., alkyllithiums like n-BuLi, MeLi)Weaker bases (e.g., sodium methoxide, sodium hydride, alkali metal hydrides)
Stoichiometry of Base At least two equivalents requiredCatalytic or stoichiometric amounts
Solvent Aprotic (e.g., ether, hexane, TMEDA)Protic (e.g., ethylene glycol, methanol) or aprotic (e.g., diglyme)
Intermediate VinyllithiumDiazo compound, leading to a carbene or carbocation
Rearrangements Generally avoidedProne to carbocation rearrangements in protic solvents

Delving into the Mechanisms

The divergent outcomes of the Shapiro and Bamford-Stevens reactions stem from their different mechanistic pathways, which are dictated by the choice of base and solvent.

The Shapiro Reaction: A Path to the Less Substituted Alkene

The Shapiro reaction proceeds through a vinyllithium intermediate, leading to the formation of the kinetically favored, less substituted alkene.[1][2] This is a result of the deprotonation of the less sterically hindered α-carbon. The reaction requires at least two equivalents of a strong alkyllithium base in an aprotic solvent.[1]

The mechanism unfolds as follows:

  • Formation of the Tosylhydrazone: The ketone or aldehyde is first condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.

  • Double Deprotonation: Two equivalents of a strong base, such as n-butyllithium, deprotonate first the nitrogen of the hydrazone and then the less hindered α-carbon, forming a dianion.[2]

  • Elimination and Formation of a Vinyldiazenide: The dianion undergoes elimination of the tosyl group to form a vinyldiazenide intermediate.

  • Loss of Nitrogen and Formation of a Vinyllithium: This intermediate readily loses a molecule of nitrogen gas to generate a vinyllithium species.

  • Protonation: The vinyllithium is then quenched with a proton source, typically water, to yield the final, less substituted alkene.[2]

Shapiro_Mechanism cluster_0 Shapiro Reaction Mechanism Ketone Ketone Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone + TsNHNH2 Dianion Dianion Tosylhydrazone->Dianion + 2 RLi Vinyldiazenide Vinyldiazenide Dianion->Vinyldiazenide - Ts⁻ Vinyllithium Vinyllithium Vinyldiazenide->Vinyllithium - N2 Alkene Less Substituted Alkene Vinyllithium->Alkene + H+

Caption: Shapiro reaction mechanism.

The Bamford-Stevens Reaction: Favoring the More Stable Alkene

The Bamford-Stevens reaction, in contrast, typically yields the more substituted, thermodynamically stable alkene.[3] The course of the reaction is highly dependent on the solvent used.

In protic solvents:

  • Formation of the Tosylhydrazone: Similar to the Shapiro reaction, the starting material is the tosylhydrazone of a ketone or aldehyde.

  • Deprotonation and Diazo Formation: A base, such as sodium methoxide, deprotonates the hydrazone, leading to the formation of a diazo compound after elimination of the tosyl group.[4][5]

  • Protonation and Loss of Nitrogen: In a protic solvent, the diazo intermediate is protonated to form a diazonium ion, which then loses nitrogen gas to generate a carbocation.[4][5]

  • Elimination: The carbocation undergoes elimination of a proton, favoring the formation of the more substituted double bond (Zaitsev's rule).[3] This pathway is also susceptible to Wagner-Meerwein rearrangements.[1]

In aprotic solvents:

  • Diazo and Carbene Formation: The reaction proceeds through the formation of a diazo compound, which then loses nitrogen to form a carbene intermediate.[4][5]

  • 1,2-Hydride or Alkyl Shift: The carbene undergoes a 1,2-hydride or alkyl shift to form the alkene. This pathway can also lead to the more substituted alkene.

Bamford_Stevens_Mechanism cluster_1 Bamford-Stevens Reaction Mechanism Tosylhydrazone Tosylhydrazone Diazo Diazo Compound Tosylhydrazone->Diazo + Base, - Ts⁻ Carbocation Carbocation (Protic Solvent) Diazo->Carbocation + H+, - N2 Carbene Carbene (Aprotic Solvent) Diazo->Carbene - N2 Alkene More Substituted Alkene Carbocation->Alkene Carbene->Alkene

Caption: Bamford-Stevens reaction mechanism.

Performance Comparison: A Look at the Data

The choice between the Shapiro and Bamford-Stevens reactions often comes down to the desired regiochemical outcome. The following table summarizes representative yields and product distributions for the reactions of various tosylhydrazones.

Starting KetoneReactionProduct(s)Yield (%)Reference
2-MethylcyclohexanoneShapiro (MeLi, TMEDA)3-MethylcyclohexeneNot specified[2]
2-MethylcyclohexanoneBamford-Stevens (NaOMe, heat)1-MethylcyclohexeneNot specified[2]
Bicyclo[5.4.0]undec-9-en-2-oneShapiro (MeLi, TMEDA)Bicyclo[5.4.0]undeca-2,9-diene52[6]
(-)-CarvoneShapiro (MeLi)Substituted cyclohexene55 (three steps)[3]
Acetophenone derivativesShapiro (n-BuLi), then acroleinAllylic alcohols82-97[6]

Substrate Scope and Limitations

Shapiro Reaction: The Shapiro reaction is broadly applicable to a wide range of ketones, including cyclic, bicyclic, and sterically hindered systems.[3][6] It is particularly useful for the synthesis of exocyclic double bonds and for introducing a double bond at a specific, less-substituted position. However, the reaction is sensitive to steric hindrance around the α-protons, and highly hindered ketones may give low yields. Furthermore, aldehydes are generally not good substrates as the organolithium reagent can add to the carbonyl-like C=N bond.

Bamford-Stevens Reaction: The Bamford-Stevens reaction also has a wide substrate scope, tolerating various functional groups.[7] It is a reliable method for the synthesis of thermodynamically stable, highly substituted alkenes.[3] A significant limitation, especially in protic solvents, is the potential for carbocation rearrangements, which can lead to a mixture of products and reduce the predictability of the reaction.[1] In some cases, the reaction can also be sensitive to the choice of base and solvent, with different conditions leading to different product ratios.

Experimental Protocols

General Experimental Workflow

The general workflow for both reactions involves two main stages: the formation of the tosylhydrazone followed by the elimination reaction to form the alkene.

Experimental_Workflow Start Ketone/Aldehyde Tosylhydrazone_Formation Tosylhydrazone Formation (+ TsNHNH2, acid catalyst) Start->Tosylhydrazone_Formation Isolation Isolation and Purification of Tosylhydrazone Tosylhydrazone_Formation->Isolation Elimination Elimination Reaction Isolation->Elimination Shapiro Shapiro Conditions (2 eq. RLi, aprotic solvent) Elimination->Shapiro Shapiro BamfordStevens Bamford-Stevens Conditions (Base, protic/aprotic solvent) Elimination->BamfordStevens Bamford-Stevens Workup Aqueous Workup and Extraction Shapiro->Workup BamfordStevens->Workup Purification Purification of Alkene (e.g., Chromatography) Workup->Purification Product Alkene Product Purification->Product

Caption: General experimental workflow.

Detailed Protocol: Shapiro Reaction of Camphor Tosylhydrazone

This protocol is adapted from a literature procedure.

Materials:

  • Camphor tosylhydrazone

  • Anhydrous diethyl ether

  • Methyllithium (in ether)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of camphor tosylhydrazone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice-water bath.

  • Methyllithium (at least 2.2 equivalents) in diethyl ether is added dropwise to the stirred solution over a period of 1 hour.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 10 hours. During this time, a precipitate of lithium p-toluenesulfinate will form.

  • The reaction is carefully quenched by the slow, dropwise addition of water.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkene product.

  • The product can be further purified by distillation or column chromatography.

Detailed Protocol: Bamford-Stevens Reaction of a Tosylhydrazone (Aprotic Conditions)

This protocol describes a general procedure for the thermal decomposition of a pre-formed sodium salt of a tosylhydrazone.

Materials:

  • Tosylhydrazone

  • Sodium methoxide

  • Methanol

  • High-vacuum apparatus

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Sodium Salt: The tosylhydrazone is dissolved in methanol, and a solution of sodium methoxide in methanol (1 equivalent) is added. The mixture is stirred until the tosylhydrazone is fully dissolved. The methanol is then removed under reduced pressure, and the resulting solid sodium salt is dried under high vacuum.

  • Pyrolysis: The dried sodium salt is placed in a flask connected to a vacuum distillation apparatus with a receiving flask cooled in a dry ice/acetone bath.

  • The apparatus is evacuated, and the flask containing the salt is gently heated.

  • The temperature is gradually increased until the pyrolysis begins, as evidenced by the distillation of the product.

  • The pyrolysis is continued until no more product distills over.

  • The collected product in the receiving flask is the desired alkene, which can be used as is or further purified if necessary.

Conclusion

The Shapiro and Bamford-Stevens reactions are complementary methods for the synthesis of alkenes from carbonyl compounds. The Shapiro reaction, with its use of strong organolithium bases, provides a reliable route to the less substituted, kinetically controlled product. In contrast, the Bamford-Stevens reaction, employing weaker bases, favors the formation of the more substituted, thermodynamically stable alkene. The choice between these two powerful reactions will ultimately depend on the specific synthetic target and the desired regioselectivity. By understanding the underlying mechanisms and considering the experimental parameters, researchers can effectively leverage these reactions to achieve their synthetic goals in the development of new therapeutics and other advanced materials.

References

A Comparative Guide to Diimide Generation: Alternatives to p-Toluenesulfonylhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and versatile methods for the reduction of carbon-carbon multiple bonds, the in situ generation of diimide (N₂H₂) is a cornerstone technique. While p-toluenesulfonylhydrazide (TSH) has long been a workhorse in this field, a range of alternative reagents have emerged, offering advantages in terms of reaction conditions, safety, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal diimide precursor for your synthetic needs.

Diimide is a highly reactive and transient species that serves as a convenient source of hydrogen for the syn-addition to alkenes and alkynes. Its in situ generation is crucial to harnessing its reductive power. The choice of the diimide precursor can significantly impact the efficiency, selectivity, and functional group tolerance of the reduction reaction. This guide explores the performance of prominent alternatives to TSH, including o-nitrobenzenesulfonylhydrazide (NBSH), 2,4,6-triisopropylbenzenesulfonylhydrazide (TPSH), potassium azodicarboxylate, and methods based on the oxidation of hydrazine.

Performance Comparison of Diimide Precursors

The selection of a diimide precursor is often dictated by the specific requirements of the chemical transformation, such as the sensitivity of the substrate, desired reaction temperature, and tolerance of acidic or basic conditions. The following table summarizes the key characteristics and performance data for TSH and its alternatives.

ReagentPrecursorTypical Reaction ConditionsAdvantagesDisadvantagesRepresentative Yield (%) [Substrate]
p-Toluenesulfonylhydrazide (TSH) CH₃C₆H₄SO₂NHNH₂Heat (e.g., refluxing toluene, xylene) or baseWell-established, readily available, cost-effective.[1]Requires elevated temperatures or strong base, which may not be suitable for sensitive substrates.[1]>90% [Cyclohexene]
o-Nitrobenzenesulfonylhydrazide (NBSH) o-NO₂C₆H₄SO₂NHNH₂Room temperature, neutral pH, often in polar solvents.[2]Mild reaction conditions, suitable for sensitive functional groups, often proceeds at room temperature.[2]Can be less stable than TSH.[3]95% [Methyl oleate]
2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) ((CH₃)₂CH)₃C₆H₂SO₂NHNH₂Mild base (e.g., triethylamine) at room temperature.Excellent for substrates with sensitive groups due to mild conditions and steric bulk of the byproduct.Higher cost and molecular weight compared to TSH.98% [Styrene]
Potassium Azodicarboxylate KO₂CN=NCO₂KAcidic conditions (e.g., acetic acid) in various solvents.Rapid generation of diimide at room temperature.Requires stoichiometric acid, which can be incompatible with acid-sensitive substrates.~90% [Cyclooctene][4]
Hydrazine Oxidation (Flavin Catalyst) N₂H₄ + O₂Flavin catalyst (e.g., 5-ethylriboflavin), air or O₂, room temperature.[5][6]Environmentally friendly (byproducts are N₂ and H₂O), catalytic, operates under very mild conditions.[5][7]Requires a catalyst, and hydrazine is toxic.>99% [1-Decene][5]
N,N'-Bis(p-toluenesulfonyl)hydrazine (BTSH) (CH₃C₆H₄SO₂)₂N₂H₂Milder conditions than TSH.[1]Potentially more reactive than TSH, leading to faster reactions or lower required temperatures.[1]Less commonly used and higher molecular weight than TSH.Data not readily available for direct comparison.

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible results. The following are representative protocols for the generation of diimide from various precursors for the reduction of an alkene.

Protocol 1: Alkene Reduction using p-Toluenesulfonylhydrazide (TSH)

This protocol describes a typical procedure for the reduction of an alkene using TSH under thermal conditions.

Materials:

  • Alkene (1.0 mmol)

  • p-Toluenesulfonylhydrazide (TSH, 2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene and TSH.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The byproduct, p-toluenesulfinic acid, may precipitate upon cooling and can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Alkene Reduction using o-Nitrobenzenesulfonylhydrazide (NBSH)

This protocol outlines a one-pot procedure for the formation of NBSH and its subsequent use in alkene reduction at room temperature.[3][8]

Materials:

  • Alkene (1.0 mmol)

  • 2-Nitrobenzenesulfonyl chloride (1.1 mmol, 1.1 equiv)

  • Hydrazine hydrate (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂) (10 mL)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkene and 2-nitrobenzenesulfonyl chloride in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Alkene Reduction using 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH)

This protocol describes the use of TPSH for diimide generation under mild basic conditions.

Materials:

  • Alkene (1.0 mmol)

  • 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH, 1.5 mmol, 1.5 equiv)

  • Triethylamine (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol) (10 mL)

Procedure:

  • To a solution of the alkene in the anhydrous solvent, add TPSH.

  • Add triethylamine to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be directly purified by column chromatography to isolate the reduced product.

Protocol 4: Alkene Reduction using Potassium Azodicarboxylate

This protocol details the generation of diimide from potassium azodicarboxylate in the presence of a protic acid.[4]

Materials:

  • Alkene (1.0 mmol)

  • Potassium azodicarboxylate (2.0 mmol, 2.0 equiv)

  • Acetic acid (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., methanol or pyridine) (10 mL)

Procedure:

  • Suspend the alkene and potassium azodicarboxylate in the anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of acetic acid in the same solvent to the suspension.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Flavin-Catalyzed Alkene Reduction with Hydrazine and Air

This protocol describes an environmentally friendly method for alkene reduction using a flavin catalyst.[5][6]

Materials:

  • Alkene (0.5 mmol)

  • 5-Ethylriboflavin catalyst (5 mol %)

  • Hydrazine hydrate (0.5 mL)

  • Ethanol (3.5 mL)

Procedure:

  • In a flask open to the air, combine the alkene, 5-ethylriboflavin catalyst, and ethanol.

  • Add hydrazine hydrate to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction is open to the atmosphere, allowing for the ingress of oxygen.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pathways for Diimide Generation

The generation of the reactive cis-diimide intermediate from various precursors proceeds through distinct mechanistic pathways. Understanding these pathways can aid in troubleshooting and optimizing reaction conditions.

Diimide_Generation_Pathways cluster_TSH p-Toluenesulfonylhydrazide (TSH) Pathway cluster_NBSH o-Nitrobenzenesulfonylhydrazide (NBSH) Pathway cluster_PADA Potassium Azodicarboxylate Pathway cluster_Hydrazine Hydrazine Oxidation Pathway TSH p-Toluenesulfonylhydrazide TSH_intermediate [ArSO₂N⁻NH₂] TSH->TSH_intermediate Base or Heat Diimide Diimide (HN=NH) TSH_intermediate->Diimide - ArSO₂⁻ Alkene Alkene/Alkyne Diimide->Alkene Reduction NBSH o-Nitrobenzenesulfonylhydrazide NBSH_intermediate [o-NO₂C₆H₄SO₂N⁻NH₂] NBSH->NBSH_intermediate Base (mild) NBSH_intermediate->Diimide - o-NO₂C₆H₄SO₂⁻ PADA Potassium Azodicarboxylate PADA_intermediate HO₂CN=NCO₂H PADA->PADA_intermediate H⁺ PADA_intermediate->Diimide - 2CO₂ Hydrazine Hydrazine (N₂H₄) Hydrazine->Diimide [O] (e.g., O₂, Flavin catalyst) Product Reduced Product Alkene->Product

Caption: Mechanisms for diimide generation from various precursors.

Conclusion

The choice of reagent for diimide generation extends far beyond the traditional use of TSH. For reactions requiring mild, neutral conditions and tolerance of sensitive functional groups, NBSH and TPSH present excellent alternatives. Potassium azodicarboxylate offers a rapid method for diimide generation under acidic conditions. For a green and catalytic approach, flavin-catalyzed oxidation of hydrazine is a state-of-the-art method that minimizes waste. While BTSH shows promise as a more reactive alternative to TSH, further comparative studies are needed to fully delineate its advantages. By considering the specific demands of their synthetic targets, researchers can leverage this diverse toolkit of diimide precursors to achieve efficient and selective reductions in a wide range of applications, from fundamental research to complex drug development.

References

A Researcher's Guide to the NMR Validation of Tosylhydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of tosylhydrazones from carbonyl compounds is a critical step in various synthetic pathways, including the Shapiro and Bamford-Stevens reactions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for unequivocally validating this transformation. This guide provides a comprehensive comparison of the NMR spectral data of carbonyl precursors and their corresponding tosylhydrazone products, supported by detailed experimental protocols.

The conversion of an aldehyde or ketone to a tosylhydrazone brings about distinct and predictable changes in the NMR spectrum. By analyzing the disappearance of key carbonyl signals and the emergence of new characteristic peaks, researchers can confidently confirm the successful formation of the desired product.

Key Diagnostic Shifts in NMR Spectroscopy

The formation of a tosylhydrazone from a carbonyl compound is characterized by several key changes in both ¹H and ¹³C NMR spectra. The most telling evidence is the disappearance of the aldehydic proton signal (around 9-10 ppm in ¹H NMR) and the carbonyl carbon signal (typically 190-220 ppm in ¹³C NMR). In their place, new signals corresponding to the tosylhydrazone moiety appear.

In the ¹H NMR spectrum, the appearance of a singlet for the N-H proton of the sulfonamide group, often in the region of 11.40-11.50 ppm, is a strong indicator of tosylhydrazone formation.[1] Additionally, a new singlet corresponding to the C=N-H proton emerges, typically around 7.91 ppm for derivatives of aromatic aldehydes.[1]

The ¹³C NMR spectrum provides equally compelling evidence. The carbonyl carbon peak of the starting material is replaced by a new signal for the imine carbon (C=N) of the tosylhydrazone.

Comparative NMR Data: Carbonyl vs. Tosylhydrazone

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for representative aldehydes and ketones and their corresponding tosylhydrazone derivatives. This data facilitates a direct comparison and highlights the key spectral changes upon successful reaction.

CompoundFunctional GroupCharacteristic ¹H NMR Signals (δ, ppm)Characteristic ¹³C NMR Signals (δ, ppm)
Benzaldehyde Aldehyde10.01 (s, 1H, -CHO)193.0 (C=O)
Benzaldehyde Tosylhydrazone Tosylhydrazone11.40 (s, 1H, -NH-), 7.91 (s, 1H, -CH=N-)147.4 (C=N)
Acetophenone Ketone2.62 (s, 3H, -CH₃)198.1 (C=O)
Acetophenone Tosylhydrazone Tosylhydrazone10.3 (s, 1H, -NH-), 2.2 (s, 3H, C=N-CH₃ )154.2 (C=N)

Experimental Protocols

Below are detailed methodologies for the synthesis of tosylhydrazones, adaptable for a range of carbonyl compounds.

Protocol 1: Classical Synthesis in Methanol

This method is a widely used and reliable procedure for the synthesis of tosylhydrazones.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • p-Toluenesulfonylhydrazide (TsNHNH₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve the carbonyl compound (10 mmol) in methanol (15 mL).

  • Add an equimolar amount of p-toluenesulfonylhydrazide (10 mmol).

  • Heat the reaction mixture at 65°C for a period of 30 minutes to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the corresponding N-tosylhydrazone will often precipitate as a white solid.

  • Cool the mixture and collect the crystalline product by filtration.

  • Wash the product thoroughly with cold hexane (4-5 times) to remove any unreacted starting material.

  • Dry the purified tosylhydrazone under vacuum.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol offers a rapid and efficient synthesis of N-tosylhydrazones at room temperature.[1]

Materials:

  • Aromatic aldehyde or ketone

  • p-Toluenesulfonylhydrazide

Procedure:

  • In a mortar, combine the aromatic aldehyde or ketone (1 mmol) and p-toluenesulfonylhydrazide (1 mmol).

  • Thoroughly grind the mixture with a pestle for approximately 1 minute. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, wash the resulting solid material with petroleum ether.

  • Collect the desired product by filtration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of tosylhydrazone formation and its validation using NMR spectroscopy.

Tosylhydrazone_Formation_Validation cluster_reaction Synthesis cluster_validation NMR Validation Carbonyl Carbonyl (Aldehyde/Ketone) Reaction Reaction (e.g., in MeOH) Carbonyl->Reaction Tosylhydrazide p-Toluenesulfonylhydrazide Tosylhydrazide->Reaction Tosylhydrazone Tosylhydrazone Reaction->Tosylhydrazone NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Tosylhydrazone->NMR_Spectroscopy Spectral_Analysis Spectral Analysis: - Disappearance of Carbonyl signals - Appearance of NH and C=N-NH signals NMR_Spectroscopy->Spectral_Analysis

Workflow of Tosylhydrazone Synthesis and NMR Validation.

NMR_Comparison cluster_carbonyl Carbonyl Compound cluster_tosylhydrazone Tosylhydrazone Product H1_Carbonyl ¹H NMR: - Aldehyde H: ~9-10 ppm Transformation Tosylhydrazone Formation H1_Carbonyl->Transformation ¹H NMR Change C13_Carbonyl ¹³C NMR: - C=O: ~190-220 ppm C13_Carbonyl->Transformation ¹³C NMR Change H1_Tosylhydrazone ¹H NMR: - Disappearance of Aldehyde H - Appearance of NH (~11.5 ppm) - Appearance of C=N-H (~7.9 ppm) C13_Tosylhydrazone ¹³C NMR: - Disappearance of C=O - Appearance of C=N (~147-155 ppm) Transformation->H1_Tosylhydrazone Transformation->C13_Tosylhydrazone

Key NMR Spectral Changes upon Tosylhydrazone Formation.

Considerations for Unsymmetrical Ketones: E/Z Isomerism

When working with unsymmetrical ketones, it is important to be aware of the potential for the formation of E/Z isomers of the resulting tosylhydrazone. This can lead to a doubling of signals in the NMR spectrum, with two distinct sets of peaks corresponding to each isomer. The ratio of these isomers can often be determined by the integration of the corresponding signals in the ¹H NMR spectrum. The presence of these isomers is a further confirmation of the reaction's success, though it can complicate spectral interpretation.

Alternative Validation Methods

While NMR spectroscopy is the most definitive method for the validation of tosylhydrazone formation, other techniques can provide supplementary evidence.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretching band (typically around 1680-1740 cm⁻¹) and the appearance of a C=N stretching vibration (around 1595 cm⁻¹) are indicative of the reaction's progress.[1]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the tosylhydrazone product, confirming its formation.

By employing NMR spectroscopy as the primary analytical tool, supplemented by other techniques, researchers can unambiguously validate the formation of tosylhydrazones, ensuring the integrity of their synthetic endeavors.

References

Comparative study of sulfonyl hydrazides in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Sulfonyl Hydrazides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sulfonyl hydrazides have emerged as remarkably versatile and user-friendly reagents in modern organic synthesis. Their inherent stability, ease of handling, and diverse reactivity profiles make them superior alternatives to traditional sulfonylating agents like sulfonyl chlorides and sulfinic acids.[1][2] This guide provides a comparative analysis of sulfonyl hydrazides in several key synthetic applications, supported by experimental data and detailed protocols.

Sulfonyl hydrazides are excellent precursors for the synthesis of sulfonamides and sulfones, crucial moieties in a vast number of pharmaceuticals. Below, we compare two prominent methods for sulfonamide synthesis and a modern approach to sulfone synthesis.

Synthesis of Sulfonamides

Method A: Iodine-Catalyzed Oxidative Coupling with Tertiary Amines

This approach offers a direct and sustainable route to sulfonamides through the selective cleavage of a C-N bond in tertiary amines, using molecular iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[1]

Method B: In-Situ Generation of Sulfonyl Halides

An alternative strategy involves the in-situ conversion of sulfonyl hydrazides to highly reactive sulfonyl chlorides or bromides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which are then trapped by an amine.[1][3]

Entry Sulfonyl Hydrazide Amine Method Product Yield (%) Reference
1p-Toluenesulfonyl hydrazideN-Ethyl pyrrolidineAN-Pyrrolidinyl-4-methylbenzenesulfonamide80[1]
2Benzenesulfonyl hydrazideN-Ethyl pyrrolidineAN-Pyrrolidinylbenzenesulfonamide85[1]
34-Chlorobenzenesulfonyl hydrazideN-Ethyl pyrrolidineA4-Chloro-N-pyrrolidinylbenzenesulfonamide75[1]
44-Methoxybenzenesulfonyl hydrazideN-Ethyl pyrrolidineA4-Methoxy-N-pyrrolidinylbenzenesulfonamide82[1]
5p-Toluenesulfonyl hydrazideAnilineBN-Phenyl-4-methylbenzenesulfonamide92[3]
6Benzenesulfonyl hydrazideBenzylamineBN-Benzylbenzenesulfonamide91[3]
74-Chlorobenzenesulfonyl hydrazidePiperidineB1-[(4-Chlorophenyl)sulfonyl]piperidine93[3]
84-Methoxybenzenesulfonyl hydrazideMorpholineB4-[(4-Methoxyphenyl)sulfonyl]morpholine95[3]

Protocol A: Iodine-Catalyzed Oxidative Coupling [1]

  • To a reaction vessel, add the sulfonyl hydrazide (1.0 equiv) and the tertiary amine (1.0 equiv).

  • Add an aqueous solvent.

  • Add the iodine catalyst and the TBHP oxidant.

  • Stir the reaction mixture at 80 °C for approximately 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol B: In-Situ Generation of Sulfonyl Halides [1][3]

  • In a reaction flask, dissolve the sulfonyl hydrazide (1.0 equiv) in acetonitrile.

  • Add NCS or NBS (2.0 equiv) to the solution and stir at room temperature for 2 hours to form the sulfonyl halide.

  • In the same pot, add triethylamine (2.0 equiv) followed by the desired amine (2.0 equiv).

  • Continue stirring at room temperature for an additional 2 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the sulfonamide product.

Synthesis of Sulfones

A novel and efficient method for the synthesis of benzyl sulfones involves the palladium-catalyzed cross-coupling of sulfonyl hydrazides with benzyl trimethylammonium triflates.[4]

Entry Sulfonyl Hydrazide Benzyl Trimethylammonium Triflate Product Yield (%)
1p-Toluenesulfonyl hydrazideBenzyltrimethylammonium triflateBenzyl p-tolyl sulfone92
2Benzenesulfonyl hydrazide4-Methylbenzyltrimethylammonium triflate4-Methylbenzyl phenyl sulfone89
34-Chlorobenzenesulfonyl hydrazide4-Methoxybenzyltrimethylammonium triflate4-Methoxybenzyl 4-chlorophenyl sulfone85
44-Methoxybenzenesulfonyl hydrazideBenzyltrimethylammonium triflateBenzyl 4-methoxyphenyl sulfone95
  • Charge a 50 mL Schlenk tube with the sulfonyl hydrazide (0.2 mmol), Pd(PPh₃)₄ (23.2 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), the corresponding benzyl trimethylammonium triflate (0.3 mmol), and Na₂CO₃ (42.4 mg, 0.4 mmol).

  • Purge the tube with nitrogen gas three times.

  • Add toluene (1.0 mL) and DMSO (0.2 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor by TLC.

  • Upon completion, dilute the mixture with ethyl acetate (2 mL), filter through a silica gel plug, and wash the plug with additional ethyl acetate (10 mL).

  • Combine the filtrates, concentrate, and purify the residue by column chromatography.

As a Radical Precursor: Crafting Complex Molecules

Sulfonyl hydrazides are excellent precursors for sulfonyl radicals, which can participate in a variety of powerful transformations, including the synthesis of vinyl sulfones and complex cyclization cascades.[2][5]

Electrochemical Synthesis of (E)-Vinyl Sulfones

A green and efficient method for the synthesis of (E)-vinyl sulfones involves the electrochemical reaction of alkenes and sulfonyl hydrazides in water, avoiding the need for metals and external oxidants.[6]

Entry Alkene Sulfonyl Hydrazide Product Yield (%)
1StyreneBenzenesulfonyl hydrazide(E)-1-Phenyl-2-(phenylsulfonyl)ethene81
24-Methylstyrenep-Toluenesulfonyl hydrazide(E)-1-(p-Tolyl)-2-(p-tolylsulfonyl)ethene85
34-Chlorostyrene4-Chlorobenzenesulfonyl hydrazide(E)-1-(4-Chlorophenyl)-2-((4-chlorophenyl)sulfonyl)ethene78
4Styrene4-Methoxybenzenesulfonyl hydrazide(E)-1-Phenyl-2-((4-methoxyphenyl)sulfonyl)ethene75
  • In an undivided electrolytic cell equipped with a platinum foil anode and cathode, mix the alkene (0.5 mmol), sulfonyl hydrazide (1.0 mmol), and n-Bu₄NI (10 mol%) in a saturated (NH₄)₂CO₃ aqueous solution (5.0 mL).

  • Electrolyze the mixture at a constant current of 40 mA at room temperature for 3.0 hours.

  • After the reaction, extract the mixture with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

As Blowing Agents in Polymer Chemistry

Beyond fine chemical synthesis, sulfonyl hydrazides are utilized as blowing agents in the production of foamed plastics and rubbers. Their decomposition temperature and the volume of gas they generate are key performance indicators. A notable example is the comparison between the widely used 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) and a polymeric derivative, poly(methacryloyloxybis(benzenesulfonyl hydrazide)) (poly(MAOBSH)).[7]

Blowing Agent Decomposition Temp. (°C) Gas Volume (mL/g) Key Features Reference
Benzenesulfonyl hydrazide (BSH)130-140130Low decomposition temperature, suitable for various polymers.[8]
4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)~160~125Widely used, forms non-odorous polymeric residues.[7][8]
p-Toluenesulfonyl semicarbazide (pTSZ)210-235146High decomposition temperature, produces some ammonia.[8]
poly(MAOBSH)Higher than OBSHLower than OBSH at same phrSlower initial foaming rate, but results in a finer and more uniform cell structure and improved mechanical properties in the final product due to better compatibility with the polymer matrix.[7]

Visualizing the Chemistry: Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate key reaction pathways and experimental workflows.

sulfonamide_synthesis_pathways cluster_A Method A: Iodine-Catalyzed Oxidative Coupling cluster_B Method B: In-Situ Generation of Sulfonyl Halides SH_A Sulfonyl Hydrazide SR_A Sulfonyl Radical SH_A->SR_A I₂, TBHP TA Tertiary Amine Amine_frag Secondary Amine Fragment TA->Amine_frag I₂, TBHP (C-N Cleavage) Sulfonamide_A Sulfonamide SR_A->Sulfonamide_A Amine_frag->Sulfonamide_A SH_B Sulfonyl Hydrazide SHalide Sulfonyl Halide (in situ) SH_B->SHalide + NXS NXS NCS or NBS NXS->SHalide Sulfonamide_B Sulfonamide SHalide->Sulfonamide_B + Amine Amine_B Amine Amine_B->Sulfonamide_B

Caption: Reaction pathways for sulfonamide synthesis.

experimental_workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Reaction (Stirring/Heating/ Electrolysis) setup->reaction monitor Monitoring (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quenching & Extraction) monitor->workup Complete dry Drying Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A generalized experimental workflow for synthesis.

radical_formation SH R-SO₂-NHNH₂ (Sulfonyl Hydrazide) SR R-SO₂• (Sulfonyl Radical) SH->SR Oxidant or Electrolysis N2 N₂ H_abstract [H]

Caption: Generation of sulfonyl radicals from sulfonyl hydrazides.

References

2-Nitrobenzenesulfonylhydrazide: A Milder Alternative for Diimide Formation in Alkene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking milder and more efficient methods for alkene reduction, 2-nitrobenzenesulfonylhydrazide (NBSH) has emerged as a compelling alternative for the in situ generation of diimide. This guide provides an objective comparison of NBSH with other common diimide precursors, supported by experimental data and detailed protocols, to facilitate informed reagent selection in organic synthesis.

The reduction of carbon-carbon double bonds is a fundamental transformation in organic chemistry. While various methods exist, the use of diimide (N₂H₂) offers a mild and chemoselective approach, avoiding the harsh conditions and metal catalysts associated with many traditional hydrogenation techniques. Diimide is generated in situ from various precursors, and the choice of precursor can significantly impact reaction conditions, yields, and substrate scope. This guide focuses on the advantages of 2-nitrobenzenesulfonylhydrazide (NBSH) as a diimide precursor, particularly its ability to facilitate diimide formation under milder conditions compared to more traditional reagents like potassium azodicarboxylate and p-toluenesulfonylhydrazide.

Performance Comparison of Diimide Precursors

A significant advancement in the use of NBSH is a one-pot protocol where it is generated in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, followed by the reduction of the alkene. This method is operationally simple and has been shown to be efficient for a range of substrates.[1][2]

The key advantage of using NBSH lies in its ability to generate diimide under mild, often ambient, temperature conditions. This is in contrast to methods requiring elevated temperatures, such as the decomposition of benzenesulfonylhydrazide at 100 °C, which can lead to substrate decomposition.[3]

Below is a table summarizing the performance of NBSH in the reduction of various alkenes, based on a one-pot protocol. For comparison, representative data for potassium azodicarboxylate and p-toluenesulfonylhydrazide are included, where available for similar substrates, to highlight the differences in reaction conditions and outcomes.

SubstrateDiimide PrecursorReagent/ConditionsSolventTime (h)Conversion/Yield (%)
Methyl-2-phenylacrylate2-Nitrobenzenesulfonylhydrazide (NBSH)in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, K₂CO₃MeCN18>95%
Styrene2-Nitrobenzenesulfonylhydrazide (NBSH)in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, K₂CO₃MeCN1894%
trans-Stilbene2-Nitrobenzenesulfonylhydrazide (NBSH)in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, K₂CO₃MeCN1891%
Cyclooctene2-Nitrobenzenesulfonylhydrazide (NBSH)in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, K₂CO₃MeCN18>95%
1-Octene2-Nitrobenzenesulfonylhydrazide (NBSH)in situ from 2-nitrobenzenesulfonyl chloride and hydrazine, K₂CO₃MeCN18>95%
Oleic AcidPotassium AzodicarboxylateAcetic AcidDioxane-~90% (Stearic Acid)
Cyclohexenep-ToluenesulfonylhydrazideRefluxToluene-High

Note: The data for NBSH is derived from a one-pot protocol where conversion was determined by ¹H NMR. The data for the alternative reagents is based on literature reports and may not represent a direct side-by-side comparison under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for diimide generation and subsequent alkene reduction using NBSH, potassium azodicarboxylate, and p-toluenesulfonylhydrazide.

Protocol 1: One-Pot Alkene Reduction using in situ Generated 2-Nitrobenzenesulfonylhydrazide (NBSH)

This protocol is adapted from the work of Carbery and coworkers.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Hydrazine hydrate

  • Potassium carbonate (K₂CO₃)

  • Alkene substrate

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of 2-nitrobenzenesulfonyl chloride (2.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add potassium carbonate (2.0 mmol).

  • Slowly add hydrazine hydrate (2.0 mmol) to the suspension. The reaction mixture is typically stirred at room temperature for 1 hour to form the 2-nitrobenzenesulfonylhydrazide in situ.

  • To this mixture, add the alkene substrate (1.0 mmol).

  • The reaction is stirred at room temperature for the time indicated in the data table (typically 18 hours).

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Alkene Reduction using Potassium Azodicarboxylate

Materials:

  • Potassium azodicarboxylate

  • Alkene substrate

  • Acetic acid

  • A suitable solvent (e.g., Dioxane, Methanol)

Procedure:

  • Dissolve the alkene substrate (1.0 mmol) in the chosen solvent in a round-bottom flask.

  • Add potassium azodicarboxylate (a typical excess, e.g., 2-5 equivalents) to the solution.

  • Slowly add a solution of acetic acid in the same solvent to the reaction mixture with stirring. The addition is often done portion-wise or via a syringe pump to control the rate of diimide generation.

  • The reaction is typically stirred at room temperature until the yellow color of the azodicarboxylate disappears.

  • The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified.

Protocol 3: Alkene Reduction using p-Toluenesulfonylhydrazide

Materials:

  • p-Toluenesulfonylhydrazide (Tosylhydrazide)

  • Alkene substrate

  • A suitable high-boiling solvent (e.g., Toluene, Xylene)

  • Base (optional, e.g., sodium acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkene substrate (1.0 mmol) and p-toluenesulfonylhydrazide (typically in excess) in the chosen solvent.

  • If a base is used, it is added at this stage.

  • Heat the reaction mixture to reflux. The thermal decomposition of the tosylhydrazide generates diimide.

  • The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

  • After completion, the reaction mixture is cooled to room temperature.

  • The work-up procedure typically involves filtration to remove any solid byproducts, followed by removal of the solvent under reduced pressure.

  • The residue can be purified by chromatography or distillation.

Visualizing the Process

To better understand the underlying chemical transformations, the following diagrams illustrate the general mechanism of diimide reduction and the experimental workflow.

Diimide_Reduction_Mechanism cluster_0 Diimide Formation cluster_1 Alkene Reduction Precursor Diimide Precursor (e.g., NBSH) Diimide Diimide (HN=NH) Precursor->Diimide Decomposition Alkene Alkene (R₂C=CR₂) Diimide->Alkene Syn-addition N2 N₂ Diimide->N2 Alkane Alkane (R₂CH-CHR₂) Alkene->Alkane

Caption: General mechanism of diimide generation and subsequent alkene reduction.

Experimental_Workflow start Start reagents Combine Diimide Precursor, Alkene, and Solvent start->reagents reaction Stir at Appropriate Temperature reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Alkane Product purification->product

Caption: A generalized experimental workflow for diimide-mediated alkene reduction.

References

A Comparative Guide to the Reaction Kinetics of Tosylhydrazide with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of tosylhydrazones through the reaction of tosylhydrazide with aldehydes and ketones is a fundamental transformation in organic synthesis, serving as a gateway to a multitude of valuable reactions, including the Shapiro and Bamford-Stevens olefin syntheses. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic methodologies. This guide provides a comparative analysis of the reaction kinetics of tosylhydrazide with a range of carbonyl compounds, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of carbonyl compounds towards tosylhydrazide is primarily governed by the electrophilicity of the carbonyl carbon. Generally, aldehydes react faster than ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon. Electron-withdrawing substituents on aromatic aldehydes and ketones enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. The reaction is also subject to general acid catalysis, with the rate-limiting step being pH-dependent.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of tosylhydrazide with various carbonyl compounds. This data provides a quantitative comparison of their relative reactivities under acidic conditions.

Carbonyl CompoundSubstituentRate Constant (k, M⁻¹s⁻¹)Relative Rate
Aromatic Aldehydes
p-Nitrobenzaldehyde-NO₂ (electron-withdrawing)[Data not found in search results]Fastest
Benzaldehyde-H[Data not found in search results]Intermediate
p-Methoxybenzaldehyde-OCH₃ (electron-donating)[Data not found in search results]Slowest
Aliphatic Aldehydes
Formaldehyde-H[Data not found in search results]> Acetaldehyde
Acetaldehyde-CH₃[Data not found in search results]< Formaldehyde
Ketones
AcetoneAliphatic[Data not found in search results]Slower than aldehydes
CyclohexanoneAlicyclic[Data not only found in search results]Similar to acetone
AcetophenoneAromatic[Data not found in search results]Slower than benzaldehyde

Note: While specific rate constants for the reaction of tosylhydrazide with the listed carbonyls were not found in the provided search results, the qualitative trends are well-established in the chemical literature. The table reflects these established relative reactivities. Further experimental investigation is required to populate this table with precise quantitative data.

Factors Influencing Reaction Kinetics

Several factors significantly influence the rate of tosylhydrazone formation:

  • Electronic Effects: As demonstrated by the Hammett plot for the reaction of substituted benzaldehydes, electron-withdrawing groups (e.g., -NO₂) accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups (e.g., -OCH₃) retard the reaction.

  • Steric Effects: Aldehydes are generally more reactive than ketones due to the smaller size of the hydrogen atom compared to an alkyl or aryl group, which allows for easier nucleophilic attack by tosylhydrazide. Increased steric bulk around the carbonyl group in ketones slows down the reaction.

  • Catalysis: The reaction is subject to general acid catalysis. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of tosylhydrazide. The pH-rate profile for hydrazone formation typically shows a maximum rate at a mildly acidic pH where there is a sufficient concentration of both the protonated carbonyl and the free nucleophile.

Experimental Protocols

The kinetics of tosylhydrazone formation can be monitored using various analytical techniques. Below are detailed protocols for two common methods.

Method 1: UV-Vis Spectrophotometry

This method is suitable when the tosylhydrazone product has a distinct UV-Vis absorbance maximum compared to the starting materials.

Objective: To determine the second-order rate constant for the reaction of a carbonyl compound with tosylhydrazide.

Materials:

  • Carbonyl compound (e.g., benzaldehyde)

  • Tosylhydrazide

  • Solvent (e.g., ethanol or methanol)

  • Acid catalyst (e.g., HCl or acetic acid)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the carbonyl compound, tosylhydrazide, and the acid catalyst in the chosen solvent.

  • Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature.

  • In a quartz cuvette, mix the solutions of the carbonyl compound and the acid catalyst.

  • Initiate the reaction by adding the tosylhydrazide solution to the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at the λmax of the tosylhydrazone product at fixed time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess (typically tosylhydrazide).

Method 2: NMR Spectroscopy

NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Objective: To determine the reaction rate by monitoring the change in concentration of reactants and products.

Materials:

  • Carbonyl compound

  • Tosylhydrazide

  • Deuterated solvent (e.g., CD₃OD or DMSO-d₆)

  • Acid catalyst

  • NMR spectrometer

Procedure:

  • Prepare a solution of the carbonyl compound and the acid catalyst in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the starting material.

  • Add a known concentration of tosylhydrazide to the NMR tube to initiate the reaction.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic peaks of a reactant (e.g., the aldehydic proton) and a product (e.g., the imine proton of the tosylhydrazone) in each spectrum.

  • Plot the concentration of the reactant or product as a function of time.

  • The initial rate of the reaction can be determined from the initial slope of the concentration versus time plot. By performing the reaction with different initial concentrations of reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.

Visualizing the Process

To better understand the experimental workflow and the factors influencing the reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Carbonyl, Tosylhydrazide, Catalyst) B Equilibrate Solutions and Instrument A->B C Mix Reactants in Cuvette/NMR Tube B->C D Initiate Reaction C->D E Monitor Reaction Progress (UV-Vis or NMR) D->E F Collect Time-course Data E->F G Plot Data (e.g., ln(A) vs. time) F->G H Calculate Rate Constants G->H

Caption: General experimental workflow for kinetic analysis.

Factor_Influence cluster_factors Influencing Factors A Reaction Rate B Electronic Effects (Substituents) B->A EWG (+) EDG (-) C Steric Effects (Aldehyde vs. Ketone) C->A Aldehyde (+) Ketone (-) D Catalysis (pH) D->A Acidic pH (+)

Caption: Factors influencing the rate of tosylhydrazone formation.

Conclusion

The reaction kinetics of tosylhydrazide with carbonyl compounds are a multifaceted interplay of electronic, steric, and catalytic factors. While a comprehensive quantitative dataset remains to be fully compiled under standardized conditions, the established qualitative trends provide a strong framework for predicting reactivity and optimizing reaction design. The experimental protocols outlined in this guide offer robust methods for researchers to generate their own kinetic data, contributing to a deeper understanding of this important chemical transformation.

Confirming the Purity of Synthesized Tosylhydrazones: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key spectroscopic and chromatographic methods for confirming the purity of tosylhydrazones, a versatile class of organic compounds. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate techniques.

Tosylhydrazones are synthesized via the condensation reaction of an aldehyde or ketone with tosylhydrazine. The successful synthesis and purification of these compounds are paramount for their subsequent applications, for instance, in the Shapiro reaction or as precursors to diazo compounds. This guide focuses on the most common and effective analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

Each analytical method offers distinct advantages and limitations for the assessment of tosylhydrazone purity. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.

FeatureNMR Spectroscopy (¹H, ¹³C, qNMR)IR SpectroscopyMass SpectrometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present in the molecule.Measures the mass-to-charge ratio of ionized molecules and their fragments, determining molecular weight and elemental composition.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Primary Use Structural elucidation and quantitative purity determination (qNMR).[1]Functional group identification and confirmation of synthesis.Molecular weight confirmation and structural fragmentation analysis.[2]Quantitative purity determination and separation of impurities.[3]
Advantages - Provides detailed structural information.- qNMR is a primary method for quantification without a specific reference standard.[3]- Non-destructive.[4]- Fast and simple to perform.- Excellent for confirming the presence of key functional groups.- High sensitivity.- Provides molecular weight information.- High sensitivity and selectivity for separating impurities.[3]- Well-suited for high-throughput analysis.[3]
Disadvantages - Lower sensitivity compared to HPLC.[3]- Signal overlap can complicate analysis in complex mixtures.[3]- Primarily qualitative.- Less effective for detecting non-IR active impurities.- Destructive technique.- Fragmentation can be complex to interpret.- Requires a reference standard for quantification.- Method development can be time-consuming.[3]

Quantitative Data Summary

The following tables summarize typical spectroscopic data for a selection of substituted benzaldehyde tosylhydrazones. These values can serve as a reference for researchers synthesizing similar compounds.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Substituent on BenzaldehydeN-H Proton (s)CH=N Proton (s)Aromatic Protons (m)Tosyl-CH₃ (s)
4-Methyl ~11.4~7.9~7.1-7.8~2.3
4-Methoxy ~11.3~7.9~6.9-7.8~2.3
4-Chloro ~11.6~8.0~7.4-7.8~2.4
4-Nitro ~11.9~8.2~7.8-8.3~2.4
Unsubstituted ~11.5~8.0~7.3-7.8~2.3

Data compiled from representative literature values.

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Carbon Atom4-Methyl4-Methoxy4-Chloro4-NitroUnsubstituted
C=N ~147.5~147.1~146.2~145.1~147.8
Tosyl C-ipso ~135.5~135.6~135.7~135.9~135.6
Tosyl C-ortho ~129.5~129.5~129.6~129.7~129.5
Tosyl C-meta ~127.9~127.9~128.0~128.1~127.9
Tosyl C-para ~143.5~143.4~143.7~143.9~143.4
Tosyl-CH₃ ~21.0~21.0~21.0~21.1~21.0
Benzaldehyde C-ipso ~131.5~126.9~133.1~140.5~134.2

Data compiled from representative literature values.

FTIR Characteristic Absorption Bands (cm⁻¹)
Functional GroupCharacteristic Absorption RangeIntensity
N-H Stretch 3150 - 3250Medium
Aromatic C-H Stretch 3000 - 3100Medium to Weak
Aliphatic C-H Stretch 2850 - 2960Medium
C=N Stretch 1590 - 1620Medium
Aromatic C=C Stretch 1450 - 1600Medium to Weak
S=O Asymmetric Stretch 1300 - 1350Strong
S=O Symmetric Stretch 1150 - 1180Strong

Data compiled from representative literature values.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized tosylhydrazone and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube. The mass should be recorded with high precision.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.

    • Ensure complete dissolution of both the sample and the internal standard.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

    • Set the pulse angle to 90°.

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Perform baseline correction.

    • Integrate a well-resolved, characteristic signal of the tosylhydrazone and a signal from the internal standard.

    • Calculate the purity of the tosylhydrazone using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized tosylhydrazone in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of a reference tosylhydrazone of known purity.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid to improve peak shape). A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength where the tosylhydrazone has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the synthesized tosylhydrazone in the sample solution from the calibration curve.

    • Calculate the purity by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (area percent method), or by using the calibration curve for a more accurate quantitative assessment.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh tosylhydrazone dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve nmr_acq Acquire ¹H NMR spectrum (≥400 MHz, 90° pulse, long d1) dissolve->nmr_acq process Fourier transform, phase and baseline correction nmr_acq->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the standard formula integrate->calculate

Quantitative ¹H NMR (qNMR) Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_sample Prepare sample solution (~1 mg/mL) filter_sol Filter all solutions (0.45 µm filter) prep_sample->filter_sol prep_std Prepare calibration standards prep_std->filter_sol inject Inject sample into HPLC system filter_sol->inject separate Separate on C18 column with gradient elution inject->separate detect Detect with UV detector separate->detect gen_cal Generate calibration curve (for quantitative analysis) detect->gen_cal analyze_chrom Analyze chromatogram (area percent or calibration) gen_cal->analyze_chrom calc_purity Determine purity analyze_chrom->calc_purity

High-Performance Liquid Chromatography (HPLC) Experimental Workflow

Conclusion

The confirmation of purity for synthesized tosylhydrazones can be effectively achieved through a combination of spectroscopic and chromatographic techniques. While ¹H NMR and IR spectroscopy are indispensable for structural confirmation, qNMR and HPLC provide robust and reliable quantitative data on purity. For a comprehensive assessment, it is often advisable to use orthogonal methods, such as qNMR and HPLC, to provide confirmatory evidence of purity. This guide provides the foundational information for researchers to select and implement the most suitable analytical methods for their specific needs in the synthesis and characterization of tosylhydrazones.

References

Comparative bioactivity of different substituted benzenesulfonohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Substituted Benzenesulfonohydrazides

Benzenesulfonohydrazides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibiting properties.[1][2] The biological action of these compounds is profoundly influenced by the nature and position of substituents on the benzene ring, leading to a broad range of efficacy and selectivity.[3] This guide provides a comparative analysis of the bioactivity of various substituted benzenesulfonohydrazides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Antitumor Activity

Substituted benzenesulfonohydrazides have shown promising results as potential anticancer agents. The cytotoxic effects are highly dependent on the substitution pattern on the phenyl ring and the specific cancer cell line being tested. For instance, the presence of fluorine and bromine substituents has been associated with high cytotoxicity and selectivity towards cancer cells.[4]

Comparative Cytotoxicity of Benzenesulfonohydrazide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzenesulfonohydrazide derivatives against different human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Selectivity vs. Normal CellsReference
Compound 4 R¹=F, R²=H, R³=Br769-P (Renal)2.13High[4]
HepG2 (Liver)3.54High[4]
NCI-H2170 (Lung)4.35High[4]
Compound 5 R¹=H, R²=OCH₃, R³=OCH₃769-P (Renal)1.94High[4]
Compound 7 R¹=F, R²=H, R³=FNCI-H2170 (Lung)-Most Cytotoxic & Selective[4]
Quinazolinone 4 Benzenesulfonamide scaffold-(GI% at 10µM = 18/59 cell lines)-[5]
Quinazolinone 9 Benzenesulfonamide scaffoldMCF-7 (Breast)(GI% at 10µM = 47%)-[5]

Antimicrobial and Antifungal Activity

Derivatives of benzenesulfonohydrazide have been investigated for their potential as antimicrobial agents. The activity spectrum varies, with some compounds showing efficacy against Gram-positive bacteria while being inactive against Gram-negative bacteria and fungi.[6]

Comparative Antimicrobial Activity (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Derivative 24 Gram-positive bacteria (ref. strains)7.81 - 15.62[6]
2,4,6-trimethylbenzenesulfonohydrazide (1) Gram-negative bacteria250 - 1000[6]
Candida spp.250 - 1000[6]
Benzenesulfonamide 4d E. coli6.72[7]
Benzenesulfonamide 4h S. aureus6.63[7]
Benzenesulfonamide 4a P. aeruginosa6.67[7]
Benzenesulfonamide 4f B. subtilis6.63[7]
Benzenesulfonamide 4e A. niger6.28[7]
Benzenesulfonamide 4e & 4h C. albicans6.63[7]
Coumarin-based derivative (3) M. tuberculosis>8[8]
Pyridine-based derivative (7) M. tuberculosis8[8]

Enzyme Inhibition

A significant area of research for benzenesulfonohydrazide derivatives is their role as enzyme inhibitors. They have been shown to target a variety of enzymes implicated in diseases like cancer and tuberculosis.[5][8]

Comparative Enzyme Inhibitory Activity

This table summarizes the inhibitory activity (IC50 or Ki) of benzenesulfonohydrazide derivatives against various enzymes.

Compound IDTarget EnzymeInhibition (IC50 / Ki)Reference
Quinazolinone 4 EGFR90.17 nM (IC50)[5]
HER2131.39 nM (IC50)[5]
CDK967.04 nM (IC50)[5]
Quinazolinone 9 EGFR145.35 nM (IC50)[5]
HER2129.07 nM (IC50)[5]
Quinazolinone 3 COX-20.775 µM (IC50)[5]
Phenylsulfonyl hydrazide 7d mPGES-1 (PGE₂ production)0.06 µM (IC50)[9]
Pyridine-based derivative (7) M. tuberculosis InhA0.91 µM (IC50)[8]
Coumarin-based derivative (3) M. tuberculosis InhA1.62 µM (IC50)[8]
Sulfonamide 4 hCA IX (Carbonic Anhydrase)1.5 - 38.9 nM (Ki)[10]
Sulfonamide 5 hCA XII (Carbonic Anhydrase)0.8 - 12.4 nM (Ki)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.

MTT Assay for Antitumor Activity

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells (e.g., 769-P, HepG2, NCI-H2170) and normal cells (e.g., Vero) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The synthesized benzenesulfonohydrazide derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[6]

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the Enoyl-Acyl Carrier Protein Reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the InhA enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH in a suitable buffer.

  • Inhibitor Addition: The test compounds (e.g., benzenesulfonohydrazide-tethered heterocycles) are added to the wells at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by adding the enzyme or substrate. The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: The rate of NADH oxidation is measured in the presence and absence of the inhibitor. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in enzyme activity.[8]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Incubate for cell attachment p1->p2 p3 Add serially diluted benzenesulfonohydrazides p2->p3 p4 Incubate for 72 hours p3->p4 p5 Add MTT reagent p4->p5 p6 Incubate (3-4 hours) (Formazan formation) p5->p6 p7 Solubilize formazan (e.g., with DMSO) p6->p7 p8 Read absorbance at 570 nm p7->p8 p9 Calculate % viability and determine IC50 p8->p9 InhA_Inhibition_Pathway cluster_pathway Mycolic Acid Biosynthesis in M. tuberculosis cluster_enzyme FAS-II Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II provides precursors ACC Acetyl-CoA Carboxylase ACC->FAS_II provides precursors Mycolic_Acid Mycolic Acids FAS_II->Mycolic_Acid synthesizes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall incorporates into Substrate Acyl-ACP InhA InhA Enzyme (Enoyl-ACP Reductase) Substrate->InhA binds to Product Elongated Acyl-ACP InhA->Product reduces Inhibitor Benzenesulfonohydrazide Derivative (e.g., Cpd 7) Inhibitor->InhA INHIBITS SAR_Logic cluster_substituents Substituents on Phenyl Ring cluster_activity Resulting Bioactivity Core Benzenesulfonohydrazide Core Halogens Halogens (F, Br) Core->Halogens Alkoxy Alkoxy (e.g., -OCH3) Core->Alkoxy Heterocycles Heterocycles (Pyridine, Coumarin) Core->Heterocycles Antitumor Increased Antitumor Cytotoxicity & Selectivity Halogens->Antitumor leads to Variable Variable Activity (Cell-line dependent) Alkoxy->Variable leads to Antitubercular Antitubercular (InhA Inhibition) Heterocycles->Antitubercular leads to

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzenesulfonohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 4-Methylbenzenesulfonohydrazide (also known as p-Toluenesulfonylhydrazide), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

This compound is a compound utilized in organic synthesis.[1] However, it presents several hazards, including being toxic if swallowed, posing a fire risk upon heating, and demonstrating long-lasting toxicity to aquatic life.[2] Adherence to proper disposal protocols is therefore critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3] All handling of this compound should be conducted in a well-ventilated area.[2] In case of a spill, prevent the substance from entering drains or waterways.[2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[2] Do not dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[4]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[4]

    • Do not overfill waste containers; it is recommended to fill them to no more than 90% of their capacity.[5]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as clothing and other combustible substances.[2]

    • The storage area should be locked to prevent unauthorized access.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

Hazard Summary

The following table summarizes the key hazards associated with this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard Statement
Self-reactive substances and mixturesH242: Heating may cause a fire[2]
Acute toxicity, OralH301: Toxic if swallowed[2]
Chronic aquatic toxicityH411: Toxic to aquatic life with long lasting effects[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated container Is the waste in a properly labeled and sealed container? start->container label_container Label and seal the container appropriately. container->label_container No storage Is the container stored in a designated, cool, and well-ventilated area? container->storage Yes label_container->container move_storage Move container to a suitable storage location. storage->move_storage No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. storage->contact_ehs Yes move_storage->storage disposal Arrange for pickup and disposal by the approved service. contact_ehs->disposal end Disposal Complete disposal->end

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Methylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Data

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methylbenzenesulfonohydrazide, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is toxic if swallowed, can cause a fire upon heating, and is toxic to aquatic life with long-lasting effects.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for heavy-duty cleaning and provide chemical resistance.[2] Always inspect gloves for degradation or punctures before use.
Eye and Face Protection Safety glasses with side shields or gogglesGoggles are required to protect from splashes. A face shield offers a fuller range of protection against splashes to the face and eyes.[2][3]
Skin and Body Protection Chemical-resistant apron or lab coatA chemical-resistant splash-proof apron or a lab coat should be worn.[2] For significant exposure risk, Tychem 2000 coveralls provide at least 30 minutes of protection against numerous chemical challenges.[4]
Respiratory Protection Not typically required with adequate ventilationUse in a well-ventilated area or under a chemical fume hood to avoid dust formation.[5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Ready for Use Transfer Transfer Weighing->Transfer Accurate Amount Reaction Setup Reaction Setup Transfer->Reaction Setup Controlled Addition Decontaminate Decontaminate Reaction Setup->Decontaminate Post-Experiment Doff PPE Doff PPE Decontaminate->Doff PPE Clean Area Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proper Removal

Workflow for Handling this compound

Step-by-Step Experimental Protocol

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5][6]

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.[1][5][7]

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.[5] Have spill cleanup materials readily available.

2. Handling and Use:

  • Weighing: As this compound is a powder, carefully weigh the required amount in a location that minimizes dust dispersion.[7]

  • Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust.

  • Reaction Setup: When adding to a reaction vessel, do so slowly and carefully to prevent splashing.

3. Spill Response Plan: In the event of a spill, follow these procedures immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, prevent further spread.[1]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep or vacuum the spilled solid material.[1] Avoid actions that generate dust.

    • Place the collected material into a suitable, labeled container for disposal.[1]

    • Clean the spill area with a damp cloth or paper towel.

    • Dispose of all cleanup materials as hazardous waste.

4. First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison center or doctor.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[1]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.[8]

    • Label the container with "Hazardous Waste" and the chemical name.[8]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Disposal:

    • Dispose of the hazardous waste through a licensed environmental disposal service, in accordance with all local, state, and federal regulations.[5][6] Do not dispose of down the drain or in regular trash.[1][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.